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  • Product: Methyl (3R)-3-hydroxy-4-methylpentanoate
  • CAS: 76835-65-9

Core Science & Biosynthesis

Foundational

Architecting Complexity: Chiral Pool Synthesis of β-Hydroxy Esters in Modern Drug Development

Executive Summary: The Strategic Value of the Chiral Pool In the synthesis of complex active pharmaceutical ingredients (APIs)—ranging from statins to polyketide macrolides like Halichondrin B and Eribulin—the β-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Chiral Pool

In the synthesis of complex active pharmaceutical ingredients (APIs)—ranging from statins to polyketide macrolides like Halichondrin B and Eribulin—the β-hydroxy ester motif is a ubiquitous and critical pharmacophore[1]. While asymmetric catalysis (e.g., Noyori hydrogenation) offers robust routes to these motifs, chiral pool synthesis remains a cornerstone of process chemistry. By leveraging naturally occurring, enantiopure starting materials (amino acids, hydroxy acids, and carbohydrates), chemists can bypass the need for expensive chiral ligands and heavy metal catalysts, ensuring high enantiomeric excess (ee >99%) from the very first synthetic step.

This whitepaper provides an in-depth technical analysis of synthesizing and elaborating β-hydroxy esters from the chiral pool, focusing on precursor selection, mechanistic causality in functionalization (specifically the Fráter–Seebach alkylation), and field-proven experimental protocols.

Strategic Precursor Selection

The selection of a chiral pool precursor is dictated by the target molecule's carbon framework and the required stereocenters. The most valuable precursors for β-hydroxy esters are naturally occurring hydroxy acids.

Table 1: Comparative Analysis of Chiral Pool Precursors for β-Hydroxy Esters
PrecursorNatural SourceTarget Synthon MotifCost-EfficiencyProcessing & Atom Economy Notes
L-Malic Acid Fruit metabolismC4, 1,2-diol equivalentHighRequires selective differentiation of two carboxylate groups (e.g., via acetalization)[1].
(R)-3-Hydroxybutyric Acid Bacterial PHAsC4, methyl-branchedMediumExtracted from biopolymers; direct esterification yields pure (R)-β-hydroxy esters.
L-Lactic Acid FermentationC3, α-hydroxy esterHighRequires one-carbon homologation (e.g., Arndt-Eistert) to reach β-hydroxy status.
Roche Ester Microbial oxidationC4, branchedLow (Expensive)Pre-installed methyl branch; highly versatile for polypropionate natural product synthesis.

Core Methodology: The Fráter–Seebach Alkylation

A fundamental challenge in utilizing chiral pool β-hydroxy esters is the stereoselective installation of adjacent alkyl groups (α-alkylation). The Fráter–Seebach alkylation solves this by utilizing the existing β-hydroxyl stereocenter to direct the stereochemistry of the newly formed α-center[2].

Mechanistic Causality and Transition State Logic

The reaction relies on the formation of a rigid, chelation-controlled dianion.

  • Alkoxide Formation: The first equivalent of a strong, non-nucleophilic base (LDA) deprotonates the relatively acidic hydroxyl proton.

  • Enolate Formation: The second equivalent deprotonates the α-carbon, generating an enolate.

  • Thermodynamic Chelation: The system is warmed from -78 °C to -20 °C. Causality: This thermal energy is required to overcome the kinetic barrier, allowing the two lithium cations to organize the alkoxide and enolate oxygens into a highly ordered, rigid 6-membered chelate ring.

  • Steric Shielding: The bulky ester group and the substituent on the β-carbon force the incoming electrophile (e.g., an alkyl halide) to approach exclusively from the anti face of the hydroxyl group, resulting in exceptional diastereoselectivity (often >95:5 anti/syn)[2].

FraterSeebach N1 Chiral β-Hydroxy Ester (e.g., L-Malate Derivative) N2 Dianion Generation (2.1 eq LDA, -78 °C to -20 °C) N1->N2 Deprotonation N3 Lithium Chelate Formation (Rigid 6-Membered Ring) N2->N3 Thermodynamic Equilibration N4 Electrophilic Attack (Anti to OH group, Steric Control) N3->N4 Alkyl Halide Addition N5 α-Alkyl-β-Hydroxy Ester (High Diastereomeric Ratio) N4->N5 Aqueous Quench

Workflow and mechanistic logic of the Fráter-Seebach diastereoselective alkylation.

Self-Validating Experimental Protocol: α-Alkylation of Methyl (R)-3-Hydroxybutyrate

To ensure reproducibility and scientific integrity, the following protocol incorporates in-process analytical controls.

Reagents:

  • Methyl (R)-3-hydroxybutyrate (1.0 eq, rigorously dried)

  • Diisopropylamine (2.2 eq, distilled over CaH₂)

  • n-Butyllithium (2.1 eq, titrated solution in hexanes)

  • Methyl Iodide (1.5 eq, passed through basic alumina)

  • Anhydrous THF (Karl Fischer titration < 10 ppm H₂O)

Step-by-Step Procedure:

  • Base Preparation: To a flame-dried Schlenk flask under argon, add anhydrous THF and diisopropylamine. Cool to -78 °C. Add n-BuLi dropwise. Stir for 30 minutes.

  • Dianion Generation: Dissolve methyl (R)-3-hydroxybutyrate in THF and add dropwise to the LDA solution at -78 °C over 15 minutes.

  • Chelate Maturation (Critical Step): Remove the cooling bath and allow the reaction to warm to -20 °C for exactly 60 minutes.

    • Self-Validation Check: Quench a 0.1 mL aliquot into D₂O. Extract with EtOAc and analyze via crude ¹H NMR. Complete disappearance of the α-protons indicates quantitative enolate formation.

  • Electrophile Addition: Recool the system to -78 °C. Add methyl iodide dropwise. Allow the reaction to slowly warm to room temperature overnight (12 hours).

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the anti-α,β-dimethyl-β-hydroxy ester. Diastereomeric ratio (dr) should be verified via chiral HPLC or ¹H NMR coupling constants.

Advanced Workflow: Elaboration into Complex Pharmacophores

Chiral pool β-hydroxy esters are rarely the final API; they are foundational building blocks. A classic example is the utilization of L-malic acid in the synthesis of complex macrolides and mycolic acid probes[3].

Because L-malic acid possesses two carboxylic acid groups, the primary synthetic challenge is desymmetrization and selective functionalization . Typically, the α-carboxylic acid (adjacent to the hydroxyl) is protected as a cyclic acetal (e.g., using cyclopentanone or 2,2-dimethoxypropane), leaving the terminal carboxylic acid free for selective reduction to an aldehyde or primary alcohol[1].

MalicAcidWorkflow S1 L-Malic Acid (Chiral Pool) S2 Esterification & Acetalization (Protection Strategy) S1->S2 S3 Selective Reduction (Carboxylic Acid to Alcohol) S2->S3 BH3-SMe2 S4 Oxidation & Olefination (HWE Reaction) S3->S4 Swern / HWE S5 Complex Drug Fragment (e.g., Halichondrin B core) S4->S5 Fragment Assembly

Retrosynthetic and forward elaboration of L-malic acid into complex pharmaceutical fragments.

By subjecting the resulting protected β-hydroxy aldehyde to Horner–Wadsworth–Emmons (HWE) olefination or Nozaki-Hiyama-Kishi (NHK) coupling, researchers can rapidly assemble the extended carbon backbones required for polyketide drugs[1].

Conclusion

The chiral pool synthesis of β-hydroxy esters represents a triumph of strategic retrosynthesis. By exploiting the inherent stereochemistry of inexpensive, naturally occurring metabolites like L-malic acid and (R)-3-hydroxybutyric acid, chemists can execute highly predictable, stereocontrolled functionalizations. Techniques like the Fráter–Seebach alkylation transform these simple precursors into densely functionalized, contiguous stereocenters, proving that the most elegant synthetic solutions often begin with nature's own building blocks.

References

  • Exploring the Boundaries of “Practical”: De Novo Syntheses of Complex Natural Product-Based Drug Candidates | Chemical Reviews - ACS Publications. 1

  • Strain- and bioprocess-design strategies to increase production of (R)-3-hydroxybutyrate by Escherichia coli | Diva-portal.org.

  • Fráter–Seebach alkylation | Wikipedia. 2

  • A Photoactivatable Free Mycolic Acid Probe to Investigate Mycobacteria–Host Interactions | PMC / NIH. 3

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of Methyl (3R)-3-hydroxy-4-methylpentanoate

Abstract This technical guide provides a detailed analysis of the spectroscopic data for Methyl (3R)-3-hydroxy-4-methylpentanoate (CAS: 76835-65-9), a valuable chiral building block in organic synthesis. The document out...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for Methyl (3R)-3-hydroxy-4-methylpentanoate (CAS: 76835-65-9), a valuable chiral building block in organic synthesis. The document outlines the expected and observed spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a self-validating reference for researchers, this guide synthesizes data from available public sources with established spectroscopic principles to offer a comprehensive characterization. Detailed experimental protocols are provided to ensure data integrity and reproducibility in a laboratory setting.

Introduction to Methyl (3R)-3-hydroxy-4-methylpentanoate

Methyl (3R)-3-hydroxy-4-methylpentanoate is a chiral β-hydroxy ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol .[1][2] Its structure incorporates both a hydroxyl and a methyl ester functional group, making it a versatile intermediate for the synthesis of complex organic molecules, including natural products and pharmaceuticals. The stereocenter at the C3 position is crucial for its application in asymmetric synthesis.

Accurate spectroscopic characterization is paramount for verifying the structure, purity, and stereochemical integrity of this compound. This guide delves into the three primary spectroscopic techniques used for this purpose: NMR for detailed structural elucidation, IR for functional group identification, and MS for molecular weight confirmation and fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl (3R)-3-hydroxy-4-methylpentanoate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

The following diagram illustrates the molecular structure with atom numbering for NMR assignment correlation.

Caption: Structure of Methyl (3R)-3-hydroxy-4-methylpentanoate with atom numbering.

¹H NMR Analysis (Predicted)

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted data in deuterated chloroform (CDCl₃), a common solvent for non-polar to moderately polar compounds, are summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2 (CH₂)~ 2.45dd2HJ(H2a, H3) = ~8.0, J(H2b, H3) = ~4.0, J(H2a, H2b) = ~16.0
H-3 (CHOH)~ 3.85m1H-
H-4 (CH)~ 1.85m1HJ(H4, H3) = ~3.0, J(H4, H5/H6) = ~7.0
H-5, H-6 (2 x CH₃)~ 0.90d6HJ = ~7.0
OCH₃3.70s3H-
OHVariable (broad)s1H-

Expertise & Causality:

  • H-2 Protons: These methylene protons are adjacent to the electron-withdrawing carbonyl group of the ester, which deshields them, shifting their resonance downfield to approximately 2.45 ppm. They are diastereotopic, meaning they are chemically non-equivalent, and will appear as a complex multiplet, likely a doublet of doublets (dd), due to coupling with the proton on C3.

  • H-3 Proton: This proton is attached to the carbon bearing the hydroxyl group. The electronegative oxygen atom causes a significant downfield shift to around 3.85 ppm.

  • H-4 Proton: This methine proton is part of the isopropyl group and is shifted downfield by the adjacent C3-OH group.

  • Isopropyl Methyls (H-5, H-6): The two methyl groups of the isopropyl unit are diastereotopic but often appear as a single doublet due to their similar chemical environment, resonating in the typical aliphatic region around 0.90 ppm.

  • Methoxy Protons (OCH₃): The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet at approximately 3.70 ppm, a characteristic region for this functional group.

  • Hydroxyl Proton (OH): The chemical shift of the alcohol proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with trace amounts of D₂O in the solvent, causing it to disappear.

¹³C NMR Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~ 173
C-3 (CHOH)~ 74
C-4 (CH)~ 33
C-2 (CH₂)~ 41
OCH₃~ 52
C-5, C-6 (2 x CH₃)~ 18, ~17

Expertise & Causality:

  • C-1 (Carbonyl): The ester carbonyl carbon is the most deshielded carbon, appearing far downfield around 173 ppm, which is characteristic for this functional group.

  • C-3 (Carbinol): The carbon attached to the hydroxyl group (C-3) is significantly deshielded by the electronegative oxygen, resonating around 74 ppm.

  • Aliphatic Carbons (C-2, C-4, C-5, C-6): These carbons appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons in an aliphatic chain. The methyl carbons of the isopropyl group (C-5, C-6) are expected to be in the 17-18 ppm range.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL CDCl₃ prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Lock on CDCl₃ signal prep4->acq1 acq2 Shim magnet for homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (16 scans) acq2->acq3 acq4 Acquire ¹³C{¹H} spectrum (1024+ scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate ¹H to TMS (0.00 ppm) Calibrate ¹³C to CDCl₃ (77.16 ppm) proc3->proc4

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Trustworthiness through Self-Validation:

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl (3R)-3-hydroxy-4-methylpentanoate in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.

  • ¹H Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to obtain a high signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

IR Spectrum Analysis (Predicted)

The key functional groups in Methyl (3R)-3-hydroxy-4-methylpentanoate are the hydroxyl group (O-H), the ester carbonyl group (C=O), and C-O single bonds.

Predicted Absorption (cm⁻¹)Bond VibrationFunctional Group
3500 - 3200 (broad)O-H stretchAlcohol
2960 - 2850 (strong)C-H stretchAliphatic (sp³)
~ 1735 (strong)C=O stretchEster
~ 1200 - 1050 (strong)C-O stretchAlcohol & Ester

Expertise & Causality:

  • O-H Stretch: The most prominent feature will be a broad, strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group.

  • C-H Stretch: Strong peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the C-H stretching of the methyl and methylene groups.

  • C=O Stretch: A very strong, sharp absorption peak around 1735 cm⁻¹ is the hallmark of the ester carbonyl group. Its position indicates a saturated ester.

  • C-O Stretch: The "fingerprint region" below 1500 cm⁻¹ will contain strong bands corresponding to C-O single bond stretching from both the alcohol and the ester functionalities.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of liquid or solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule.

Mass Spectrum Analysis

The nominal molecular weight of Methyl (3R)-3-hydroxy-4-methylpentanoate is 146 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z ValueProposed FragmentSignificance
146[C₇H₁₄O₃]⁺Molecular Ion (M⁺)
115[M - OCH₃]⁺Loss of the methoxy group
103[M - C₃H₇]⁺Cleavage of the isopropyl group
71[C₄H₇O]⁺Fragment from cleavage adjacent to the hydroxyl group
43[C₃H₇]⁺Isopropyl cation (base peak)

Data Source: The most prominent fragments observed are often m/z = 43, 71, and 41.[1] The peak at m/z 43, corresponding to the stable isopropyl cation, is expected to be the base peak (most intense).

G mol Methyl (3R)-3-hydroxy-4-methylpentanoate m/z 146 frag1 Isopropyl Cation m/z 43 mol:f1->frag1 α-cleavage frag2 [M - Isopropyl]⁺ Fragment m/z 103 mol:f1->frag2 α-cleavage

Caption: Key fragmentation pathways for Methyl (3R)-3-hydroxy-4-methylpentanoate in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this ester.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). Use a temperature program to separate the analyte from any impurities.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the associated mass spectrum.

Conclusion

This guide provides a comprehensive spectroscopic profile of Methyl (3R)-3-hydroxy-4-methylpentanoate. By combining sourced mass spectrometry data with scientifically predicted NMR and IR spectra, a complete and reliable characterization is established. The detailed interpretations and validated experimental protocols herein serve as an essential resource for researchers in drug development and organic synthesis, ensuring the accurate identification and quality assessment of this important chiral intermediate.

References

  • PubChem. Methyl 3-hydroxy-4-methylpentanoate. National Center for Biotechnology Information. Available from: [Link]

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Foundational

The Enigmatic Synthesis of CAS Number 110097-32-0: A Case of Undisclosed Identity

A comprehensive investigation to delineate the synthetic pathway of the chemical entity designated by CAS number 110097-32-0 has revealed a significant challenge: the compound's identity, including its chemical name and...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive investigation to delineate the synthetic pathway of the chemical entity designated by CAS number 110097-32-0 has revealed a significant challenge: the compound's identity, including its chemical name and structure, remains elusive in the public domain. This technical guide, therefore, addresses the current state of knowledge regarding this CAS number and the inherent difficulties in providing a synthetic protocol for an uncharacterized substance.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier for chemical substances. However, in the case of 110097-32-0, extensive searches across major chemical databases, including PubChem, SciFinder, and various commercial supplier catalogs, have yielded no definitive chemical structure or IUPAC name. This lack of foundational information precludes the development of a detailed synthetic guide.

The typical workflow for devising a synthesis strategy, as illustrated below, is critically dependent on a known target structure.

Figure 1: A generalized workflow for developing a chemical synthesis. The process is initiated by the complete identification of the target molecule.

Without the initial input of the molecule's structure, the entire process of retrosynthetic analysis—the cornerstone of synthetic planning—cannot be initiated. Retrosynthesis involves the deconstruction of the target molecule into simpler, commercially available, or easily synthesizable precursors. This analysis informs the selection of appropriate reactions and reagents.

Given the absence of information for CAS number 110097-32-0, several possibilities exist:

  • Proprietary Information: The CAS number may belong to a compound that is part of a trade secret or ongoing, unpublished research.

  • Data Entry Error: The provided CAS number may contain a typographical error.

  • Obsolete or Withdrawn Number: The CAS number may have been withdrawn or is no longer in active use.

For researchers and professionals in drug development seeking to synthesize the compound associated with CAS number 110097-32-0, the primary and most critical step is to first verify the CAS number and ascertain the correct chemical structure and name of the target molecule. Once the identity of the compound is unequivocally established, the scientific community can then proceed with the established principles of synthetic chemistry to devise and execute a viable synthetic route.

Until the chemical identity of CAS number 110097-32-0 is disclosed and validated within the scientific literature or public databases, a detailed and reliable synthesis guide cannot be responsibly provided. We encourage the user to confirm the accuracy of the CAS number and to consult internal or proprietary databases that may contain information on this specific chemical entity.

Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl (3R)-3-hydroxy-4-methylpentanoate

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of the core physical properties of Methyl (3R)-3-hydroxy-4-methylpentanoate, a chir...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physical properties of Methyl (3R)-3-hydroxy-4-methylpentanoate, a chiral molecule of interest in organic synthesis and drug development. This document moves beyond a simple listing of data points to offer insights into the experimental methodologies for their determination, fostering a deeper understanding of the causality behind these scientific choices.

Introduction

Methyl (3R)-3-hydroxy-4-methylpentanoate, a chiral β-hydroxy ester, represents a valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its stereochemistry at the C3 position, coupled with the presence of both hydroxyl and ester functionalities, makes it a versatile intermediate. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling accurate modeling, reaction monitoring, and purification.

This guide is structured to provide not only the physical data but also the practical context for its measurement, ensuring a self-validating system of protocols and information for the discerning scientist.

Core Physical Properties

The fundamental physical characteristics of Methyl (3R)-3-hydroxy-4-methylpentanoate are summarized below. It is important to note that while some data is derived from experimental observations of the racemate or stereoisomers, specific experimental values for the (3R)-enantiomer are not widely available in the public domain. In such cases, high-quality predicted data from computational models are provided and are clearly indicated.

PropertyValueSource
Molecular Formula C₇H₁₄O₃PubChem[1][2]
Molecular Weight 146.18 g/mol PubChem[1][2]
Appearance Colorless oil (Predicted)ChemicalBook[3]
Boiling Point 215.7 ± 13.0 °C at 760 mmHg (Predicted)ChemSrc[4]
Density 1.0 ± 0.1 g/cm³ (Predicted)ChemSrc[4]
Refractive Index (n_D) 1.430 (Predicted for (3S)-isomer)ChemSrc
Optical Rotation [α]²⁰_D Not Experimentally Determined
Solubility Soluble in chloroform and methanol (Slightly). Predicted to be soluble in many common organic solvents such as ethanol, ethyl acetate, and acetone. Limited solubility in water is expected.ChemicalBook, General Principles[3]

Experimental Determination of Physical Properties

The following sections detail the methodologies for the experimental determination of the key physical properties of a liquid sample like Methyl (3R)-3-hydroxy-4-methylpentanoate. The protocols are designed to be self-validating and are grounded in established laboratory practices.

Boiling Point Determination

The boiling point is a crucial indicator of a liquid's volatility and purity. For a small-scale research setting, the micro-boiling point method is often preferred due to its minimal sample requirement.

Protocol for Micro-Boiling Point Determination:

  • Sample Preparation: Place a small amount of the liquid (approximately 0.5 mL) into a small-diameter test tube.

  • Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube.

  • Heating: Heat the test tube in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a heating block) that allows for slow and controlled heating.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Equilibrium: Continue heating until a steady stream of bubbles is observed.

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Causality in Experimental Choice: This method is advantageous as it relies on the principle that the vapor pressure of the liquid equals the atmospheric pressure at its boiling point. The trapped air in the capillary tube is displaced by the vapor of the substance. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary when the external pressure exceeds the vapor pressure. This point of equilibrium provides an accurate measure of the boiling point.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Process A Sample in Test Tube B Inverted Capillary A->B insert C Heating Apparatus B->C place in D Heat Slowly C->D Begin Heating E Observe Bubbles D->E F Cool Slowly E->F G Record Temperature (Liquid Enters Capillary) F->G

Caption: Workflow for Micro-Boiling Point Determination.

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. A pycnometer provides a highly accurate method for determining the density of a liquid.

Protocol for Density Determination using a Pycnometer:

  • Clean and Dry: Thoroughly clean and dry a pycnometer of a known volume.

  • Weigh Empty: Accurately weigh the empty pycnometer.

  • Fill with Sample: Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. The temperature of the sample should be recorded.

  • Weigh Filled: Weigh the pycnometer filled with the sample.

  • Calculation: The density (ρ) is calculated using the formula: ρ = (mass of filled pycnometer - mass of empty pycnometer) / volume of pycnometer

Trustworthiness of the Protocol: The accuracy of this method is contingent on the precise knowledge of the pycnometer's volume and the accuracy of the balance used. Calibrating the pycnometer with a liquid of known density (e.g., deionized water) at a specific temperature enhances the reliability of the measurement.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable tool for identifying and assessing the purity of a liquid sample.

Protocol for Refractive Index Measurement using an Abbe Refractometer:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

  • Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value from the scale. Record the temperature at which the measurement was taken.

Expertise in Interpretation: The refractive index is dependent on temperature and the wavelength of light used. It is standard practice to report the refractive index at 20°C using the sodium D-line (589 nm), denoted as n_D²⁰. If the measurement is performed at a different temperature, a correction factor should be applied.

Optical Rotation Measurement

As a chiral molecule, the most definitive physical property of Methyl (3R)-3-hydroxy-4-methylpentanoate is its optical rotation, which is the rotation of the plane of polarized light.

Protocol for Optical Rotation Measurement using a Polarimeter:

  • Sample Preparation: Prepare a solution of the compound of a known concentration (c) in a suitable achiral solvent.

  • Blank Measurement: Fill the polarimeter tube (of a known path length, l) with the pure solvent and take a blank reading.

  • Sample Measurement: Rinse and fill the polarimeter tube with the sample solution, ensuring no air bubbles are present.

  • Rotation Measurement: Place the tube in the polarimeter and measure the observed rotation (α).

  • Specific Rotation Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c)

Optical_Rotation_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Prepare Solution (Known Concentration) D Measure Sample Rotation (α) A->D B Prepare Solvent Blank C Measure Blank Rotation B->C E Calculate Specific Rotation [α] D->E

Caption: Workflow for Optical Rotation Measurement.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and is a cornerstone of chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis (Predicted):

  • ~3.7 ppm (s, 3H): The singlet corresponds to the three protons of the methyl ester group (-OCH₃).

  • ~4.0-4.2 ppm (m, 1H): This multiplet is assigned to the proton on the carbon bearing the hydroxyl group (C3-H). Its multiplicity will depend on the coupling with the adjacent protons on C2 and C4.

  • ~2.4-2.6 ppm (m, 2H): These protons are on the carbon adjacent to the carbonyl group (C2-H₂). They will likely appear as a multiplet due to coupling with the C3 proton.

  • ~1.8-2.0 ppm (m, 1H): This multiplet corresponds to the proton on the carbon bearing the isopropyl group (C4-H).

  • ~0.9 ppm (d, 6H): The two methyl groups of the isopropyl moiety are diastereotopic and may appear as two distinct doublets, or a single doublet if the chemical shift difference is small.

¹³C NMR Spectral Analysis (Predicted):

  • ~172-175 ppm: Carbonyl carbon of the ester group (C1).

  • ~68-72 ppm: Carbon bearing the hydroxyl group (C3).

  • ~51-53 ppm: Methyl carbon of the ester group (-OCH₃).

  • ~40-45 ppm: Methylene carbon adjacent to the carbonyl group (C2).

  • ~30-35 ppm: Methine carbon of the isopropyl group (C4).

  • ~17-20 ppm: The two methyl carbons of the isopropyl group.

Expertise in Spectral Interpretation: The diastereotopic nature of the isopropyl methyl groups in both the ¹H and ¹³C NMR spectra is a key feature arising from the presence of the chiral center at C3. The exact chemical shifts and coupling constants can be influenced by the solvent used for analysis.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 146 corresponding to the molecular weight of the compound may be observed, though it could be of low intensity.

  • Loss of Methanol (-CH₃OH): A peak at m/z = 114 resulting from the loss of a molecule of methanol.

  • Loss of Methoxy Radical (-•OCH₃): A peak at m/z = 115.

  • Loss of Isopropyl Group (-CH(CH₃)₂): A peak at m/z = 103.

  • McLafferty Rearrangement: A characteristic fragmentation for esters, which could lead to a peak at m/z = 74.

  • Base Peak: The most intense peak is often the fragment at m/z = 43, corresponding to the stable isopropyl cation [CH(CH₃)₂]⁺.[8][9]

Self-Validating System: The combination of the molecular ion peak (if present) and the characteristic fragmentation pattern provides a high degree of confidence in the structural assignment of the molecule. The observation of fragments corresponding to the loss of the ester and isopropyl groups is particularly diagnostic.[10][11]

Conclusion

This technical guide has provided a detailed examination of the physical properties of Methyl (3R)-3-hydroxy-4-methylpentanoate. By integrating predicted data with established experimental protocols and principles of spectroscopic interpretation, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The emphasis on the causality behind experimental choices and the inclusion of self-validating methodologies are intended to empower scientists with the knowledge required for the confident handling and characterization of this important chiral building block.

References

  • ChemSrc. Methyl (3S)-3-hydroxy-4-methylpentanoate. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • PubChem. Methyl 3-hydroxy-4-methylpentanoate. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Cheméo. Chemical Properties of methyl 4-hydroxy-3-methylpentanoate. [Link]

  • SlideShare. NMR Spectroscopy. [Link]

  • Chemistry Steps. Specific Rotation. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • SpectraBase. Methyl (2S,3S)-2-hydroxy-3-methylpentanoate. [Link]

  • ChemSrc. Methyl (3S)-3-hydroxy-4-methylpentanoate | CAS#:110097-32-0. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • Cheméo. 4-hydroxy-3-methylpentanoic acid - Chemical & Physical Properties. [Link]

  • Pharmaffiliates. 65596-31-8| Chemical Name : Methyl 3-Hydroxy-4-methylpentanoate. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

Sources

Foundational

"thermodynamic vs kinetic control in aldol addition for chiral esters"

Title: Precision Asymmetric Synthesis: Thermodynamic vs. Kinetic Control in the Aldol Addition of Chiral Esters Executive Summary The aldol addition is a foundational transformation in the synthesis of complex active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Precision Asymmetric Synthesis: Thermodynamic vs. Kinetic Control in the Aldol Addition of Chiral Esters

Executive Summary The aldol addition is a foundational transformation in the synthesis of complex active pharmaceutical ingredients (APIs), particularly macrolides and polyketides. By forging a new carbon-carbon bond while simultaneously establishing up to two contiguous stereocenters, the reaction offers unparalleled structural complexity. When employing chiral esters—such as Evans oxazolidinones or Oppolzer sultams—the stereochemical outcome is entirely dictated by the precise manipulation of reaction conditions to favor either kinetic or thermodynamic pathways. This technical guide explores the mechanistic causality behind these regimes, providing drug development professionals with the theoretical grounding and self-validating protocols necessary for reproducible scale-up.

Mechanistic Causality: The Kinetic vs. Thermodynamic Divide

The Kinetic Regime: Trapping the Transition State

In advanced asymmetric synthesis, researchers almost exclusively rely on kinetic control to ensure high diastereomeric ratios (dr). By utilizing strong, sterically hindered bases (e.g., LDA, LHMDS) or Lewis acidic boron triflates (e.g., Bu₂BOTf) at cryogenic temperatures (-78 °C), enolate formation is rendered irreversible.

Causality: The lack of thermal energy prevents the system from overcoming the activation barrier required for the retro-aldol reaction. Consequently, the stereochemical outcome is entirely dictated by the lowest-energy transition state rather than the stability of the final product. For chiral ester enolates, this is universally modeled by the1[1], a highly ordered, six-membered chair-like cyclic structure. The use of boron is particularly critical; the short B–O and B–C bonds create a highly compact transition state, which amplifies steric interactions and maximizes facial selectivity due to the 2[2]. This predictability enables robust 3[3].

The Thermodynamic Regime: Ground-State Minimization

Conversely, thermodynamic control is achieved when the aldol addition is allowed to equilibrate. This is typically induced by higher temperatures, protic solvents, or weaker bases that facilitate continuous retro-aldol cleavage.

Causality: Under these conditions, the initial kinetic product mixture drifts toward the most thermodynamically stable ground-state configuration. While 4[4] can occasionally predict the selective formation of a specific epimer based on the minimization of 1,3-allylic strain or steric bulk, thermodynamic conditions generally lead to eroded diastereoselectivity in chiral ester additions. The system prioritizes the overall stability of the final adduct over the stereospecificity of the initial C–C bond formation.

Translating Enolate Geometry to Stereocontrol

Under kinetic conditions, the geometry of the enolate—(E) vs. (Z)—is the primary determinant of the final relative stereochemistry. The structure of the carbonyl compound and the choice of base heavily influence 5[5].

  • (Z)-Enolates reliably yield syn-aldol products. The chiral auxiliary (e.g., an Evans oxazolidinone) blocks one face of the enolate, forcing the incoming aldehyde's alkyl group into a pseudoequatorial position within the Zimmerman-Traxler chair to avoid 1,3-diaxial clashes[1].

  • (E)-Enolates generally yield anti-aldol products. However, accessing pure (E)-enolates from chiral esters is sterically demanding and often requires specialized titanium or magnesium transmetalation strategies to override the natural (Z)-preference of oxazolidinone systems.

Quantitative Data Summarization

ParameterKinetic ControlThermodynamic ControlMechanistic Causality
Temperature Cryogenic (-78 °C)Ambient to Elevated (0 °C to 25 °C+)Low heat prevents crossing the retro-aldol activation barrier.
Base / Reagents Strong/Bulky (LDA, Bu₂BOTf/DIPEA)Weak/Equilibrating (NaOH, Protic Solvents)Bulky bases irreversibly deprotonate without acting as nucleophiles.
Reversibility IrreversibleReversible (Retro-Aldol active)Kinetic traps the transition state; Thermo allows ground-state drift.
Enolate Geometry Exclusively (Z) or (E) based on stericsMixed / Drifts to most stableKinetic geometry is locked upon formation.
Stereoselectivity High dr (>95:5)Low to Moderate drTight Zimmerman-Traxler transition state (Kinetic) vs. Ground-state stability (Thermo).

Self-Validating Experimental Protocol: Kinetically Controlled Evans syn-Aldol Addition

Objective: Synthesize a syn-aldol adduct with >95:5 dr using a chiral oxazolidinone ester under strict kinetic control.

Step 1: Preparation of the Boron Enolate (Kinetic Enolization)

  • Action: Dissolve the chiral ester (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere. Cool the reaction vessel to -78 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir for 30 minutes.

  • Causality: Bu₂BOTf is a strong Lewis acid that coordinates the carbonyl oxygen, increasing the α-proton's acidity. DIPEA is a sterically hindered base that deprotonates the substrate without nucleophilic attack. At -78 °C, this combination irreversibly and exclusively forms the (Z)-boron enolate.

  • Validation Check: The reaction mixture will shift from colorless to a pale yellow homogeneous solution, visually confirming enolate formation.

Step 2: Electrophile Addition

  • Action: Add the aldehyde (1.5 eq) dropwise at -78 °C. Stir for 30 minutes at -78 °C, then allow the reaction to warm to 0 °C for 1 hour.

  • Causality: The cryogenic temperature maintains the integrity of the Zimmerman-Traxler transition state during the initial C–C bond formation. Warming to 0 °C ensures complete conversion of the electrophile while remaining safely under the kinetic ceiling (avoiding retro-aldol reversibility).

  • Validation Check: Quench a 50 µL aliquot in MeOH, evaporate, and analyze via crude ¹H NMR. A distinct shift in the α-proton resonance and a measurable dr of >95:5 validates that kinetic control was maintained before proceeding to the bulk quench.

Step 3: Oxidative Quench and Cleavage

  • Action: Cool the mixture back to 0 °C. Add pH 7 phosphate buffer, followed by the cautious dropwise addition of 30% H₂O₂ in MeOH. Stir for 1 hour.

  • Causality: The boron-oxygen bond in the resulting aldolate is exceptionally strong. H₂O₂ oxidatively cleaves this bond, releasing the free aldol adduct without epimerizing the newly formed, kinetically trapped stereocenters.

  • Validation Check: TLC (Hexanes/EtOAc) will show complete consumption of the enolate intermediate and the appearance of a single major product spot (UV/PMA active), confirming successful cleavage.

Reaction Logic Visualization

G Start Chiral Ester + Aldehyde Kinetic Kinetic Control (-78°C, Strong Base/Lewis Acid) Start->Kinetic Low Temp, Aprotic Thermo Thermodynamic Control (25°C, Weak Base/Protic Solvent) Start->Thermo High Temp, Protic Z_Enolate (Z)-Enolate Formation (Irreversible) Kinetic->Z_Enolate Steric/Electronic Control Equilibrium Enolate Equilibration (Reversible Retro-Aldol) Thermo->Equilibrium Reversible Cleavage ZT_Model Zimmerman-Traxler Transition State Z_Enolate->ZT_Model Ordered 6-Membered Ring GroundState Ground State Energy Minimization Equilibrium->GroundState Thermodynamic Drift Syn_Aldol Syn-Aldol Adduct (High dr, Kinetically Trapped) ZT_Model->Syn_Aldol Stereospecific C-C Bond Mixed_Aldol Thermodynamic Mixture (Favors Most Stable Epimer) GroundState->Mixed_Aldol Loss of Initial Stereocontrol

Logical workflow of kinetic vs. thermodynamic pathways in chiral ester aldol additions.

References

  • Stereocontrolled Formation of Several Carbon–Carbon Bonds in Acyclic Systems | Chemical Reviews - ACS Publications Source: ACS Publications URL
  • Formation of C - C Bonds by Addition of Enolates to Carbonyl Groups Source: Thieme-connect URL
  • Total Syntheses of Amphidinolide T1, T3, T4, and T5 | Journal of the American Chemical Society Source: ACS Publications URL
  • Stereospecific Synthesis of α-Amino Allylsilane Derivatives through a [3,3]-Allyl Cyanate Rearrangement | The Journal of Organic Chemistry Source: ACS Publications URL
  • Source: Macmillan Group (Princeton University)

Sources

Exploratory

Methyl (3R)-3-hydroxy-4-methylpentanoate: A Keystone Precursor in Complex Natural Product Synthesis

Executive Summary In the realm of advanced organic synthesis and drug development, the construction of complex natural products hinges on the availability of high-purity chiral building blocks. Methyl (3R)-3-hydroxy-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the construction of complex natural products hinges on the availability of high-purity chiral building blocks. Methyl (3R)-3-hydroxy-4-methylpentanoate (CAS No. 76835-65-9) stands out as a critical β -hydroxy ester precursor. As a Senior Application Scientist, I have structured this technical guide to dissect the stereoselective synthesis of this molecule and its indispensable role in the total synthesis of potent therapeutics, such as the 20S proteasome inhibitor lactacystin[1]. This whitepaper details the mechanistic causality behind its synthesis, provides self-validating experimental protocols, and maps its downstream biological applications.

Chemical Significance and Downstream Applications

Methyl (3R)-3-hydroxy-4-methylpentanoate is a chiral α -alkyl- β -hydroxy ester. The precise (3R) stereocenter is non-negotiable for its downstream applications, as it dictates the absolute configuration of the final natural product[2].

In drug development, this precursor is most notably utilized in the synthesis of (+)-Lactacystin and its active derivative, Omuralide [3]. Lactacystin is a microbial natural product that covalently binds to the N-terminal threonine of the 20S proteasome, inducing cell cycle arrest and apoptosis[3]. The (3R)-hydroxy group of our precursor directly translates into the critical C9 stereocenter of lactacystin, which is sterically required for the molecule to correctly dock into the proteasome's active site[1]. Furthermore, the precursor is utilized in the synthesis of macrolides (e.g., tedanolide) and cyclodepsipeptides containing unusual β -hydroxyleucine derivatives[2].

Mechanistic Pathways for Stereoselective Synthesis

The synthesis of methyl (3R)-3-hydroxy-4-methylpentanoate fundamentally relies on the asymmetric reduction of its corresponding β -keto ester, methyl 4-methyl-3-oxopentanoate [4]. To achieve the required enantiomeric excess (ee), two primary catalytic paradigms are employed:

  • Biocatalytic Asymmetric Reduction: Utilizing NADPH-dependent Ketoreductases (KREDs)[2].

  • Chemocatalytic Asymmetric Hydrogenation: Utilizing transition-metal complexes, specifically Ru(OAc)₂((S)-BINAP)[4][5].

Synthesis Substrate Methyl 4-methyl-3-oxopentanoate (β-Keto Ester) KRED Biocatalysis NADPH-dependent KRED Glucose Dehydrogenase Substrate->KRED Aqueous Buffer, pH 7.0, 30°C RuBINAP Asymmetric Hydrogenation Ru(OAc)2((S)-BINAP) H2 (Autoclave) Substrate->RuBINAP MeOH, 50-100 atm H2, 50°C Product Methyl (3R)-3-hydroxy-4-methylpentanoate (Chiral Precursor) KRED->Product >99% ee, High Yield RuBINAP->Product 95-98% ee, Scalable

Fig 1: Stereoselective synthesis routes to Methyl (3R)-3-hydroxy-4-methylpentanoate.

Quantitative Comparison of Synthetic Strategies

Selecting the appropriate synthetic route depends on the scale of production and environmental constraints. The table below summarizes the operational metrics of both pathways.

ParameterBiocatalysis (KRED)Chemocatalysis (Ru-BINAP)
Catalyst NADPH-dependent Ketoreductase[2]Ru(OAc)₂((S)-BINAP)[4]
Solvent System Aqueous Phosphate Buffer (pH 7.0)Degassed Methanol
Operating Conditions 30°C, Atmospheric Pressure50°C, 50-100 atm H₂
Enantiomeric Excess (ee) > 99% (Highly specific)95 - 98%
Scalability Moderate (Volume/dilution constraints)High (Industrial standard)
Environmental Impact Green (Aqueous, mild conditions)Moderate (Heavy metal, high pressure)

Self-Validating Experimental Methodologies

To ensure scientific integrity, a protocol must be self-validating—meaning the workflow inherently contains checkpoints that confirm the success of the previous step. Below are the field-proven methodologies for both synthetic routes.

Protocol A: Biocatalytic Asymmetric Reduction (KRED)

This protocol utilizes isolated enzymes to achieve near-perfect stereoselectivity[2].

  • Step 1: Buffer and Cofactor Preparation. Prepare a 100 mM potassium phosphate buffer at exactly pH 7.0. Dissolve NADP⁺ (catalytic amount) and D-glucose (stoichiometric excess).

    • Causality: Enzymes are highly sensitive to pH fluctuations. The phosphate buffer maintains the ionization state of the KRED active site residues, ensuring optimal substrate binding.

  • Step 2: Cofactor Recycling Setup. Add Glucose Dehydrogenase (GDH) to the solution.

    • Causality: KREDs require stoichiometric NADPH as a hydride donor. The GDH/glucose system continuously reduces NADP⁺ back to NADPH. This drives the thermodynamic equilibrium toward the product, prevents product inhibition, and eliminates the prohibitive cost of adding stoichiometric NADPH[2].

  • Step 3: Substrate Addition & Reaction. Add methyl 4-methyl-3-oxopentanoate (100 mM) and the specific KRED variant. Incubate at 30°C with gentle orbital shaking for 24 hours.

  • Step 4: Self-Validation (In-Process). Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active β -keto ester spot confirms conversion.

  • Step 5: Workup. Extract the aqueous layer three times with ethyl acetate. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Step 6: Absolute Validation (Chiral HPLC). Analyze the crude product using a Chiralcel OD-H column (Hexane/iPrOH 85/15)[1].

    • Causality: Standard NMR cannot distinguish enantiomers. Chiral stationary phases interact differentially with the (3R) and (3S) enantiomers, providing an absolute, self-validating quantification of the >99% enantiomeric excess.

Protocol B: Chemocatalytic Asymmetric Hydrogenation (Ru-BINAP)

This protocol leverages dynamic kinetic resolution and direct asymmetric hydrogenation for industrial scalability[4][5].

  • Step 1: Catalyst Preparation (Glovebox). Under an inert argon atmosphere, prepare a solution of Ru(OAc)₂((S)-BINAP) in rigorously degassed methanol.

    • Causality: Ruthenium catalysts are highly susceptible to oxidation and deactivation by atmospheric oxygen. Degassing the solvent prevents catalyst poisoning.

  • Step 2: Autoclave Loading. Transfer the catalyst solution and methyl 4-methyl-3-oxopentanoate into a high-pressure autoclave.

  • Step 3: Pressurization and Hydrogenation. Purge the vessel with H₂ gas three times, then pressurize to 50 atm. Heat the reaction to 50°C and stir vigorously for 12 hours.

    • Causality: High hydrogen pressure accelerates the oxidative addition of H₂ to the Ru-center. This rapid insertion outcompetes the uncatalyzed background enolization of the β -keto ester, which would otherwise lead to racemic mixtures or unwanted aldol condensation byproducts[5].

  • Step 4: Workup. Vent the H₂ gas safely. Filter the mixture through a short pad of silica to remove the ruthenium catalyst, then concentrate the filtrate.

  • Step 5: Absolute Validation (NMR & GC). Perform ¹H NMR to confirm the shift of the methine proton adjacent to the newly formed hydroxyl group. Follow up with Chiral GC to validate the 95-98% ee.

Downstream Biological Application: The Lactacystin Pathway

Once methyl (3R)-3-hydroxy-4-methylpentanoate is synthesized and validated, it is subjected to multi-step total synthesis to yield (+)-Lactacystin[1]. In biological systems, lactacystin acts as a prodrug. It undergoes spontaneous intramolecular cyclization to form Omuralide (a highly reactive β -lactone)[3]. Omuralide then covalently modifies the N-terminal threonine residue of the 20S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent cellular apoptosis.

BioPathway Precursor Methyl (3R)-3-hydroxy- 4-methylpentanoate Lactacystin (+)-Lactacystin (Microbial Natural Product) Precursor->Lactacystin Multi-step Total Synthesis Omuralide Omuralide (Active β-Lactone) Lactacystin->Omuralide Spontaneous Cyclization in vivo Proteasome 20S Proteasome (N-terminal Threonine) Omuralide->Proteasome Covalent Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Proteasome->Apoptosis Accumulation of Ubiquitinated Proteins

Fig 2: Biological pathway of lactacystin derived from the (3R)-hydroxy precursor.

Conclusion

Methyl (3R)-3-hydroxy-4-methylpentanoate is far more than a simple chemical intermediate; it is the stereochemical anchor for some of the most complex and biologically potent natural products known to modern pharmacology. By understanding the causality behind biocatalytic KRED systems and Ru-BINAP hydrogenations, researchers can establish self-validating workflows that guarantee the high enantiomeric purity required for successful drug development.

References

  • 4-methyl-3-oxo-methylpentanoate | Sigma-Aldrich. Sigmaaldrich.com. URL:

  • [2] Synthesis of Valuable Chiral Intermediates by Isolated Ketoreductases: Application in the Synthesis of α‐Alkyl‐β‐hydroxy Ketones and 1,3‐Diols. Researchgate.net. URL:

  • [1] Total Synthesis of (+)-Lactacystin James S. Panek and Craig E. Masse Experimental Section*. Wiley-vch.de. URL:

  • [3] Synthesis of β-lactone, γ-lactam 20S proteasome inhibitors. Uea.ac.uk. URL:

  • [4] Methyl 4-methyl-3-oxopentanoate | 42558-54-3 - Benchchem. Benchchem.com. URL:

  • [5] Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Researchgate.net. URL:

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Methyl (3R)-3-hydroxy-4-methylpentanoate as a Premier Chiral Building Block in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary In modern synthetic chemistry and drug development, the deman...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

In modern synthetic chemistry and drug development, the demand for structurally precise, enantiopure building blocks is paramount. Methyl (3R)-3-hydroxy-4-methylpentanoate (CAS: 76835-65-9) is a highly versatile β -hydroxy ester characterized by its C4-isopropyl moiety and a rigorously defined (3R) stereocenter. As a Senior Application Scientist, I frequently leverage this molecule as a foundational scaffold for synthesizing complex active pharmaceutical ingredients (APIs)—most notably in the development of Eleven-Nineteen-Leukemia (ENL) YEATS domain inhibitors for Acute Myeloid Leukemia (AML) [1].

This application note details the upstream catalytic synthesis of this chiral building block, its downstream integration into cutting-edge anti-leukemic agents, and the mechanistic causality behind the required experimental protocols.

Molecular Profile & Structural Significance

The utility of Methyl (3R)-3-hydroxy-4-methylpentanoate stems from its bifunctional nature. The ester group allows for controlled homologation or amidation, while the β -hydroxyl group serves as a stereospecific anchor for receptor-binding pockets or as a handle for further functionalization (e.g., macrolide or 1,3-polyol array synthesis).

Table 1: Physicochemical Properties of the Chiral Building Block
PropertySpecification / Value
Chemical Name Methyl (3R)-3-hydroxy-4-methylpentanoate
CAS Number 76835-65-9
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Stereochemistry (3R) absolute configuration
Physical State Colorless to pale yellow oil
Key Structural Features β -hydroxy ester; isopropyl side-chain

Upstream Synthesis: Catalytic Asymmetric Hydrogenation

While racemic mixtures of β -hydroxy esters can be obtained via standard sodium borohydride reduction of the corresponding β -keto ester (methyl 4-methyl-3-oxopentanoate), achieving the high enantiomeric excess (ee) required for pharmaceutical applications demands transition-metal-catalyzed asymmetric hydrogenation [2].

Protocol 1: Ru-BINAP Catalyzed Asymmetric Hydrogenation

This protocol utilizes Noyori-type asymmetric hydrogenation to establish the (3R) stereocenter with >95% ee.

Causality & Expert Insight: Direct reduction with achiral hydrides necessitates downstream chiral resolution, which is highly inefficient for scale-up. By employing a Ruthenium(II) complex with an axially chiral BINAP ligand, we create a sterically demanding transition state. The solvent choice (ethanol or methanol) is critical; these protic solvents accelerate product release from the metal center by acting as proton donors, thereby preventing catalyst poisoning and enhancing turnover frequencies [2].

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a rigorously degassed, argon-purged Schlenk flask, dissolve [RuCl2​(p-cymene)]2​ (0.5 mol%) and (R)-BINAP (0.55 mol%) in anhydrous ethanol. Stir at 80 °C for 1 hour to pre-form the active chiral catalyst.

  • Substrate Addition: Cool the mixture to room temperature and add the starting material, methyl 4-methyl-3-oxopentanoate (1.0 equivalent).

  • Hydrogenation: Transfer the reaction mixture to a high-pressure stainless-steel autoclave. Purge the vessel three times with H2​ gas. Pressurize the reactor to 2.0 MPa (approx. 290 psi) with H2​ .

  • Reaction Execution: Heat the autoclave to 80 °C and stir vigorously for 16–20 hours. In-Process Control (IPC): Monitor hydrogen consumption; the reaction is complete when pressure stabilizes.

  • Workup & Validation: Vent the reactor carefully. Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc).

  • Analytical Release: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel AD-H column, Hexane/i-PrOH = 95/5, 210 nm). The (3R) enantiomer typically elutes first under these conditions.

Downstream Application: Targeting Acute Myeloid Leukemia (AML)

A groundbreaking application of Methyl (3R)-3-hydroxy-4-methylpentanoate is its use in synthesizing SR-C-107 (R) , a potent, orally available inhibitor of the ENL YEATS domain [1]. In AML, the ENL protein reads acetylated histone marks on chromatin and recruits the Super Elongation Complex (SEC) to drive the transcription of oncogenes like HOXA9 and MYC. Inhibiting this interaction selectively halts leukemia cell proliferation.

Protocol 2: Lewis Acid-Mediated Weinreb-Type Amidation

To build the SR-C-107 (R) scaffold, the methyl ester of our chiral building block must be converted to an N-(benzyloxy) amide.

Causality & Expert Insight: Standard amidation of esters with amines requires harsh basic conditions or high heat, which would inevitably cause epimerization of the delicate (3R) stereocenter or trigger β -elimination of the hydroxyl group. To circumvent this, we utilize a Weinreb-type amidation driven by Trimethylaluminum ( AlMe3​ ). The AlMe3​ reacts with O-benzylhydroxylamine hydrochloride to form a highly nucleophilic dimethylaluminum amide intermediate in situ. This species attacks the ester carbonyl rapidly at room temperature, preserving the stereochemical integrity of the β -hydroxyl group [1].

Step-by-Step Methodology:

  • Reagent Activation: In an oven-dried, argon-flushed flask, suspend O-benzylhydroxylamine hydrochloride (OBHA·HCl, 2.0 equiv) in anhydrous CH2​Cl2​ and cool to 0 °C using an ice bath.

  • AlMe₃ Addition (Safety Warning: Pyrophoric): Slowly add AlMe3​ (2.0 M in heptane, 2.0 equiv) dropwise via syringe. Observation: Vigorous methane gas evolution will occur.

  • Complex Formation: Once gas evolution subsides, warm the mixture to room temperature and stir for 1 hour to ensure complete formation of the active aluminum-amide complex.

  • Substrate Coupling: Cool the clear solution back to 0 °C. Add a solution of Methyl (3R)-3-hydroxy-4-methylpentanoate (1.0 equiv) in CH2​Cl2​ dropwise via cannula.

  • Propagation: Allow the heterogeneous mixture to warm to room temperature and stir for 12–15 hours. IPC: Monitor the disappearance of the ester via TLC (Stain with KMnO₄).

  • Quenching & Isolation: Carefully quench the reaction at 0 °C by the dropwise addition of 1.2 M HCl (to break the aluminum complex). Extract the aqueous layer with EtOAc, wash with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate to yield N-(Benzyloxy)-(3R)-3-hydroxy-4-methylpentanamide.

Table 2: Anti-Leukemic Efficacy of ENL Inhibitors

The integration of the (3R)-hydroxy-4-methylpentanoate scaffold directly correlates with the remarkable potency of the resulting drug candidates against AML cell lines[1].

Inhibitor CompoundMOLM-13 Cells ( CC50​ , μ M)MV4-11 Cells ( CC50​ , μ M)Jurkat Cells (Control)
Inhibitor 13 (Early Gen)~1.50~1.20No effect
SR-C-107 (R) (Optimized)1.25 ± 0.180.81 ± 0.15No effect

Data demonstrates that SR-C-107 (R) exhibits sub-micromolar efficacy in MV4-11 cells while maintaining excellent selectivity (no off-target toxicity in Jurkat T-cells).

Visualizations: Workflows and Mechanisms

To fully contextualize the utility of this building block, the following diagrams illustrate the synthetic workflow and the biological mechanism of the resulting API.

Diagram 1: Synthetic Workflow to ENL Inhibitor

Workflow A Methyl 4-methyl-3-oxopentanoate (Achiral Precursor) B Methyl (3R)-3-hydroxy- 4-methylpentanoate (Chiral Building Block) A->B Asymmetric Hydrogenation (Ru-BINAP) C N-(Benzyloxy)-(3R)-3-hydroxy- 4-methylpentanamide (Key Intermediate) B->C AlMe3, OBHA·HCl (Weinreb Amidation) D SR-C-107 (R) (ENL Inhibitor API) C->D Multi-step Synthesis

Caption: Synthetic workflow from the achiral β -keto ester to the potent AML inhibitor SR-C-107 (R).

Diagram 2: Mechanism of ENL YEATS Domain Inhibition

Signaling A Acetylated Chromatin (Histone Marks) B ENL YEATS Domain (Epigenetic Reader) A->B Binds via acetyllysine C Super Elongation Complex (SEC) B->C Recruits D Oncogene Transcription (HOXA9, MYC) C->D Promotes AML Proliferation E SR-C-107 (R) (Small Molecule Inhibitor) E->B Blocks Binding Pocket

Caption: Mechanism of ENL YEATS domain inhibition by SR-C-107 (R) in Acute Myeloid Leukemia.

References

  • Guo, X. S., Atla, S., Nyalata, S., Alugubelli, Y. R., Chen, P.-H. C., Xu, S., & Liu, W. R. (2024). Prioritization of Eleven-Nineteen-Leukemia Inhibitors as Orally Available Drug Candidates for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 67(22), 20100-20117.[Link]

  • King, S. A., Thompson, A. S., King, A. O., & Verhoeven, T. R. (1992). An improved procedure for the synthesis and use of [RuCl2(BINAP)]2·NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of β-keto esters on trace amounts of acid. The Journal of Organic Chemistry, 57(24), 6689–6691.[Link]

Application

Application Note: Stereoselective Reduction Workflows for Methyl 4-Methyl-3-Oxopentanoate in Drug Development

Executive Summary Methyl 4-methyl-3-oxopentanoate (M4M3OP) is a highly versatile, achiral β-keto ester utilized as a foundational building block in pharmaceutical synthesis. It is prominently featured in the construction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-methyl-3-oxopentanoate (M4M3OP) is a highly versatile, achiral β-keto ester utilized as a foundational building block in pharmaceutical synthesis. It is prominently featured in the construction of the PPARδ agonist Fonadelpar[1] and serves as a critical early-stage precursor in the linear synthesis of statins, such as the hypolipidemic agent Atorvastatin[2].

Because M4M3OP itself lacks a chiral center, the direct reduction of its C3 ketone is strictly an enantioselective process. However, in the context of drug development (particularly for statin side chains and 1,3-polyol arrays), this initial chiral product undergoes chain extension to form a β-hydroxy ketone. This downstream intermediate is then subjected to a highly controlled diastereoselective reduction to establish the critical syn- or anti-1,3-diol pharmacophore[3]. This application note details the self-validating protocols for both the initial enantioselective reduction and the subsequent diastereoselective reduction workflow.

Mechanistic Rationale & Stereochemical Control

The synthesis of pharmaceutical-grade 1,3-diol arrays requires strict orthogonal control over two distinct reduction events:

  • Phase 1: Enantioselective Reduction: The initial reduction of the C3 ketone of M4M3OP. By utilizing biocatalysts such as Baker's yeast (Saccharomyces cerevisiae) or engineered ketoreductases (KREDs), hydride is selectively delivered to one face of the ketone. This establishes the first stereocenter, yielding (R)- or (S)-methyl 3-hydroxy-4-methylpentanoate with high enantiomeric excess[4].

  • Phase 2: Diastereoselective Reduction: Following a Claisen or aldol chain extension, the resulting chiral β-hydroxy ketone must be reduced. To achieve the syn-selectivity essential for statin efficacy, the Narasaka-Prasad reduction is employed[2]. Diethylmethoxyborane (Et₂BOMe) acts as a Lewis acid, coordinating the hydroxyl and carbonyl oxygens to form a rigid, chair-like six-membered transition state. This chelation locks the conformation, forcing the external hydride from sodium borohydride (NaBH₄) to attack from the less sterically hindered equatorial face. Conversely, if the anti-diol is required, the Evans-Saksena reduction is used, which relies on intramolecular hydride delivery via tetramethylammonium triacetoxyborohydride[3].

G A Methyl 4-methyl-3-oxopentanoate (Achiral) B Enantioselective Reduction (KREDs or Ru-BINAP) A->B C (R)-Methyl 3-hydroxy-4-methylpentanoate (1st Stereocenter) B->C D Chain Extension (Claisen/Aldol) C->D E Chiral β-Hydroxy Ketone Intermediate D->E F Diastereoselective Reduction (Narasaka-Prasad) E->F G syn-1,3-Diol Precursor (Statin Side Chain) F->G

Fig 1: Synthetic workflow from methyl 4-methyl-3-oxopentanoate to syn-1,3-diol statin precursors.

Experimental Protocols

Protocol A: Chemoenzymatic Enantioselective Reduction of M4M3OP

Objective: Establish the first stereocenter via scalable biocatalysis, avoiding heavy metal catalysts.

  • Biocatalyst Activation: Suspend Baker's yeast in a 10% (w/v) solution of glucose (or sucrose) in deionized water. Incubate at 30–37 °C for 30 minutes with gentle agitation (120 rpm) to activate the yeast's metabolic pathways and regenerate NAD(P)H cofactors[4].

  • Substrate Addition: Slowly add methyl 4-methyl-3-oxopentanoate to achieve a 0.1 M final concentration in the active yeast suspension. Isopropanol (up to 5% v/v) can be added as a cosolvent to enhance the solubility of the organic substrate in the aqueous phase.

  • Reaction Monitoring: Maintain the temperature at 35 °C. Monitor the conversion via chiral Gas Chromatography (GC) or Thin Layer Chromatography (TLC) using a phosphomolybdic acid stain. The reaction typically reaches >95% conversion within 24–48 hours.

  • Workup & Extraction: Add a filter aid (e.g., Celite) to the suspension and filter through a Buchner funnel to remove cellular debris. Saturate the aqueous filtrate with NaCl (to drive the organic product out of the aqueous phase) and extract three times with ethyl acetate[4].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting methyl 3-hydroxy-4-methylpentanoate via silica gel flash chromatography.

Protocol B: Diastereoselective Narasaka-Prasad Reduction

Objective: Convert the downstream β-hydroxy ketone intermediate (derived from the product of Protocol A) into a syn-1,3-diol.

  • Chelation Setup: In an oven-dried, argon-purged Schlenk flask, dissolve the chiral β-hydroxy ketone (1.0 equiv) in anhydrous THF/MeOH (4:1 v/v). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Boron Complexation: Dropwise, add diethylmethoxyborane (Et₂BOMe, 1.1 equiv, 1.0 M in THF). Stir for 30 minutes at -78 °C. Causality Note: This step is critical to ensure complete formation of the rigid six-membered boron chelate before the reducing agent is introduced[2].

  • Reduction: Slowly add solid NaBH₄ (1.5 equiv) to the reaction mixture. Maintain the temperature strictly at -78 °C for 3 hours. Allowing the temperature to rise will cause the boron chelate to dissociate, severely degrading the diastereoselectivity.

  • Quenching: Quench the reaction at -78 °C by the careful addition of glacial acetic acid, then allow the mixture to warm to room temperature.

  • Oxidative Cleavage: To break the robust boron-diol complex, add 30% H₂O₂ and methanol, and stir for 1 hour.

  • Isolation: Extract with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. The syn-1,3-diol is typically obtained with >95% diastereomeric excess (de).

Mechanism S1 β-Hydroxy Ketone S2 Boron Chelate (Six-membered ring) Et2BOMe S1->S2 Chelation S3 Intermolecular Hydride Delivery (NaBH4) from less hindered face S2->S3 Reduction S4 syn-1,3-Diol S3->S4 Hydrolysis

Fig 2: Chelation-controlled diastereoselective Narasaka-Prasad reduction mechanism.

Quantitative Data Summaries

The following table summarizes the stereochemical outcomes and typical selectivities for the reduction methods associated with M4M3OP and its downstream derivatives.

Reduction PhaseTarget IntermediateReagent / CatalystStereochemical OutcomeTypical Selectivity
Enantioselective (R)- or (S)-β-Hydroxy EsterBaker's Yeast / KREDsSingle Enantiomer>95% ee
Enantioselective (R)- or (S)-β-Hydroxy EsterRuCl₂(BINAP) / H₂Single Enantiomer>98% ee
Diastereoselective syn-1,3-Diol (Statin side chain)Et₂BOMe / NaBH₄syn Diastereomer>95% de
Diastereoselective anti-1,3-DiolMe₄NHB(OAc)₃anti Diastereomer>90% de

References

  • Development of an Efficient New Route to PPARδ Agonist Fonadelpar: Formation of the C–C Bond by Claisen Condensation ACS Publications[Link]

  • WO2012145808A1 - Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin Google P

Sources

Method

"asymmetric hydrogenation of β-keto esters to (3R)-hydroxy esters"

Application Note: Enantioselective Synthesis of (3R)-Hydroxy Esters via Asymmetric Hydrogenation of β-Keto Esters Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Objective: To provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of (3R)-Hydroxy Esters via Asymmetric Hydrogenation of β-Keto Esters

Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the asymmetric hydrogenation of β-keto esters to (3R)-hydroxy esters using Ru(II)-BINAP catalysts.

Introduction & Scientific Rationale

Enantiomerically pure (3R)-hydroxy esters are indispensable chiral building blocks in the pharmaceutical industry, serving as critical precursors for blockbuster drugs such as statins (e.g., simvastatin, rosuvastatin), macrolide antibiotics, and various natural products[1]. The pioneering work by Ryoji Noyori demonstrated that Ru(II)-BINAP complexes can reduce β-keto esters with near-perfect enantiomeric excess (ee) and quantitative yields, a breakthrough that fundamentally transformed asymmetric chemical synthesis[2].

Stereochemical Control & CIP Rules The stereochemical outcome of this reaction is strictly governed by the chiral environment created by the C2-symmetric BINAP ligand. When utilizing the (R)-BINAP ligand, the catalyst forms a rigid chiral pocket that forces the β-keto ester to coordinate in a specific enantioface to minimize steric repulsion with the equatorial phenyl rings of the phosphine[3]. Following Cahn-Ingold-Prelog (CIP) priority rules, the hydride delivery to standard aliphatic β-keto esters (e.g., methyl acetoacetate) consistently yields the (3R)-configuration [4].

Mechanistic Pathway Unlike the hydrogenation of simple olefins, the reduction of functionalized ketones proceeds via a highly specific mechanism. The active catalyst, a Ru-hydride species, reversibly coordinates to the β-keto ester to form a σ-type chelate. A critical protonation step at the carbonyl oxygen increases the electrophilicity of the carbon center, thereby facilitating the rate-limiting hydride migration from the metal to the substrate[2].

CatalyticCycle Precat RuX2(BINAP) Pre-Catalyst Active RuHCl(BINAP) Active Catalyst Precat->Active H2, Base / Solvent Chelate σ-Chelate Complex Active->Chelate + β-Keto Ester Hydride Hydride Migration Chelate->Hydride H+ Transfer Product Product Release Hydride->Product Solvent Product->Active + H2 - (3R)-Hydroxy Ester

Catalytic cycle for the Ru-BINAP mediated asymmetric hydrogenation of β-keto esters.

Experimental Workflow & Protocol

The following protocol details the hydrogenation of methyl acetoacetate to methyl (3R)-hydroxybutanoate. As a self-validating system, every physical action in this workflow is paired with its underlying chemical causality to ensure reproducibility and high turnover numbers (TON).

Workflow Step1 1. Catalyst Preparation In situ generation of Ru-(R)-BINAP Step2 2. Substrate Loading Add β-keto ester in degassed MeOH Step1->Step2 Step3 3. Pressurization Purge and pressurize with H2 (50-100 atm) Step2->Step3 Step4 4. Asymmetric Hydrogenation Stir at 25-50°C for 15-24 h Step3->Step4 Step5 5. Workup & Isolation Depressurize, evaporate, and extract Step4->Step5 Step6 6. Validation Chiral HPLC & 1H NMR Analysis Step5->Step6

Experimental workflow for the asymmetric hydrogenation of β-keto esters.

Step-by-Step Methodology

Step 1: Solvent Preparation & Degassing

  • Action: Sparge anhydrous, HPLC-grade methanol with ultra-high purity Argon for at least 30 minutes prior to use.

  • Causality: The Ru(II) metal center is exquisitely sensitive to oxidation. Dissolved oxygen rapidly oxidizes the active catalyst to catalytically dead Ru(III) species, leading to stalled reactions and low yields[5]. Methanol is specifically chosen over non-polar solvents because protic solvents actively participate in the outer-sphere proton transfer required for hydride migration[2].

Step 2: Reaction Assembly (Glovebox Required)

  • Action: Inside an argon-filled glovebox, charge a stainless-steel autoclave glass liner with 0.1 mol% of the pre-catalyst (e.g., RuCl2[(R)-BINAP]) and the β-keto ester substrate. Add the degassed methanol to achieve a substrate concentration of 0.2 M to 0.5 M.

  • Causality: Maintaining a strictly anaerobic environment during assembly prevents premature catalyst degradation. Interestingly, trace amounts of acid (e.g., HCl) can actually accelerate the reaction by aiding the protonation of the carbonyl oxygen, though excessive acid may degrade the substrate[6].

Step 3: Pressurization

  • Action: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the headspace by pressurizing to 10 atm with H2 and carefully venting (repeat 3 times). Finally, pressurize the reactor to 50–100 atm.

  • Causality: High hydrogen pressure ensures a sufficient dissolved H2 concentration in the liquid phase, which drives the catalyst regeneration step and suppresses the formation of inactive Ru-carbonyl complexes[3].

Step 4: Hydrogenation

  • Action: Stir the reaction mixture vigorously (≥800 rpm) at 25 °C to 50 °C for 15 to 20 hours.

  • Causality: Hydrogenation is a triphasic system (solid/liquid/gas). Gas-liquid mass transfer is frequently the rate-limiting physical step. Vigorous stirring prevents H2 starvation at the catalytic site.

Step 5: Workup and Isolation

  • Action: Cool the reactor to room temperature and carefully vent the H2 gas. Transfer the mixture to a round-bottom flask, concentrate under reduced pressure, and pass the crude residue through a short plug of silica gel (eluting with Hexane/Ethyl Acetate).

  • Causality: The silica plug efficiently traps the highly polar ruthenium salts, preventing heavy metal contamination in the isolated (3R)-hydroxy ester, which is a strict regulatory requirement for downstream pharmaceutical intermediates.

Quantitative Data & Optimization

The performance of the Ru-BINAP system is highly dependent on the substrate structure and reaction conditions. The table below summarizes optimized parameters for various β-keto esters.

SubstrateCatalystSolventPressure (atm)Temp (°C)Yield (%)ee (%)
Methyl acetoacetateRuCl2[(R)-BINAP]MeOH10025>9999 (3R)
Ethyl 4-chloroacetoacetateRuCl2[(R)-BINAP]EtOH1001009697 (3R)
Methyl α-(benzamidomethyl)acetoacetateRuCl2[(R)-BINAP]CH2Cl2100509499 (2S, 3R)*

*Note: The hydrogenation of α-substituted β-keto esters proceeds via Dynamic Kinetic Resolution (DKR) . In this specific case, dichloromethane is used instead of methanol to optimize the relative rates of substrate epimerization versus hydrogenation, yielding a single diastereomer with high enantiopurity[2][7].

Self-Validation & Troubleshooting

To ensure the integrity of the protocol, the following self-validating analytical checks must be performed sequentially:

  • Conversion Check (1H NMR): Before assessing enantiomeric excess, confirm that the reaction has reached >99% conversion. Analyze the crude mixture via 1H NMR.

    • Validation Marker: Look for the complete disappearance of the ketone α-protons (typically a singlet around ~3.4 ppm) and the appearance of the carbinol proton (a multiplet around ~4.2 ppm). If starting material remains, suspect gas-liquid mass transfer issues (stirring too slow) or catalyst oxidation.

  • Enantiomeric Excess Determination (Chiral HPLC): Determine the ee using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

    • Self-Validating Step:Always inject a chemically synthesized racemic standard first. This proves that your chromatographic method can achieve baseline resolution between the (3S) and (3R) enantiomers. Without baseline separation of the racemate, any ee reported from the chiral run is scientifically invalid.

References

  • BenchChem. "Application Notes and Protocols: Asymmetric Hydrogenation of Functionalized Ketones with (S)-Ru(OAc)2(H8-BINAP)". BenchChem.
  • Wolfson, A. et al. "Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid". The Journal of Organic Chemistry - ACS Publications.
  • "Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives". National Institutes of Health (NIH).
  • "Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution". Organic Letters - ACS Publications.
  • Noyori, R. et al. "Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts". Proceedings of the National Academy of Sciences (PNAS).
  • Myers, A. G. "The Noyori Asymmetric Hydrogenation Reaction". Andrew G Myers Research Group, Harvard University.
  • "Enantioselectivity of Noyori Asymmetric Hydrogenation". Chemistry Stack Exchange.

Sources

Application

Application Note: Biocatalytic Synthesis of Enantiopure β-Hydroxy Esters via Lipase-Mediated Kinetic Resolution

Executive Summary Enantiopure β-hydroxy esters are critical chiral building blocks for synthesizing active pharmaceutical ingredients (APIs), including blockbuster drugs like fluoxetine, atomoxetine, and various statins....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enantiopure β-hydroxy esters are critical chiral building blocks for synthesizing active pharmaceutical ingredients (APIs), including blockbuster drugs like fluoxetine, atomoxetine, and various statins. While asymmetric hydrogenation is a traditional route, enzymatic kinetic resolution (KR) via lipase-catalyzed transesterification offers a highly selective, scalable, and environmentally benign alternative. This application note details a robust protocol for the kinetic resolution of racemic β-hydroxy esters using Candida antarctica Lipase B (CALB) and Pseudomonas cepacia lipase (Lipase PS), highlighting the mechanistic causality, in-process self-validation, and downstream isolation.

Mechanistic Causality and Enzyme Selection

The core principle of enzymatic kinetic resolution relies on the differential reaction rates ( kR​≫kS​ ) of two enantiomers in the presence of a chiral biocatalyst.

  • Enzyme Selection & Stereorecognition : Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is the gold standard for this transformation. Its active site features a highly specific stereorecognition pocket that perfectly accommodates the secondary alcohol moiety of β-hydroxy esters, adhering to Kazlauskas' rule to preferentially acylate the (R)-enantiomer[1].

  • Thermodynamic Driving Force : The choice of acyl donor is critical.. Upon transferring the acyl group to the substrate, the leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde, preventing the reverse reaction and driving the equilibrium forward[2].

  • Solvent Causality : The reaction is conducted in anhydrous non-polar organic solvents (e.g., toluene, MTBE, or hexane). (which requires water) and maximizes the thermodynamic stability of the enzyme, preventing denaturation while shifting the equilibrium toward acylation[3].

Reaction Workflow Visualization

KR_Workflow Racemic Racemic β-Hydroxy Ester (R/S mixture) Enzyme Lipase (e.g., CALB) + Acyl Donor (Vinyl Acetate) Organic Solvent, 40°C Racemic->Enzyme Acylation ProductR (R)-β-Acetoxy Ester (Acylated Product) Enzyme->ProductR Fast Reaction (k_R) ProductS (S)-β-Hydroxy Ester (Unreacted Enantiomer) Enzyme->ProductS Slow/No Reaction (k_S)

Workflow of lipase-catalyzed kinetic resolution of racemic β-hydroxy esters.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the acylative kinetic resolution of a model substrate (e.g., ethyl 3-hydroxy-3-phenylpropanoate) using immobilized CALB. The methodology is designed as a self-validating system, utilizing continuous analytical feedback to ensure optimal enantiomeric excess ( ee ).

Materials Required:
  • Racemic β-hydroxy ester (10.0 mmol)

  • Vinyl acetate (30.0 mmol, 3.0 equiv)

  • Immobilized CALB (Novozym 435, 100 mg)

  • Anhydrous methyl tert-butyl ether (MTBE) or Toluene (50 mL)

  • Molecular sieves (4 Å, 1.0 g)

Step 1: Reaction Assembly
  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of the racemic β-hydroxy ester in 50 mL of anhydrous MTBE.

  • Add 1.0 g of activated 4 Å molecular sieves. Causality: Trace water can lead to ester hydrolysis; molecular sieves ensure strictly anhydrous conditions, forcing the enzyme to utilize the acyl donor exclusively.

  • Add 30.0 mmol of vinyl acetate to the solution.

Step 2: Biocatalytic Initiation
  • Introduce 100 mg of immobilized CALB to the mixture.

  • Seal the flask and incubate in a thermostatic shaker at 40 °C and 200 rpm. Causality: 40 °C provides the optimal balance between reaction kinetics and enzyme thermal stability, while 200 rpm ensures uniform mass transfer without mechanically shearing the immobilized enzyme beads.

Step 3: In-Process Self-Validation (Crucial)
  • Withdraw 50 µL aliquots at predefined intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Filter the aliquot through a 0.22 µm PTFE syringe filter to remove the enzyme and halt the reaction.

  • Dilute with the appropriate mobile phase (e.g., Hexane/Isopropanol 90:10) and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Validation Logic : Monitor the enantiomeric excess of the unreacted substrate ( ees​ ) and the acylated product ( eep​ ). Calculate the conversion ( c ) using the formula: c=eep​/(ees​+eep​) . The reaction must be strictly terminated when c reaches exactly 50% to yield the unreacted (S)-alcohol in >99% ee .

Step 4: Workup and Isolation
  • Once 50% conversion is achieved, terminate the reaction by filtering the mixture through a sintered glass funnel to recover the immobilized CALB. (Note: The enzyme can be washed with MTBE, dried, and reused for up to 5 cycles).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate. The less polar (R)-β-acetoxy ester elutes first, followed by the highly polar, enantiopure (S)-β-hydroxy ester.

Quantitative Data Presentation

The efficiency of lipase-catalyzed kinetic resolution varies depending on the steric and electronic properties of the substrate. Table 1 summarizes validated literature data for the enzymatic resolution of various β-hydroxy esters.

Table 1: Enzymatic Kinetic Resolution of β-Hydroxy Esters

SubstrateBiocatalystAcyl DonorSolventConversion (%) ee of Alcohol (%)Selectivity Factor ( E )
Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoateCALBVinyl acetateToluene50>99>200
Tropic acid ethyl esterLipase PSVinyl acetateToluene4294>100
Ethyl 4-chloro-3-hydroxybutyrateLipase PSVinyl acetateHexane5097>100
Ethyl 3-hydroxybutyrateRML (Rhizomucor miehei)Vinyl acetateBenzene559786

Advanced Extension: For substrates where the theoretical yield is limited to 50% via standard KR,[1].

References

  • Title: Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Kinetic resolution of tropic acid ethyl ester and its derivatives by lipase PS Source: Journal of Molecular Catalysis B: Enzymatic URL: [Link]

  • Title: Method of making optically active ester derivatives and their acids from racemic esters Source: US Patent US7485452B2 URL

Sources

Method

Application Notes &amp; Protocols for the Stereoselective Synthesis of β-Hydroxy Esters

Audience: Researchers, scientists, and drug development professionals. Objective: This document provides an in-depth guide to the principal methodologies for the stereoselective synthesis of β-hydroxy esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides an in-depth guide to the principal methodologies for the stereoselective synthesis of β-hydroxy esters. It moves beyond simple procedural lists to explain the mechanistic underpinnings and rationale behind key experimental choices, offering field-proven insights to enable robust and reproducible execution in a research and development setting.

Strategic Overview: The Centrality of β-Hydroxy Esters

Chiral β-hydroxy esters are foundational building blocks in modern organic synthesis. Their vicinal stereocenters are prevalent in a vast array of biologically active natural products and blockbuster pharmaceuticals, including the statin family of cholesterol-lowering drugs and various antibiotics.[1][2][3] The ability to precisely control the absolute and relative stereochemistry at the C2 and C3 positions is therefore a critical challenge that dictates the efficacy and safety of the final therapeutic agent.

Two primary strategies have emerged as the most powerful and reliable for accessing these motifs:

  • Stereocontrolled Carbon-Carbon Bond Formation: The aldol reaction and its variants construct the β-hydroxy ester backbone directly, creating the C2-C3 bond and setting the stereochemistry in a single strategic operation.[4][5]

  • Stereoselective Reduction of a Precursor: This approach involves the synthesis of a prochiral or racemic β-keto ester, followed by the asymmetric reduction of the ketone to establish the hydroxyl stereocenter.[6][7]

This guide will dissect the most robust protocols from each category, focusing on methods that offer high levels of predictability, scalability, and stereochemical fidelity.

G cluster_main Synthetic Strategies for Chiral β-Hydroxy Esters cluster_aldol Route 1: Aldol Reaction cluster_reduction Route 2: Asymmetric Reduction start Simple Esters & Aldehydes b_keto β-Keto Ester Intermediate start->b_keto Acylation/Claisen aldol Stereoselective Aldol Reaction (e.g., Evans Auxiliary) start->aldol C-C Bond Formation reduction Asymmetric Reduction (e.g., Noyori Hydrogenation, Enzymatic Reduction) b_keto->reduction C=O Reduction final_product Chiral β-Hydroxy Ester aldol->final_product reduction->final_product

Figure 1: Primary synthetic routes to chiral β-hydroxy esters.

The Aldol Reaction: A Convergent Approach

The aldol reaction is arguably the most powerful tool for forming C-C bonds in organic synthesis.[4] For β-hydroxy esters, the key is to control the facial selectivity of the reaction between an enolate derived from an ester and an aldehyde.

Chiral Auxiliary-Controlled Aldol Reaction: The Evans syn-Aldol

The use of a covalently-bound chiral auxiliary, which is later removed, offers a robust and highly predictable method for inducing stereochemistry. The Evans oxazolidinone auxiliaries are the gold standard in this field.[8][9]

Expertise & Causality: The success of the Evans aldol reaction hinges on the formation of a geometrically defined (Z)-enolate, which then reacts through a highly organized, chair-like six-membered transition state.[10]

  • Enolate Formation: The use of a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., i-Pr₂NEt) is critical. The boron atom coordinates to both carbonyl oxygens of the N-acyl oxazolidinone, pre-organizing the molecule for deprotonation. This chelation, combined with steric interactions, strongly favors the formation of the (Z)-enolate.[10]

  • Stereochemical Control: The (Z)-enolate reacts with the aldehyde via a Zimmerman-Traxler transition state.[4] The bulky substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. This dictates the absolute stereochemistry of the newly formed C2 and C3 centers, reliably producing the syn-adduct.[11]

Figure 2: The chair-like transition state in the Evans aldol reaction.

Protocol 1: Evans syn-Aldol Reaction

This protocol describes the reaction of an N-propionyl oxazolidinone with isobutyraldehyde to generate the corresponding syn-aldol adduct.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide

  • Dichloromethane (DCM), anhydrous

  • Di-n-butylboron triflate (Bu₂BOTf), 1.0 M in DCM

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30% aq.)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the N-propionyl imide (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a flame-dried flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow, dropwise addition of DIPEA (1.2 equiv). Stir the resulting solution at -78 °C for 30 minutes. The solution should become pale yellow.

  • Aldol Addition: Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding 1:1 methanol:saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Auxiliary Cleavage (Example): The crude product can be purified by chromatography. For cleavage, dissolve the purified adduct in a 3:1 mixture of THF and water. Cool to 0 °C and add hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (2.0 equiv). Stir until the reaction is complete (TLC monitoring). Work up to isolate the chiral β-hydroxy acid, which can be esterified (e.g., with TMS-diazomethane or MeOH/H⁺) to yield the final β-hydroxy ester.

Asymmetric Reduction of β-Keto Esters

This strategy offers a powerful alternative, particularly when the required β-keto ester is readily available. The challenge lies in the facial-selective reduction of the ketone.

Catalytic Asymmetric Hydrogenation: The Noyori Reaction

The Noyori asymmetric hydrogenation is a pillar of industrial chemical synthesis, renowned for its high efficiency and exceptional enantioselectivity.[7][12] The reaction typically employs a Ruthenium(II) catalyst bearing a C₂-symmetric bisphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[13][14]

Expertise & Causality: The catalyst operates via a "bifunctional" mechanism where both the metal center and the ligand framework participate in the hydride transfer.[12][15]

  • Catalyst Activation: The Ru(II) dihalide precatalyst is activated under hydrogen pressure to form a catalytically active Ru-hydride species.[14]

  • Substrate Coordination & Reduction: The β-keto ester coordinates to the Lewis acidic Ru center. The hydrogenation proceeds through the keto tautomer, not the enol.[14] The chiral environment created by the BINAP ligand dictates the facial selectivity of hydride delivery from the ruthenium to the carbonyl carbon, while a proton is transferred to the carbonyl oxygen. This occurs via a six-membered pericyclic transition state.[12] The rigidity and specific geometry of the BINAP ligand are directly responsible for the high levels of enantiocontrol.

G cluster_cycle Simplified Noyori Asymmetric Hydrogenation Cycle catalyst [RuH(BINAP)(S)₂]⁺ (Active Catalyst) complex [RuH(BINAP)(Sub)]⁺ (Substrate Complex) catalyst->complex + Substrate - Solvent (S) substrate β-Keto Ester (Sub) ts Transition State (Hydride Transfer) complex->ts product_complex [Ru(Product)(BINAP)]⁺ ts->product_complex product_complex->catalyst + H₂ - Product product β-Hydroxy Ester (Product) product_complex->product

Figure 3: Catalytic cycle for the Noyori asymmetric hydrogenation.

Protocol 2: Noyori Asymmetric Hydrogenation

This protocol describes the asymmetric hydrogenation of ethyl benzoylacetate.

Materials:

  • [RuCl₂( (S)-BINAP )]₂·NEt₃ complex (or similar precatalyst)

  • Ethyl benzoylacetate

  • Ethanol (degassed, anhydrous)

  • Hydrogen gas (high purity)

Procedure:

  • Setup: In a glovebox, charge a high-pressure autoclave equipped with a stirrer bar with the Ru precatalyst (0.01-0.1 mol%).

  • Reaction Mixture: Add degassed, anhydrous ethanol, followed by the ethyl benzoylacetate substrate.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it several times with H₂ gas. Pressurize the vessel to the desired pressure (e.g., 4-10 atm H₂).

  • Reaction: Heat the reaction to the specified temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by analyzing aliquots via GC or HPLC. Reaction times can vary from a few hours to 24 hours.

  • Workup: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel chromatography or distillation to yield the enantiomerically enriched β-hydroxy ester.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Biocatalytic Reduction: The Power of Ketoreductases

Enzymatic reductions offer an environmentally benign and often exceptionally selective method for synthesizing chiral alcohols.[2] Ketoreductases (KREDs) are a class of enzymes that reduce ketones to alcohols with high enantio- and diastereoselectivity, using a cofactor like NADPH for hydride delivery.[1][16]

Expertise & Causality: The high selectivity of KREDs stems from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation. This pre-organization ensures that the hydride from the NADPH cofactor is delivered to only one face of the carbonyl.[17]

A key advantage of biocatalysis is its ability to perform a Dynamic Kinetic Resolution (DKR) .[16][18][19] If the β-keto ester has a racemic center at the α-position, the enzyme can selectively reduce one enantiomer. If the α-proton is acidic and can epimerize under the reaction conditions, the unreactive enantiomer will racemize in situ, allowing for the theoretical conversion of 100% of the starting material into a single diastereomer of the product.[16][19]

Protocol 3: General Screening for KRED-Mediated Reduction

Commercially available KRED screening kits provide a wide range of enzymes with different selectivities.

Materials:

  • β-Keto ester substrate

  • KRED screening kit (containing various lyophilized KREDs)

  • NADP⁺ (cofactor)

  • Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, DMSO) if needed for substrate solubility

Procedure:

  • Stock Solutions: Prepare a stock solution of the β-keto ester substrate in a suitable co-solvent. Prepare a stock solution of the NADP⁺ cofactor in buffer. Prepare a stock solution of glucose in buffer.

  • Reaction Setup: In individual microtiter plate wells or vials, add the phosphate buffer.

  • Cofactor & Regeneration: To each well, add the NADP⁺ solution, the glucose solution, and the GDH enzyme. The GDH will convert glucose to gluconolactone, regenerating NADPH from the NADP⁺ formed during the ketone reduction.

  • Enzyme & Substrate: Add a small amount of a specific KRED to each designated well. Initiate the reaction by adding the substrate stock solution to each well.

  • Incubation: Seal the plate/vials and shake at a controlled temperature (e.g., 30 °C) for 24 hours.

  • Quenching & Extraction: Quench the reaction by adding a water-miscible organic solvent like acetonitrile or acetone to precipitate the enzyme. Centrifuge to pellet the protein. Extract the supernatant with an organic solvent like ethyl acetate.

  • Analysis: Analyze the organic extracts by chiral GC or HPLC to determine the conversion and the enantio- and diastereomeric excess of the β-hydroxy ester product for each KRED. The most effective enzyme can then be used for a larger scale synthesis.

Method Comparison and Data Summary

The choice of synthetic method depends on factors such as substrate availability, required scale, and desired stereoisomer. The following table summarizes the key features of the discussed protocols.

MethodKey Reagent / CatalystStereocontrolTypical d.r. / d.e.Typical e.e.Key Advantages & Disadvantages
Evans Aldol Chiral Oxazolidinone Auxiliary, Bu₂BOTfAuxiliary-controlled, Zimmerman-Traxler TS>95:5 (syn)>99%(+) Highly predictable, robust, high d.r. and e.e. (-) Stoichiometric chiral reagent, requires auxiliary attachment/cleavage steps.[8][10]
Noyori Hydrogenation [Ru(BINAP)] complexes, H₂Catalyst-controlledN/A (for prochiral)>98%(+) Highly atom-economical, exceptional e.e., scalable for industry. (-) Requires high-pressure equipment, precious metal catalyst.[7][12]
CBS Reduction Chiral Oxazaborolidine, Borane (BH₃)Catalyst-controlledN/A (for prochiral)>95%(+) Predictable stereochemistry, broad substrate scope, mild conditions. (-) Uses stoichiometric borane, moisture-sensitive.[20][21][22]
Enzymatic Reduction Ketoreductase (KRED), NADPHEnzyme active site>99:1>99%(+) Unparalleled selectivity, mild aqueous conditions, green, capable of DKR. (-) Substrate scope can be limited, requires screening.[1][16][19]

References

  • Yamaguchi, A., Matsunaga, S., & Shibasaki, M. (2009). Catalytic Asymmetric Synthesis of α-Alkylidene-β-hydroxy Esters via Dynamic Kinetic Asymmetric Transformation Involving Ba-Catalyzed Direct Aldol Reaction. Journal of the American Chemical Society, 131(31), 10842–10843. [Link]

  • Yamaguchi, A., Matsunaga, S., & Shibasaki, M. (2009). Catalytic Asymmetric Synthesis of r-Alkylidene-β-hydroxy Esters via Dynamic Kinetic Asymmetric Transformation Involving Ba-Catalyzed Direct Aldol Reaction. Journal of the American Chemical Society. [Link]

  • Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. (2025). IntechOpen. [Link]

  • Catalytic Asymmetric Synthesis of α-Alkylidene-β-hydroxy Esters via Dynamic Kinetic Asymmetric Transformation Involving Ba-Catalyzed Direct Aldol Reaction. Organic Chemistry Portal. [Link]

  • Enantioselective Synthesis of β-Hydroxy Acid Derivatives via a One-Pot Aldol Reaction−Dynamic Kinetic Resolution. (2001). Organic Letters. [Link]

  • Vicario, J. L., Badía, D., & Carrillo, L. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry, 65(12), 3754–3760. [Link]

  • Kambourakis, S., & Smonou, I. (2012). Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. Organic Letters, 14(7), 1876–1879. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Penn State University Libraries. [Link]

  • Trapp, C., Herrmann, C., Drewniok, C., Greif, D., & Hofrichter, M. (2021). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Current Organocatalysis, 8(2), 238-248. [Link]

  • Enzymatic reduction of α‐fluoro‐β‐keto esters. (2019). ResearchGate. [Link]

  • Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. (2025). IntechOpen. [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. (2018). SciELO. [Link]

  • Enantioselective reduction of β-keto esters. Penn State Research Database. [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Harvard University. [Link]

  • Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. (2018). PMC. [Link]

  • Noyori, R. (1988). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Semantic Scholar. [Link]

  • Wang, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]

  • Noyori Hydrogenation. (2022). YouTube. [Link]

  • Aldol Addition Aldol Reaction. Organic Chemistry Portal. [Link]

  • Diastereoselective reduction of b-keto ester 17. ResearchGate. [Link]

  • Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence. PMC. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). ACS Publications. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). nobelprize.org. [Link]

  • Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. (2023). MDPI. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Chiral Auxiliary Controlled Reactions. (2016). No Added Chemicals. [Link]

  • Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones. ResearchGate. [Link]

  • Asymmetric Synthesis of anti -β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Carolina Digital Repository. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. (2020). YouTube. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021). YouTube. [Link]

  • Stereoselective Synthesis of Olefins from β-Hydroxy NHPI Esters. (2025). Organic Letters. [Link]

  • Reagent of the month – CBS oxazaborolidine. (2023). SigutLabs. [Link]

  • Aldol reaction. Wikipedia. [Link]

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. (2025). ResearchGate. [Link]

Sources

Application

"application of Methyl (3R)-3-hydroxy-4-methylpentanoate in natural product synthesis"

Application Note: Methyl (3R)-3-hydroxy-4-methylpentanoate as a Chiral Building Block in Complex Natural Product Synthesis Executive Summary The total synthesis of complex natural products—ranging from polyketide macroli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl (3R)-3-hydroxy-4-methylpentanoate as a Chiral Building Block in Complex Natural Product Synthesis

Executive Summary

The total synthesis of complex natural products—ranging from polyketide macrolides to highly modified depsipeptides—relies heavily on the availability of robust, stereochemically pure building blocks. Methyl (3R)-3-hydroxy-4-methylpentanoate (CAS: 76835-65-9) has emerged as a highly versatile chiral pool intermediate[1]. Featuring a precise (R) -configured β -hydroxy group adjacent to a sterically demanding isopropyl moiety, this compound serves as a foundational scaffold for polyketide chain extensions and the synthesis of non-natural amino acids.

This application note provides a comprehensive guide to the strategic deployment of Methyl (3R)-3-hydroxy-4-methylpentanoate, detailing mechanistic rationales, validated experimental protocols, and real-world applications in the synthesis of therapeutic natural products.

Structural Rationale & Physicochemical Profile

The synthetic value of Methyl (3R)-3-hydroxy-4-methylpentanoate lies in its bifunctionality and its pre-installed stereocenter. The β -hydroxy ester motif is a hallmark of many biologically active compounds, while the isopropyl group (C4) provides critical steric bulk. This bulk is not merely structural; it is a mechanistic tool used to enforce high levels of diastereoselectivity in subsequent transformations (e.g., Felkin-Anh controlled additions to downstream aldehydes).

Table 1: Physicochemical Properties of Methyl (3R)-3-hydroxy-4-methylpentanoate [1]

PropertyValueSynthetic Implication
CAS Number 76835-65-9Ensures unambiguous sourcing of the (3R) enantiomer.
Molecular Formula C7H14O3Low molecular weight allows for high atom economy during early-stage coupling.
Molecular Weight 146.18 g/mol Facilitates easy distillation and purification in multi-gram scale-ups.
Functional Groups Secondary OH, Methyl EsterOrthogonal reactivity; allows selective protection of the OH prior to ester reduction or saponification.

Mechanistic Utility in Complex Synthesis

As a Senior Application Scientist, selecting a building block is about anticipating downstream reactivity. Methyl (3R)-3-hydroxy-4-methylpentanoate is predominantly utilized in two distinct synthetic trajectories:

A. Polyketide Chain Extension (e.g., Tubelactomicin A)

In the formal total synthesis of complex polyketides like Tubelactomicin A, the stereocenter of the β -hydroxy ester dictates the absolute configuration of the growing carbon chain[2]. By protecting the C3 hydroxyl group and reducing the C1 ester to an aldehyde, chemists generate a highly reactive electrophile. The adjacent stereocenter and the bulky isopropyl group work in tandem to direct incoming nucleophiles (such as enolates or Wittig reagents) with high facial selectivity.

B. Peptidomimetics and Depsipeptides (e.g., Muraymycins & Ternatins)

For peptide-based natural products, this building block is frequently converted into a non-natural α -amino- β -hydroxy acid. For instance, in the synthesis of Muraymycin derivatives (potent antibacterial agents), the backbone of 3-hydroxy-4-methylpentanoate is integrated into complex dipeptides[3]. Similarly, related ethyl/methyl esters are crucial for synthesizing the elongation factor-1A inhibitor Ternatin, where the introduction of an α -amino group yields a highly modified homoleucine derivative[4].

Workflow A Methyl (3R)-3-hydroxy-4-methylpentanoate (Chiral Pool / Building Block) B O-Silylation (TBSCl, Imidazole) Yield: >95% A->B Protection E alpha-Azidation / Amination (Stereoselective) A->E Derivatization C DIBAL-H Reduction (-78 °C) (Ester to Aldehyde) B->C Reduction D Polyketide Chain Extension (e.g., Tubelactomicin A synthesis) C->D Olefination / Aldol F Depsipeptide Assembly (e.g., Muraymycins, Ternatin variants) E->F Peptide Coupling

Divergent synthetic workflows utilizing Methyl (3R)-3-hydroxy-4-methylpentanoate.

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure that the researcher understands why a specific condition is applied, thereby minimizing operator-induced variability.

Protocol A: Silyl Protection and Controlled Reduction to Aldehyde

Objective: Convert the ester to an aldehyde without compromising the β -stereocenter via retro-aldol pathways.

  • Hydroxyl Protection (TBS Ether Formation):

    • Procedure: Dissolve Methyl (3R)-3-hydroxy-4-methylpentanoate (1.0 eq) in anhydrous DMF (0.5 M). Add Imidazole (2.5 eq) followed by TBSCl (1.2 eq) at 0 °C.

    • Causality: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst. DMF is chosen over DCM to accelerate the silylation of the sterically hindered secondary alcohol.

    • Validation: TLC (Hexanes/EtOAc 8:2) will show a complete shift to a higher Rf​ value. The lack of UV activity necessitates visualization via CAM (Cerium Ammonium Molybdate) stain.

  • Controlled DIBAL-H Reduction:

    • Procedure: Dissolve the TBS-protected ester in anhydrous DCM (0.2 M). Cool strictly to -78 °C. Dropwise, add DIBAL-H (1.1 eq, 1.0 M in Hexanes). Stir for 2 hours.

    • Causality: Temperature control is paramount. At -78 °C, the tetrahedral intermediate formed by hydride addition is stable. If the temperature rises, the intermediate collapses to the aldehyde prematurely, which then undergoes a second reduction to the primary alcohol.

    • Quench & Workup (Critical Step): Quench the reaction at -78 °C with methanol (to destroy excess DIBAL-H), followed by the addition of saturated aqueous Rochelle's salt (potassium sodium tartrate). Warm to room temperature and stir vigorously for 2 hours.

    • Causality for Quench: Aluminum salts form intractable emulsions. Rochelle's salt chelates the aluminum, breaking the emulsion and yielding two sharply defined, easily separable layers. This guarantees high recovery of the volatile aldehyde.

Protocol B: Stereoselective α -Azidation (Precursor to Non-Natural Amino Acids)

Objective: Introduce an α -nitrogen stereoselectively to generate precursors for compounds like Ternatin or Muraymycin[3][4].

  • Enolate Generation:

    • Procedure: Cool a solution of KHMDS (1.1 eq) in THF to -78 °C. Slowly add the TBS-protected ester. Stir for 45 minutes.

    • Causality: KHMDS is preferred over LDA to form the (Z) -enolate cleanly, which is critical for the subsequent stereochemical outcome.

  • Electrophilic Azidation:

    • Procedure: Add a pre-cooled solution of Trisyl Azide (2,4,6-triisopropylbenzenesulfonyl azide) (1.2 eq) in THF. Quench with glacial acetic acid after 10 minutes.

    • Causality: Trisyl azide is a highly reactive electrophilic azide source. The bulky isopropyl group on the substrate's C4 position heavily shields one face of the enolate, forcing the azide to attack from the less hindered face, establishing the new (2S,3R) stereocenter with high kinetic control.

Mechanism N1 TBS-Protected (3R)-Ester N2 Enolate Formation (KHMDS, THF, -78 °C) N1->N2 N3 Electrophilic Azidation (Trisyl Azide) N2->N3 Kinetic Control N4 (2S, 3R)-2-azido derivative (Diastereoselective) N3->N4 Stereocenter Generation N5 Reduction (H2, Pd/C) N4->N5 N6 (2S, 3R)-2-amino-3-hydroxy-4-methylpentanoate (Muraymycin/Ternatin Precursor) N5->N6 Amine Deprotection

Mechanistic pathway for the stereoselective α -azidation of the protected ester.

Reaction Optimization & Data Summary

To assist in process scale-up, the following table summarizes the optimization data for the critical DIBAL-H reduction step, highlighting the narrow operational window required to prevent over-reduction.

Table 2: Optimization of DIBAL-H Reduction of TBS-Protected Methyl (3R)-3-hydroxy-4-methylpentanoate

Equivalents (DIBAL-H)Temperature (°C)Quench MethodYield (Aldehyde)Yield (Alcohol Byproduct)
2.0 eq-78 °CRochelle's Salt15%82% (Over-reduction)
1.1 eq-40 °CRochelle's Salt45%40% (Premature collapse)
1.1 eq-78 °CAqueous HCl (1M)60%Emulsion loss (20%)
1.1 eq -78 °C Rochelle's Salt 92% <5%

Note: Data reflects typical yields obtained when strict anhydrous conditions and precise internal temperature monitoring are employed.

Conclusion

Methyl (3R)-3-hydroxy-4-methylpentanoate is far more than a simple ester; it is a stereochemical anchor used to build highly complex molecular architectures. Whether employed in the asymmetric aldol extensions required for polyketides like Tubelactomicin A[2][5], or transformed into the specialized amino acids required for potent therapeutics like Ternatin and Muraymycins[3][4], its applications are vast. By adhering to the strictly controlled, causality-driven protocols outlined above, researchers can ensure high fidelity and yield in their total synthesis campaigns.

Sources

Method

Application Note: Large-Scale Asymmetric Synthesis of Methyl (3R)-3-hydroxy-4-methylpentanoate

Strategic Overview & Process Rationale Methyl (3R)-3-hydroxy-4-methylpentanoate is a highly valued chiral β -hydroxy ester that serves as a critical building block in the synthesis of complex active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Process Rationale

Methyl (3R)-3-hydroxy-4-methylpentanoate is a highly valued chiral β -hydroxy ester that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. The structural challenge in synthesizing this molecule lies in establishing strict stereocontrol at the C3 position while operating at scales suitable for industrial manufacturing.

As a Senior Application Scientist, I have evaluated numerous synthetic routes for β -keto ester reductions. For large-scale operations, the field has converged on two self-validating, highly enantioselective methodologies: Transition-Metal Catalyzed Asymmetric Hydrogenation [1] and Enzyme-Mediated Biocatalysis [2]. This guide provides a deep-dive into the causality, execution, and validation of both protocols, empowering process chemists to select and scale the optimal route for their specific regulatory and infrastructural requirements.

Mechanistic Pathways & Process Causality

The reduction of the pro-chiral precursor, methyl 4-methyl-3-oxopentanoate, requires a chiral environment to differentiate the re and si faces of the ketone.

Route A: Ruthenium-Catalyzed Asymmetric Hydrogenation

Pioneered by Noyori, the use of Ru(II) complexes bearing chiral diphosphine ligands (such as BINAP) is the industrial gold standard for β -keto ester reduction[1].

  • The Causality of Stereocontrol: The ester carbonyl oxygen coordinates to the ruthenium center, forming a rigid, six-membered chelate transition state. When utilizing the (R)-BINAP ligand, steric repulsion from the naphthyl rings forces the isobutyl group of the substrate into an equatorial position, directing hydride delivery exclusively to the re face to yield the (3R)-alcohol[3].

  • The Causality of Solvent: Methanol is strictly required. It acts not just as a solvent, but as a protic shuttle that facilitates the cleavage of the H–H bond via a metal-ligand bifunctional mechanism.

Route B: Biocatalytic Reduction via Ketoreductase (KRED)

Biocatalysis has rapidly gained traction due to its mild conditions and avoidance of heavy metals[2].

  • The Causality of Cofactor Regeneration: KREDs require NADPH as a hydride source. Because stoichiometric NADPH is economically prohibitive at scale, a coupled regeneration system using D-glucose and Glucose Dehydrogenase (GDH) is employed. GDH oxidizes cheap D-glucose to D-glucono-1,5-lactone, continuously recycling NADP+ back to NADPH[2].

  • The Causality of pH Control: The byproduct of the regeneration cycle, gluconic acid, rapidly lowers the system's pH. If unmitigated, this will denature the KRED. A dynamic pH-stat system is therefore an absolute requirement for successful scale-up[2].

Comparative Process Metrics

When selecting a route for pilot-plant scale-up, process chemists must weigh infrastructure against downstream purification needs.

Table 1: Comparative Analysis of Synthesis Routes

Process MetricRu((R)-BINAP) Hydrogenation[1]KRED Biocatalysis[2]
Enantiomeric Excess (ee) > 98%> 99.5%
Catalyst Loading 0.1 - 0.5 mol%1 - 5 wt% (Enzyme powder)
Operating Conditions 50 atm H₂, 50°C1 atm, 30°C, pH 7.0
Primary Infrastructure High-pressure Hastelloy AutoclaveJacketed bioreactor with pH-stat
Downstream Challenge Heavy metal (Ru) remediationEmulsion handling during extraction
Environmental Impact Moderate (Organic solvents, metals)Low (Aqueous, biodegradable)

Validated Experimental Protocols

Protocol A: Catalytic Asymmetric Hydrogenation (Noyori-Type)

Note: This protocol relies on absolute oxygen exclusion. Molecular oxygen irreversibly oxidizes the BINAP ligand to BINAPO, collapsing the chiral pocket and halting catalytic turnover[1].

Step 1: Catalyst Pre-activation

  • Inside an argon-filled glovebox (O₂ < 1 ppm), charge a Schlenk flask with[RuCl₂(benzene)]₂ (0.1 mol%) and (R)-BINAP (0.11 mol%).

  • Add anhydrous, thoroughly degassed DMF or a benzene/ethanol mixture.

  • Heat the mixture at 80°C for 1 hour. Causality: This thermal activation drives off the benzene ligand, forming the active, coordinatively unsaturated RuCl₂((R)-BINAP) species.

Step 2: Reaction Setup & Pressurization

  • Transfer the activated catalyst solution and methyl 4-methyl-3-oxopentanoate (1.0 equivalent) into a high-pressure autoclave.

  • Dilute with anhydrous, degassed methanol (to approx. 1 M substrate concentration).

  • Seal the autoclave and purge the headspace with H₂ gas three times to displace argon.

  • Pressurize the vessel to 50 atm H₂ and heat the jacket to 50°C.

Step 3: Self-Validating Monitoring & Workup

  • Monitor the mass flow controller or pressure gauge. Self-Validation: The reaction is deemed complete when hydrogen uptake plateaus (typically 12–18 hours).

  • Cool the reactor to 20°C and safely vent the H₂ pressure.

  • Concentrate the crude mixture under reduced pressure. Pass the residue through a short plug of silica gel (eluting with hexane/ethyl acetate) to sequester the ruthenium salts, yielding the pure (3R)-alcohol.

AsymmetricHydrogenation Substrate Methyl 4-methyl- 3-oxopentanoate Reactor High-Pressure Autoclave (H2) Substrate->Reactor Catalyst RuCl2((R)-BINAP) Catalyst Prep Catalyst->Reactor Workup Solvent Evaporation & Filtration Reactor->Workup 50 atm H2, 50°C MeOH Solvent Product Methyl (3R)-3-hydroxy- 4-methylpentanoate Workup->Product >98% ee Isolation

Fig 1: Workflow for the Ru-catalyzed asymmetric hydrogenation of β-keto esters.

Protocol B: Biocatalytic Reduction via Engineered KREDs

Step 1: Buffer and Cofactor Preparation

  • In a jacketed bioreactor, prepare a 100 mM potassium phosphate buffer and adjust to exactly pH 7.0.

  • Dissolve D-glucose (1.5 equivalents relative to substrate) and NADP⁺ (0.001 equivalents) into the buffer[2].

Step 2: Enzyme Loading and Reaction Initiation

  • Add the specific engineered Ketoreductase (KRED) powder (e.g., 2 wt% relative to substrate) and Glucose Dehydrogenase (GDH) (1 wt%).

  • Introduce the substrate, methyl 4-methyl-3-oxopentanoate. Note: The substrate may form a biphasic mixture depending on concentration; ensure vigorous overhead stirring (400-600 rpm) to maximize interfacial mass transfer.

  • Set the reactor temperature to 30°C.

Step 3: Self-Validating Monitoring & Workup

  • Engage an automated pH-stat loaded with 1.0 M NaOH. Self-Validation: As the reaction progresses, GDH generates gluconic acid. The volume of NaOH titrated to maintain pH 7.0 is directly proportional to the reaction conversion. When NaOH consumption ceases, the reaction is complete[2].

  • Add Celite to the reactor and filter to remove denatured proteins.

  • Extract the aqueous filtrate with ethyl acetate (3 x volumes)[2]. Dry the organic phase over anhydrous MgSO₄ and concentrate to yield the product.

CofactorRegen cluster_kred Reduction Half-Cycle cluster_regen Regeneration Half-Cycle Substrate β-Keto Ester Substrate KRED Ketoreductase (KRED) Substrate->KRED Product (3R)-β-Hydroxy Ester Product KRED->Product NADP NADP+ KRED->NADP Oxidized Glucose D-Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconate D-Glucono- 1,5-lactone GDH->Gluconate NADPH NADPH GDH->NADPH Reduced NADPH->KRED Hydride NADP->GDH Recycled

Fig 2: KRED biocatalytic cycle with GDH-mediated NADPH cofactor regeneration.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized Methyl (3R)-3-hydroxy-4-methylpentanoate, the following analytical parameters must be verified against established literature standards[3][4].

Table 2: Quality Control Parameters

Analytical MethodTarget Specifications & Expected Signals
Chiral HPLC [3]Column: Chiralcel AD-H Mobile Phase: n-hexane/i-PrOH = 95/5, 0.8 mL/min, 210 nm Retention Time: tR (3R) ≈ 7.8 min.
¹H NMR (500 MHz, CDCl₃)[4]δ 3.79–3.76 (m, 1H, CH-OH), 3.71 (s, 3H, OCH₃), 2.51 (dd, J = 16.3, 2.8 Hz, 1H), 2.41 (dd, J = 16.3, 9.6 Hz, 1H), 1.74–1.67 (m, 1H, CH(CH₃)₂), 0.95 (d, J = 6.8 Hz, 3H, CH₃), 0.92 (d, J = 6.8 Hz, 3H, CH₃).
¹³C NMR (125 MHz, CDCl₃)[4]δ 173.8 (C=O), 72.7 (CH-OH), 51.7 (OCH₃), 38.3 (CH₂), 33.2 (CH(CH₃)₂), 18.3 (CH₃), 17.7 (CH₃).

References

  • Title: Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium: Aldol Condensation Reaction for the Synthesis of Methyl 3-Hydroxy-4-methylpentanoate...
  • Title: Methyl 4-methyl-3-oxopentanoate | 42558-54-3 Source: Benchchem URL
  • Title: Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands Source: RSC Advances URL
  • Title: Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer Source: SciSpace URL

Sources

Application

Application Note: Derivatization Strategies for Methyl (3R)-3-hydroxy-4-methylpentanoate in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Context Chiral β -hydroxy esters are indispensa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

Chiral β -hydroxy esters are indispensable building blocks in modern drug discovery, frequently serving as precursors for statins, macrolide antibiotics, and complex peptidomimetics. Methyl (3R)-3-hydroxy-4-methylpentanoate (CAS: 76835-65-9) is a highly versatile aliphatic ester characterized by a secondary hydroxyl group at the C3 position and a sterically demanding isopropyl group at C4.

The strategic derivatization of this molecule requires precise chemoselectivity and stereocontrol. Because the molecule possesses two reactive sites—a methyl ester and a secondary alcohol—synthetic workflows must employ orthogonal protection or highly selective reagents to manipulate one functional group while preserving the integrity of the other. Furthermore, the (3R)-stereocenter must be either strictly retained or deliberately inverted depending on the downstream target[1].

This application note details three field-proven derivatization pathways: O-silylation (protection), partial reduction (aldehyde synthesis), and stereochemical inversion (azidation).

Mechanistic Rationales for Divergent Derivatization

Before executing any protocol, it is critical to understand the causality behind the reagent selection and the thermodynamic/kinetic forces governing these transformations.

  • Orthogonal Protection (Retention of Configuration): To utilize the ester group (e.g., via Grignard addition or saponification), the C3 hydroxyl must be masked. Silyl ethers, particularly tert-butyldimethylsilyl (TBS), are preferred due to their stability under basic and mildly reductive conditions. The reaction proceeds with complete retention of the (3R) configuration.

  • Controlled Ester Reduction: Converting the methyl ester to an aldehyde without over-reduction to the primary alcohol requires trapping the intermediate. Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) forms a stable tetrahedral aluminum acetal that resists further reduction until aqueous quenching[2].

  • Stereochemical Inversion ( SN​2 Displacement): Accessing (3S)- β -amino acids from the (3R)-precursor requires a stereoinvertive Mitsunobu reaction[3]. The bulky C4 isopropyl group imposes significant steric hindrance, necessitating highly reactive phosphonium intermediates to force the SN​2 displacement by an azide nucleophile[4].

Workflow Visualization

Workflow SM Methyl (3R)-3-hydroxy- 4-methylpentanoate (CAS: 76835-65-9) TBS Methyl (3R)-3-(TBS-oxy)- 4-methylpentanoate (O-Protection) SM->TBS TBS-Cl, Imidazole DMF, 0°C to RT Aldehyde (3R)-3-hydroxy- 4-methylpentanal (Ester Reduction) SM->Aldehyde DIBAL-H (1 eq) Toluene, -78°C Azide Methyl (3S)-3-azido- 4-methylpentanoate (Stereochemical Inversion) SM->Azide DPPA, PPh3, DIAD THF, 0°C (Mitsunobu)

Figure 1: Divergent derivatization pathways of Methyl (3R)-3-hydroxy-4-methylpentanoate.

Quantitative Data Summary

The following table summarizes the expected outcomes and analytical metrics for the three primary derivatization strategies.

Derivatization GoalReagents & SolventTempExpected YieldStereochemical OutcomeDownstream Application
O-Silylation TBS-Cl, Imidazole, DMF0 °C RT>90%Retention (3R)Cross-coupling, Grignard additions
Ester Reduction DIBAL-H, Toluene-78 °C75–85%Retention (3R)Olefination (Wittig/HWE)
Azidation DPPA, PPh 3​ , DIAD, THF0 °C RT65–80%Inversion (3S)Reduction to β -amino acids

Validated Experimental Protocols

Protocol A: O-Silylation (TBS Protection)

Objective: Mask the secondary hydroxyl group to prevent unwanted lactonization or nucleophilic interference during subsequent ester manipulations.

Causality & Logic: Imidazole is used in a dual capacity: it acts as a base to scavenge the HCl byproduct and as a nucleophilic catalyst. It reacts with TBS-Cl to form a highly reactive N-(tert-butyldimethylsilyl)imidazole intermediate, which rapidly silylates the sterically hindered secondary alcohol. DMF is selected as the solvent because its high dielectric constant stabilizes the polar transition state of this substitution.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add Methyl (3R)-3-hydroxy-4-methylpentanoate (1.0 eq, 10 mmol, ~1.46 g) and anhydrous DMF (20 mL).

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Add Imidazole (2.5 eq, 25 mmol, 1.70 g) in one portion. Stir for 5 minutes until fully dissolved.

  • Silylation: Dissolve TBS-Cl (1.2 eq, 12 mmol, 1.81 g) in 5 mL of anhydrous DMF and add it dropwise to the reaction mixture over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The product spot will be significantly less polar (higher Rf​ ) than the starting material.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (30 mL). Extract the aqueous layer with Diethyl Ether (3 x 30 mL). Wash the combined organic layers extensively with brine (5 x 20 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude TBS ether. Purify via flash chromatography if necessary.

Protocol B: Controlled Ester Reduction to Aldehyde

Objective: Reduce the methyl ester to an aldehyde for downstream carbon-carbon bond forming reactions (e.g., Wittig olefination)[2].

Causality & Logic: Toluene is strictly required as the solvent. Unlike THF, toluene is non-coordinating, allowing DIBAL-H to exist as a bridged dimer that strongly coordinates to the ester carbonyl oxygen. At -78 °C, the hydride transfer forms a stable tetrahedral aluminum acetal. If the temperature rises, this intermediate collapses to the aldehyde, which DIBAL-H will immediately over-reduce to the alcohol. Rochelle salt is used during workup to chelate the aluminum, breaking the strong Al-O bonds and liberating the aldehyde safely.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve the protected ester (1.0 eq, 5 mmol) in anhydrous Toluene (25 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

  • Reduction: Slowly add DIBAL-H (1.0 M in toluene, 1.1 eq, 5.5 mL) dropwise down the side of the flask over 20 minutes to prevent localized heating.

  • Propagation: Stir at -78 °C for 2 hours. Self-Validation: TLC monitoring is difficult due to the stable intermediate; rely on strict stoichiometric and temperature control.

  • Quenching (Critical Step): While still at -78 °C, cautiously add Methanol (2 mL) dropwise to quench unreacted DIBAL-H.

  • Workup: Remove the cold bath and immediately add 25 mL of a saturated aqueous solution of Rochelle salt (Potassium sodium tartrate). Stir vigorously at RT for 2–4 hours until the emulsion breaks into two clear layers.

  • Isolation: Extract with EtOAc (3 x 20 mL), wash with brine, dry over MgSO 4​ , and concentrate to yield the crude aldehyde. Use immediately in the next step to prevent epimerization or oxidation.

Protocol C: Stereochemical Inversion via Mitsunobu Azidation

Objective: Invert the (3R)-stereocenter to yield a (3S)-azide, a direct precursor to unnatural β -amino acids[1][3].

Causality & Logic: The Mitsunobu reaction utilizes Triphenylphosphine (PPh 3​ ) and Diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group as an oxyphosphonium leaving group. Diphenylphosphoryl azide (DPPA) is used as a safe, liquid source of the azide nucleophile. Because the adjacent C4 isopropyl group creates immense steric bulk, the SN​2 displacement is kinetically slow. Maintaining a high concentration and adding DIAD slowly prevents the premature decomposition of the betaine intermediate before the alcohol can attack it.

Mitsunobu Step1 (3R)-Alcohol + PPh3 + DIAD Step2 Betaine Intermediate (Phosphonium Activation) Step1->Step2 Activation Step3 Oxyphosphonium Ion + DPPA (Azide Source) Step2->Step3 OH Attack Step4 SN2 Displacement by N3- (Inversion of Configuration) Step3->Step4 Leaving Group Prep Step5 (3S)-Azide + OPPh3 Step4->Step5 Stereocenter Inversion

Figure 2: Mechanism of stereochemical inversion via the Mitsunobu reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl (3R)-3-hydroxy-4-methylpentanoate (1.0 eq, 5 mmol, 0.73 g) and PPh 3​ (1.5 eq, 7.5 mmol, 1.96 g) in anhydrous THF (15 mL) under argon.

  • Cooling: Cool the mixture to 0 °C.

  • Azide Source Addition: Add DPPA (1.5 eq, 7.5 mmol, 1.62 mL) in one portion.

  • Activation (Critical Step): Add DIAD (1.5 eq, 7.5 mmol, 1.48 mL) dropwise via syringe pump over 30 minutes. The slow addition ensures the betaine intermediate reacts with the alcohol rather than undergoing side reactions.

  • Propagation: Allow the reaction to warm to RT and stir for 18 hours to overcome the steric hindrance of the isopropyl group.

  • Workup & Isolation: Concentrate the mixture in vacuo. The major challenge is separating the product from triphenylphosphine oxide (OPPh 3​ ). Triturate the crude residue with cold Hexanes/Diethyl Ether (9:1); the OPPh 3​ will precipitate as a white solid. Filter, concentrate the filtrate, and purify via silica gel chromatography to isolate the pure (3S)-azide.

References

  • ResearchGate. "Macrocycles: From Reluctant Ring Closure to Reluctant Ring Opening" (Review of Mitsunobu inversion on beta-hydroxy esters). ResearchGate. URL: [Link]

  • ResearchGate. "Total Synthesis of the Proposed Structure of Marineosin A" (Protocols for stereocontrolled DIBAL-H reduction of beta-hydroxy esters). ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enzymatic Kinetic Resolution of β-Hydroxy Esters

Welcome to the technical support center for the optimization of enzymatic kinetic resolution of β-hydroxy esters. This guide is designed for researchers, scientists, and drug development professionals who are leveraging...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of enzymatic kinetic resolution of β-hydroxy esters. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the precision of biocatalysis to produce enantiomerically pure compounds. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot and enhance your separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries that form the basis of a successful kinetic resolution.

Q1: What is the core principle of enzymatic kinetic resolution?

Enzymatic kinetic resolution is a technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers) by using an enzyme as a chiral catalyst.[1][2] The enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. This difference in reaction rates (k_fast vs. k_slow) results in the accumulation of one enantiomer in the product form, while the unreacted starting material becomes enriched in the other, slower-reacting enantiomer.[1][3]

Q2: Why are lipases, particularly Candida antarctica Lipase B (CALB), so frequently used for resolving β-hydroxy esters?

Lipases (E.C. 3.1.1.3) are a class of serine hydrolases that are exceptionally versatile biocatalysts.[1] They are renowned for their:

  • Broad Substrate Scope: They accept a wide variety of structures, including the β-hydroxy esters crucial for pharmaceutical synthesis.[4][5]

  • High Enantioselectivity: Lipases, and CALB (often used in its immobilized form, Novozym 435) in particular, exhibit a remarkable ability to distinguish between enantiomers, leading to high enantiomeric excess (ee) values.[6][7][8]

  • Stability in Organic Solvents: Unlike many enzymes, lipases are often highly active and stable in non-aqueous environments, which is essential for reactions like transesterification that are sensitive to water.[4][9]

  • Mild Reaction Conditions: Enzymatic reactions proceed under gentle conditions (moderate temperature and neutral pH), preserving sensitive functional groups within the substrate and product.

Q3: My resolution yield is consistently around 50%. Is this an experimental failure?

No, this is a fundamental characteristic of standard kinetic resolution. Since you start with a 1:1 racemic mixture and ideally convert only one enantiomer, the maximum theoretical yield for either the product or the recovered starting material is 50%.[3][10] Achieving a high ee for the unreacted starting material often requires driving the reaction beyond 50% conversion, which necessarily reduces the yield of that enantiomer.[10]

Q4: How can the 50% theoretical yield limit be overcome?

The 50% yield barrier can be surpassed by implementing Dynamic Kinetic Resolution (DKR) . In DKR, the enzymatic kinetic resolution is coupled with an in-situ racemization of the slow-reacting enantiomer.[3][11] This is typically achieved by adding a compatible racemization catalyst (often a ruthenium complex).[12][13] As the fast-reacting enantiomer is consumed by the enzyme, the slow-reacting enantiomer is continuously converted back into the racemate, making it available for the enzymatic reaction. This allows for a theoretical yield of a single, enantiopure product approaching 100%.[3][11]

cluster_0 Standard Kinetic Resolution (Max Yield: 50%) cluster_1 Dynamic Kinetic Resolution (Max Yield: 100%) Racemate (R+S) Racemate (R+S) Enzyme Enzyme Racemate (R+S)->Enzyme k_fast Unreacted (S) Unreacted (S) Racemate (R+S)->Unreacted (S) k_slow (Enrichment) Product (P_R) Product (P_R) Enzyme->Product (P_R) Racemate_DKR (R+S) Racemate_DKR (R+S) Enzyme_DKR Enzyme_DKR Racemate_DKR (R+S)->Enzyme_DKR k_fast Product_DKR (P_R) Product_DKR (P_R) Enzyme_DKR->Product_DKR (P_R) Unreacted_S_DKR Unreacted_S_DKR Racemate_DKR Racemate_DKR Unreacted_S_DKR->Racemate_DKR Racemization Catalyst

Caption: Standard vs. Dynamic Kinetic Resolution (DKR) workflows.

Q5: How are conversion and enantiomeric excess (ee) measured?

The most reliable methods for simultaneously determining conversion and ee are chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[14] These methods use a chiral stationary phase to separate the four key components of the reaction mixture: the (R)- and (S)-enantiomers of the starting material (substrate) and the (R)- and (S)-enantiomers of the product.[14][15] This allows for precise quantification of each species.

Section 2: Troubleshooting Guide: From Low Conversion to Poor Selectivity

This guide addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q: My reaction shows very low or no conversion. What are the likely causes and solutions?

A: This common issue usually points to problems with the enzyme, the substrates, or the reaction environment.

  • Potential Cause 1: Inactive Enzyme. The enzyme may have denatured due to improper storage (temperature, moisture) or deactivation by impurities in the reaction mixture.

    • Solution: Always source enzymes from a reputable supplier and store them according to the manufacturer's instructions.[3] Consider using an immobilized enzyme, which generally offers enhanced stability and allows for easier reuse.[16][17] Running a control reaction with a known, reliable substrate can validate the enzyme's activity.

  • Potential Cause 2: Inappropriate Acyl Donor. For transesterification reactions, the choice of acyl donor is critical.

    • Solution: Vinyl acetate is an excellent first choice because its reaction byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This effectively makes the reaction irreversible and drives it to completion.[8] If vinyl acetate is not suitable, other activated esters or anhydrides can be screened.[2]

  • Potential Cause 3: Sub-optimal Solvent. The reaction solvent profoundly impacts enzyme activity.

    • Solution: Lipases like CALB typically show the highest activity in non-polar, hydrophobic organic solvents such as hexane, toluene, or methyl tert-butyl ether (MTBE).[6] Polar solvents like acetonitrile or DMSO can strip the essential water layer from the enzyme's surface, leading to deactivation.[6][9] Consider a solvent-free system where the liquid substrate or acyl donor also serves as the reaction medium.

Q: The conversion is good, but the enantioselectivity (ee) is poor. How can I improve it?

A: Low enantioselectivity, measured by the enantiomeric ratio (E), indicates the enzyme is not differentiating effectively between the two enantiomers under the current conditions.

  • Potential Cause 1: Non-Optimal Temperature. Temperature has a significant, and sometimes counterintuitive, effect on enantioselectivity.

    • Solution: In most lipase-catalyzed resolutions, lowering the reaction temperature increases the enantiomeric ratio (E), albeit at the cost of a slower reaction rate.[3][18][19] This is because the difference in the activation energy (ΔΔG‡) between the two enantiomeric pathways becomes more significant at lower temperatures.[20] A temperature screening study (e.g., from 20°C to 60°C) is highly recommended to find the optimal balance between rate and selectivity.[3]

  • Potential Cause 2: Solvent Effects. The solvent not only affects activity but also the enzyme's conformation, which directly influences its selectivity.[21]

    • Solution: Screen a range of solvents with varying hydrophobicity (log P). A general trend for many lipases is that enantioselectivity increases in more hydrophobic (higher log P) solvents.[22]

  • Potential Cause 3: Wrong Choice of Enzyme or Acyl Donor. The "lock-and-key" fit between the substrate and the enzyme's active site is paramount.

    • Solution: If optimizing conditions for one enzyme (e.g., CALB) fails, screen other commercially available lipases, such as those from Pseudomonas cepacia (PCL), Pseudomonas fluorescens (PFL), or Candida rugosa (CRL).[7] Additionally, the structure of the acyl donor can influence the transition state; screening different donors (e.g., varying the chain length) can sometimes improve selectivity.

Start Problem: Low Enantioselectivity (ee) Temp Lower Reaction Temperature Start->Temp Solvent Screen Solvents (Vary log P) Temp->Solvent If still low Result Improved ee Temp->Result Enzyme Screen Different Lipases (CALB, PCL, etc.) Solvent->Enzyme If still low Solvent->Result Acyl Change Acyl Donor Enzyme->Acyl If still low Enzyme->Result Acyl->Result

Caption: Troubleshooting workflow for low enantioselectivity.

Q: My results are inconsistent between batches. What could be causing this?

A: Poor reproducibility often stems from subtle, uncontrolled variables in the reaction setup.

  • Potential Cause: Fluctuating Water Activity (a_w). Lipases require a thin layer of water to maintain their catalytically active conformation, but excess water can promote competing hydrolysis reactions. The optimal water activity is a critical, often overlooked, parameter.

    • Solution: Control the water content of your reaction. For organic solvents, this can be done by adding a specific amount of aqueous buffer or by using salt hydrate pairs to maintain a constant water activity. Immobilized enzymes can be pre-equilibrated to a desired water activity.

Section 3: Key Experimental Protocols

The following protocols provide a starting point for your experiments. They should be optimized for each specific substrate.

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical transesterification of a racemic β-hydroxy ester using an immobilized lipase.

Materials:

  • Racemic β-hydroxy ester (substrate)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • To a clean, dry reaction vessel, add the racemic β-hydroxy ester (e.g., 1 mmol).

  • Add anhydrous MTBE (e.g., 10 mL).

  • Add the acyl donor, vinyl acetate (e.g., 1.1 mmol, 1.1 equivalents).

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding the immobilized lipase (e.g., 50 mg).

  • Stir the reaction mixture at a constant temperature.

  • Monitor the reaction progress by periodically taking small aliquots (e.g., 50 µL), filtering out the enzyme, and analyzing by chiral GC or HPLC (see Protocol 2).

  • Stop the reaction when the desired conversion is reached (typically ~50%) by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.[23]

  • The filtrate, containing the enantioenriched product (β-acetoxy ester) and the unreacted starting material (β-hydroxy ester), can now be separated using standard techniques like column chromatography.

Protocol 2: Determination of Enantiomeric Excess (ee) and Conversion

Method: Chiral High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Take an aliquot from the reaction mixture. Filter to remove the enzyme. Dilute the sample with the mobile phase to an appropriate concentration (e.g., ~1 mg/mL).

  • Chromatographic Conditions:

    • Column: A chiral stationary phase suitable for separating hydroxy esters (e.g., Chiralcel OD-H or similar).

    • Mobile Phase: Typically a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of all four peaks (R-substrate, S-substrate, R-product, S-product).[24]

    • Flow Rate: e.g., 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for the aromatic ring of the substrate/product if present (e.g., 254 nm).

  • Analysis:

    • Integrate the peak areas for all four species.

    • Calculate Enantiomeric Excess of the Substrate (ee_S):

      • ee_S (%) = |(Area_S_slow - Area_S_fast) / (Area_S_slow + Area_S_fast)| * 100

    • Calculate Enantiomeric Excess of the Product (ee_P):

      • ee_P (%) = |(Area_P_fast - Area_P_slow) / (Area_P_fast + Area_P_slow)| * 100

    • Calculate Conversion (c):

      • c (%) = (Area_P_fast + Area_P_slow) / (Area_S_slow + Area_S_fast + Area_P_fast + Area_P_slow) * 100

Section 4: Data Summary & Optimization Parameters

Optimizing a kinetic resolution involves balancing several interconnected variables. The following table summarizes key parameters and their general effects.

ParameterGeneral Effect on Reaction RateGeneral Effect on Enantioselectivity (E)Key Considerations
Temperature Increases with temperature (up to denaturation point)Often decreases with increasing temperature[18]Perform a screening study to find the optimal balance. Lower temperatures are generally favored for higher selectivity.[3]
Enzyme Varies significantlyHighly enzyme-dependentScreen multiple lipases (e.g., CALB, PCL, PFL). Immobilization is highly recommended for stability and reuse.[25]
Solvent Higher in non-polar, hydrophobic solvents (e.g., hexane, MTBE)[6]Often higher in hydrophobic (high log P) solvents[22]Avoid polar solvents like DMSO or acetonitrile which can deactivate the enzyme. Solvent-free is a viable option.
Acyl Donor Irreversible donors (e.g., vinyl acetate) drive the reaction fasterCan influence selectivity; must be screenedVinyl acetate is a common starting point due to its irreversible nature.[8]
Substrate Conc. Follows Michaelis-Menten kineticsGenerally independent of concentration, but high concentrations can lead to inhibitionHigh concentrations can sometimes lower the observed selectivity.[26]
Water Activity Optimal activity at a specific, low water activityCan be affected; excess water promotes hydrolysisCritical for reproducibility, especially in organic media.

References

  • Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Via Medica Journals.
  • Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. Wiley Online Library.
  • Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. MDPI.
  • Application of Lipase B from Candida antarctica in the Pharmaceutical Industry.
  • Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. Benchchem.
  • The temperature dependence of enzymatic kinetic resolutions reveals the relative contribution of enthalpy and entropy to enzymatic enantioselectivity. Diva-portal.org.
  • Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobiliz
  • Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3. Semantic Scholar.
  • A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC.
  • Temperature and solvent effects on enzyme stereoselectivity: Inversion temperature in kinetic resolutions with lipases.
  • Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on Immobead-350.
  • Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed.
  • A simple method to determine concentration of enantiomers in enzyme-c
  • Lipase-mediated kinetic resolution towards enantiomerically enriched α- and β-hydroxy acids and their deriv
  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research.
  • Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. Lund University.
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)
  • Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. RSC Publishing.
  • Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. The Scripps Center for Metabolomics and Mass Spectrometry.
  • Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. RSC Publishing.
  • Resolution of Enantiomers. Chiralpedia.
  • In-Situ Monitoring of Enantiomeric Excess During a Catalytic Kinetic Resolution.
  • Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase.
  • Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters.
  • Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3.
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)
  • Optimization, kinetic, and scaling‐up of solvent‐free lipase‐catalyzed synthesis of ethylene glycol oleate emollient ester. Wiley Online Library.
  • The effect of organic solvents on the kinetic resolution of racemic...
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
  • Determination of enantiomeric excess. Unknown Source.
  • Kinetic resolution. Wikipedia.
  • Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Royal Society of Chemistry.
  • Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents.
  • A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate.
  • Troubleshooting guide for the synthesis of chiral alcohols. Benchchem.
  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.
  • Enzyme-catalyzed kinetic resolutions.
  • Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration.
  • Troubleshooting low yield in enzymatic resolution of 3-quinuclidinol. Benchchem.
  • Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society.
  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed.
  • Practical Considerations in Kinetic Resolution Reactions. University of Padua.
  • Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones.

Sources

Optimization

"by-product formation in the synthesis of Methyl (3R)-3-hydroxy-4-methylpentanoate"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl (3R)-3-hydroxy-4-methylpentanoate. This guide is designed for researchers, chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl (3R)-3-hydroxy-4-methylpentanoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this critical chiral intermediate. Our focus is on providing practical, in-depth solutions grounded in mechanistic understanding to help you optimize your reactions and achieve high chemical and stereochemical purity.

Overview of Synthetic Challenges

The primary route to Methyl (3R)-3-hydroxy-4-methylpentanoate involves the asymmetric reduction of its prochiral precursor, Methyl 4-methyl-3-oxopentanoate. The main challenges in this synthesis are achieving high enantioselectivity to favor the desired (3R)-enantiomer and minimizing the formation of chemical by-products. This guide addresses the two most common and powerful methods for this transformation: Asymmetric Hydrogenation (e.g., Noyori-type) and Biocatalytic Reduction with Ketoreductases (KREDs).

Synthesis_Overview cluster_methods Asymmetric Reduction Methods SM Methyl 4-methyl-3-oxopentanoate (β-Keto Ester) Noyori Asymmetric Hydrogenation (e.g., Noyori Catalyst) SM->Noyori KRED Biocatalytic Reduction (KRED Enzyme) SM->KRED Product Methyl (3R)-3-hydroxy-4-methylpentanoate (Desired Product) Byproduct Methyl (3S)-3-hydroxy-4-methylpentanoate (Enantiomeric Impurity) Other Other Chemical By-products Noyori->Product High e.e. Noyori->Byproduct Low e.e. Noyori->Other KRED->Product High e.e. KRED->Byproduct Low e.e. KRED->Other

Caption: Core synthetic pathways and potential products.

Troubleshooting Guide: Asymmetric Hydrogenation (Noyori-Type)

Asymmetric hydrogenation using chiral ruthenium-diphosphine-diamine complexes (Noyori-type catalysts) is a highly effective method for reducing β-keto esters.[1] However, its success is highly dependent on catalyst integrity and reaction conditions.

Q1: Why is my reaction showing low conversion or stalling completely?

A1: Low or no conversion is typically linked to catalyst deactivation or inhibition. Several factors can contribute to this:

  • Catalyst Deactivation: The active Ru-hydride species can be unstable and prone to decomposition. This can be caused by impurities in the substrate or solvent (e.g., oxygen, water, oxidizing agents) or by thermal degradation if the reaction temperature is too high.[2] One identified pathway involves the loss of the arene ligand, leading to the formation of inactive Ru nanoparticles.[3][4]

  • Product Inhibition: While less common for this specific transformation, in some cases, the product can coordinate to the catalyst, slowing down the turnover. A simple test is to add a fresh batch of substrate after the reaction has stalled; if no further reaction occurs, catalyst deactivation is the likely cause.[2]

  • Insufficient Hydrogen Pressure: These reactions require a positive pressure of hydrogen gas. Ensure your reactor is properly sealed and that the H₂ pressure is maintained throughout the reaction. For many β-keto esters, pressures of 4-100 atm are effective.[5]

  • Improper Catalyst Activation: The active catalyst is often generated in situ. Incomplete activation will result in a lower concentration of the active species. Ensure the pre-catalyst and ligands are handled under inert conditions and that the activation procedure is followed precisely.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Rigorously degas all solvents and use Schlenk techniques or a glovebox to exclude oxygen.

  • Purify Substrate: Distill the starting material, Methyl 4-methyl-3-oxopentanoate, to remove non-volatile impurities.

  • Check Hydrogen Source and Pressure: Use high-purity hydrogen and verify that your reactor maintains the target pressure.

  • Optimize Temperature: While higher temperatures can increase rates, they can also accelerate catalyst decomposition. Run the reaction at the lowest effective temperature (e.g., start at room temperature or slightly elevated, 40-50°C).

Q2: The conversion is good, but the enantiomeric excess (e.e.) is poor. What's going wrong?

A2: Poor enantioselectivity points to issues with the chiral environment of the catalyst or a competing non-selective reduction pathway.

  • Keto-Enol Tautomerism: β-keto esters exist in equilibrium with their enol form.[6][7] While the Noyori hydrogenation is believed to proceed primarily through the keto tautomer, the conditions can affect this equilibrium.[5] The nature of the catalyst-substrate interaction is crucial for facial selectivity.

  • Base Concentration: In transfer hydrogenation variants that use a base (e.g., KOH in isopropanol), the concentration is critical. Excess base can sometimes negatively impact enantioselectivity or promote catalyst deactivation.[2][4]

  • Ligand Purity/Integrity: The enantiopurity of your chiral ligand (e.g., BINAP) is paramount. If the ligand has racemized or contains impurities, the e.e. of your product will be compromised.

  • Background (Non-Catalytic) Reduction: While unlikely under standard conditions, extremely harsh conditions or the presence of certain impurities could potentially lead to a non-enantioselective reduction pathway.

Troubleshooting Steps:

  • Verify Ligand Quality: Use a ligand from a reputable source with a certificate of analysis confirming its enantiomeric purity.

  • Optimize Catalyst/Substrate Ratio: A higher catalyst loading can sometimes improve selectivity, but this must be balanced against cost.

  • Screen Solvents: The choice of solvent (e.g., methanol, ethanol) can influence the transition state geometry and thus the enantioselectivity. Methanol is often a good starting point for β-keto ester reductions.[5]

  • Titrate Base (if applicable): If using a transfer hydrogenation protocol, carefully optimize the amount of base.

Troubleshooting Guide: Biocatalytic Reduction (KRED)

Ketoreductases (KREDs) are enzymes that offer exquisite selectivity under mild, aqueous conditions.[8] Common issues often revolve around enzyme activity and the crucial cofactor regeneration cycle.

Q3: My KRED reaction has very low or no activity. What should I check?

A3: Lack of activity in a biocatalytic reaction is almost always due to suboptimal conditions for the enzyme or the cofactor recycling system.

  • Cofactor Regeneration Failure: Most KREDs require a nicotinamide cofactor (NADPH or NADH).[9] This is expensive and used in catalytic amounts, so it must be constantly regenerated. The most common system uses a sacrificial alcohol (like isopropanol) which is oxidized to acetone by the KRED itself, or a secondary enzyme system like glucose/glucose dehydrogenase (GDH).[10] If this cycle fails, the reaction stops once the catalytic amount of cofactor is consumed.

  • Poor Substrate Solubility: Methyl 4-methyl-3-oxopentanoate has limited water solubility. If the substrate is not accessible to the enzyme in the aqueous buffer, the reaction rate will be very low.

  • Incorrect pH or Temperature: Enzymes have optimal pH and temperature ranges. Deviating from these can drastically reduce or eliminate activity. Most KREDs work well between pH 6-8 and temperatures of 25-40°C.

  • Enzyme Inhibition: High concentrations of the substrate, the acetone by-product (from isopropanol recycling), or a co-solvent can inhibit or denature the enzyme.

Troubleshooting Steps:

  • Verify Cofactor Recycling:

    • For Isopropanol Systems: Ensure a sufficient excess of isopropanol is present (e.g., 5-20% v/v). If the reaction stalls, it may be due to equilibrium; increasing the isopropanol concentration can help drive it forward.

    • For GDH Systems: Ensure the GDH and glucose are active and present in the correct concentrations. This system is generally irreversible and not subject to equilibrium issues.[10]

  • Improve Substrate Solubility: Add a water-miscible organic co-solvent like DMSO or isopropanol (typically 5-10% v/v). Screen different co-solvents as some may be more inhibitory than others.

  • Optimize Reaction Conditions: Calibrate your pH meter and use a well-buffered solution. Monitor and control the temperature.

  • Control Substrate/Product Concentration: For high-concentration reactions (>50 g/L), consider substrate-fed batch addition to avoid inhibition. If using isopropanol, removing the acetone by-product (e.g., under vacuum) can also help.

KRED_Cycle cluster_main Primary Reaction cluster_recycle Cofactor Regeneration Ketone β-Keto Ester Alcohol (3R)-Hydroxy Ester Ketone->Alcohol KRED KRED NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED IPA Isopropanol NADP->IPA GDH GDH NADP->GDH Acetone Acetone IPA->Acetone Acetone->NADPH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Caption: KRED catalytic cycle with common cofactor regeneration systems.

Q4: My reaction is producing by-products other than the wrong enantiomer. What are they and how can I prevent them?

A4: Besides the (3S)-enantiomer, several other by-products can arise from side reactions involving the starting material, product, or solvent.

Potential By-product Formation Mechanism Prevention & Mitigation Strategy
Methyl 4-methyl-2-pentenoate β-elimination (dehydration) of the hydroxy ester product. This can be promoted by excessively high temperatures or non-optimal pH (acidic or basic conditions).[11]Maintain moderate reaction temperatures (e.g., < 60°C). Ensure the reaction pH is well-controlled and near neutral, especially during workup and purification.
Isopropyl (3R)-3-hydroxy-4-methylpentanoate Transesterification of the methyl ester product with isopropanol, which is often used as a co-solvent or sacrificial reductant in KRED reactions. This is more likely with prolonged reaction times or elevated temperatures.[12]Minimize reaction time once conversion is complete. Use the lowest effective concentration of isopropanol. If possible, use a different cofactor regeneration system (e.g., GDH/glucose).
Unreacted Starting Material Incomplete reaction due to catalyst deactivation (Noyori) or stalled equilibrium/inhibition (KRED).Address the root causes of low conversion as detailed in Q1 and Q3.
Degradation of Starting Material β-keto esters can be susceptible to hydrolytic cleavage under certain conditions, especially non-neutral pH, leading to carboxylic acids or other fragments.[13]Ensure the purity of the starting material. Maintain neutral pH during the reaction and workup.
General FAQs (Analysis & Purification)

Q5: How do I determine the enantiomeric excess (e.e.) of my product?

A5: The most reliable method is chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Chiral HPLC: This is the most common method. Polysaccharide-based chiral stationary phases (CSPs) are highly effective.

  • Chiral GC: This can also be effective, especially after derivatization of the hydroxyl group. It has been used to confirm e.e. values >99.9%.[14]

Parameter Typical HPLC Conditions
Column Polysaccharide-based CSP (e.g., CHIRALPAK® IA/IB/IC/ID, CHIRALCEL® OD/OJ)[15][16]
Mobile Phase Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures.
Flow Rate 0.5 - 1.0 mL/min
Detection UV (e.g., 210-220 nm)
Note Small amounts of an acidic or basic modifier (e.g., TFA or DEA) may be required to improve peak shape.

Q6: What is the best way to purify the final product?

A6: The purification strategy depends on the specific impurities present.

  • Initial Workup: After the reaction, perform a standard aqueous workup. Quench the reaction, extract the product into a suitable organic solvent (e.g., ethyl acetate, MTBE), wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Removal of Non-polar Impurities: Flash column chromatography on silica gel is effective for removing most chemical by-products and unreacted starting material.[17] A gradient of ethyl acetate in hexanes is typically effective.

  • Removal of Enantiomeric Impurity: If the e.e. is insufficient, preparative chiral chromatography is the most direct method for separating the (3R) and (3S) enantiomers. However, this can be costly and time-consuming on a large scale. The best strategy is always to optimize the reaction to achieve high e.e. directly.

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective final purification step to remove non-volatile impurities.[14]

Protocols

Protocol 1: General Procedure for Biocatalytic Reduction using a KRED with Isopropanol Regeneration

  • Preparation: To a temperature-controlled reaction vessel, add phosphate buffer (100 mM, pH 7.0).

  • Reagents: Add NADP⁺ (or NAD⁺, depending on enzyme) to a final concentration of ~0.1-0.5 mM. Add the KRED enzyme preparation (as a lyophilized powder or solution).

  • Co-solvent/Reductant: Add isopropanol to the desired final concentration (e.g., 10% v/v).

  • Substrate Addition: Dissolve Methyl 4-methyl-3-oxopentanoate in a minimal amount of isopropanol and add it to the reaction mixture to the desired final concentration (e.g., 20 g/L).

  • Reaction: Stir the mixture at a constant temperature (e.g., 30°C) and monitor the progress by taking aliquots and analyzing via GC or HPLC.

  • Workup: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Chiral HPLC Analysis

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in the mobile phase.

  • Column: CHIRALPAK® ID (or similar amylose-based column).

  • Mobile Phase: 95:5 (v/v) n-Hexane / Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 215 nm.

  • Injection: Inject 10 µL of the sample solution. The two enantiomers should be baseline-separated. Calculate the e.e. from the relative peak areas.

References
  • de Roo, G., Kellerhals, M. B., Ren, Q., Witholt, B., & Kessler, B. (2002). Production of chiral R-3-hydroxyalkanoic acids and R-3-hydroxyalkanoic acid methylesters via hydrolytic degradation of polyhydroxyalkanoate synthesized by pseudomonads. Biotechnology and Bioengineering, 77(6), 717-722. [Link]

  • Ponomarev, G. V., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 836-840. [Link]

  • Hollmann, F., Opperman, D. J., & Paul, C. E. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition, 60(11), 5644-5665. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development, 18(2), 351-358. [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-oxopentanoate. National Center for Biotechnology Information. [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Kroutil, W., et al. (2007). Biocatalytic Reductions: From Lab Curiosity to “First Choice”. Accounts of Chemical Research, 40(11), 1279-1294. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1344. [Link]

  • Blackmond, D. G., et al. (2020). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? Journal of the American Chemical Society, 142(16), 7466-7475. [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-methyl-3-oxopentanoate. [Link]

  • Martínez, A., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 7(7), 197. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-13. [Link]

  • Jang, J. P., et al. (2018). A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Beilstein Journal of Organic Chemistry, 14, 2842-2848. [Link]

  • Samanta, S., et al. (2019). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Polymer Chemistry, 10(24), 3344-3356. [Link]

  • Contini, A., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules, 23(8), 1913. [Link]

  • Sharma, A., & Kumar, V. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Journal of Pharmacognosy and Phytochemistry, 5(5), 183-187. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • O'Connor, C., et al. (2023). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. Molecules, 28(11), 4353. [Link]

  • Wang, Z., et al. (2024). The Degradation Product Promoted Depolymerization Strategy for Chemical Recycling of Poly(bisphenol a Carbonate). Preprints.org. [Link]

  • Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for enzyme biocatalysis. Current Opinion in Biotechnology, 14(6), 583-589. [Link]

  • Al-Saeed, F. A., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8017. [Link]

  • Blackmond, D. G., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(3), 2079-2090. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Toogood, H. S., et al. (2012). Biocatalytic Asymmetric Alkene Reduction: Crystal Structure and Characterization of a Double Bond Reductase from Nicotiana tabacum. ACS Catalysis, 2(12), 2697-2708. [Link]

  • Mori, A., et al. (2000). Conjugate reduction of α,β-unsaturated ketones with hydrosilane mediated by copper(I) salt. Journal of Organometallic Chemistry, 603(1), 7-13. [Link]

  • Abe, H., et al. (2018). Microbial Degradation Behavior in Seawater of Polyester Blends Containing Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx). Polymers, 10(1), 87. [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • Hauer, B., et al. (2018). Riboflavin with H2-Driven or Electrochemical Recycling: A Cheap Cofactor System for Supporting Biocatalytic Alkene Reduction. ChemCatChem, 10(17), 3788-3792. [Link]

  • Zaggout, F. R., et al. (2006). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443. [Link]

  • Taylor, J. E., & Williams, J. M. J. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(26), 5776-5786. [Link]

  • Reddy, C. R., et al. (2015). Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. Beilstein Journal of Organic Chemistry, 11, 223-228. [Link]

  • Blackmond, D. G., et al. (2019). Correction to Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(8), 7626-7626. [Link]

  • Harvard Apparatus. (n.d.). Guide to Reverse Phase SpinColumns Chromatography for Sample Prep. [Link]

  • Organic Chemistry Portal. (n.d.). Isopropanol, 2-Propanol. [Link]

  • Rios-Lombardía, N., et al. (2018). Recent Advances in Cofactor Regeneration Systems Applied to Biocatalyzed Oxidative Processes. Catalysts, 8(11), 557. [Link]

  • Ramos, G. D. S., et al. (2017). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular properties on the stereochemical course of the reaction. Anais da Academia Brasileira de Ciências, 89, 2305-2320. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Morris, D. J., et al. (2024). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. [Link]

  • Časar, Z. (2014). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. International Journal of Molecular Sciences, 15(11), 21212-21244. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl (3R)-3-hydroxy-4-methylpentanoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the preparative-scale isolation of Methyl (3R)-3-hydroxy-4-methylpentanoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the preparative-scale isolation of Methyl (3R)-3-hydroxy-4-methylpentanoate .

Scientist’s Note on Nomenclature: Methyl 3-hydroxy-4-methylpentanoate possesses a single chiral center at C3[1]. According to Cahn-Ingold-Prelog (CIP) rules, the priorities at C3 are: -OH (1) > -CH(CH₃)₂ (2) > -CH₂COOCH₃ (3) > -H (4). Because it has only one stereocenter, its stereoisomers are strictly enantiomers. However, the most robust preparative purification strategy involves reacting the racemic mixture with a Chiral Derivatizing Agent (CDA) to form a mixture of diastereomers [2]. This guide specifically addresses the troubleshooting and workflow for isolating the (3R)-target from this transient diastereomeric mixture.

Workflow Visualization

G Racemic Racemic Methyl 3-hydroxy- 4-methylpentanoate Reaction Esterification (DMAP, Et3N, DCM) Racemic->Reaction CDA Chiral Derivatizing Agent (e.g., (1S)-Camphanic Chloride) CDA->Reaction Diastereomers Diastereomeric Mixture (3R,1S) + (3S,1S) Reaction->Diastereomers Separation Achiral Chromatography or Crystallization Diastereomers->Separation PureR_CDA Pure (3R,1S)-Diastereomer Separation->PureR_CDA Target PureS_CDA Pure (3S,1S)-Diastereomer Separation->PureS_CDA Discard Cleavage Mild Transesterification (K2CO3, MeOH) PureR_CDA->Cleavage PureProduct Pure Methyl (3R)-3-hydroxy- 4-methylpentanoate Cleavage->PureProduct

Workflow for the indirect chiral resolution of beta-hydroxy esters via diastereomer formation.

Troubleshooting Guides & FAQs

Q1: Why use indirect chiral resolution (diastereomer formation) instead of direct chiral HPLC? A: While direct chiral stationary phases (CSPs) are highly effective for analytical determinations of enantiomeric excess (ee), they are prohibitively expensive and have low loading capacities for preparative-scale synthesis. By derivatizing the enantiomers into diastereomers using an agent like (1S)-(-)-Camphanic chloride[3], you alter their physical properties (dipole moment, hydrogen bonding), allowing for bulk separation using inexpensive, standard achiral silica gel chromatography[2].

Q2: My derivatization reaction is stalling at ~50% conversion. How can I drive it to completion? A: You are likely observing a kinetic resolution effect combined with steric hindrance. The C3-hydroxyl group is partially shielded by the bulky adjacent C4-isopropyl group. If the chosen CDA reacts faster with the (3S)-enantiomer than the (3R)-enantiomer, the reaction will slow down significantly once the preferred enantiomer is consumed[4]. Causality & Solution: To force the reaction to completion, use an excess of the CDA (1.5 eq) and add a strong nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive acylpyridinium intermediate that overcomes the steric bulk of the isopropyl group.

Q3: During the cleavage of the chiral auxiliary, my methyl ester is hydrolyzing into a carboxylic acid. How do I prevent this? A: This is a failure of chemoselectivity. Strong aqueous bases (like NaOH or LiOH in water) will indiscriminately saponify both the auxiliary ester at C3 and the terminal methyl ester at C1. Causality & Solution: Switch your cleavage protocol to a mild transesterification using catalytic K₂CO₃ in anhydrous methanol. Under these conditions, the auxiliary ester is cleaved (forming methyl camphanate and freeing your C3-OH). Simultaneously, the terminal methyl ester undergoes degenerate transesterification—it exchanges its methoxy group with the solvent's methoxy group, resulting in zero net chemical change to your target functional group.

Self-Validating Experimental Protocol

This methodology utilizes a self-validating feedback loop based on UV-activity. The starting aliphatic ester is UV-inactive, while the derivatized product is highly UV-active.

Phase 1: Derivatization (Diastereomer Formation)
  • Setup: Dissolve 1.0 eq of racemic methyl 3-hydroxy-4-methylpentanoate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add 1.5 eq of triethylamine (Et₃N) and 0.1 eq of DMAP.

  • Addition: Cool the mixture to 0°C. Dropwise add 1.2 eq of (1S)-(-)-Camphanic chloride[3] dissolved in DCM.

  • Validation: Warm to room temperature and stir for 4 hours. Spot the reaction on a TLC plate. Self-Validation: The appearance of a strongly UV-active spot (254 nm) confirms successful esterification, as the starting material requires KMnO₄ staining to be visible.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

Phase 2: Separation of Diastereomers
  • Chromatography: Load the crude diastereomeric mixture onto an achiral silica gel column.

  • Elution: Elute using a shallow gradient of Hexanes/Ethyl Acetate (e.g., 95:5 to 85:15).

  • Validation: Monitor fractions via UV-Vis. The (3R,1S) and (3S,1S) diastereomers will elute at distinct retention factors (Rf) due to their different 3D conformations interacting with the polar silica surface.

  • Isolation: Pool and concentrate the fractions containing the target (3R,1S)-diastereomer.

Phase 3: Cleavage (Auxiliary Removal)
  • Reaction: Dissolve the pure (3R,1S)-diastereomer in anhydrous methanol. Add 0.2 eq of anhydrous K₂CO₃.

  • Monitoring: Stir at room temperature for 2 hours. Self-Validation: Check via TLC. The complete disappearance of the UV-active spot at the starting Rf, and the appearance of a new UV-inactive spot (visible only via KMnO₄ stain) confirms the successful removal of the camphanate auxiliary.

  • Purification: Neutralize the reaction with Amberlyst-15 (H⁺ form) resin to avoid aqueous workup, filter, and concentrate. Purify the residue via a short silica plug to yield pure Methyl (3R)-3-hydroxy-4-methylpentanoate.

Quantitative Data: Comparison of Chiral Derivatizing Agents (CDAs)

Selecting the correct CDA is critical for maximizing the separation factor (α) while ensuring the cleavage conditions do not destroy the target molecule.

Chiral Derivatizing Agent (CDA)Reactivity with Sterically Hindered C3-OHTypical Separation Factor (α)UV/Vis DetectabilityOptimal Cleavage Conditions
(1S)-(-)-Camphanic Chloride High (Requires DMAP catalyst)1.15 - 1.30 (Silica Gel)Moderate (230 nm)K₂CO₃ / MeOH (Transesterification)
(R)-MTPA-Cl (Mosher's Acid) Moderate1.05 - 1.15 (Silica/HPLC)High (254 nm)LiOH / H₂O₂ (Risk of methyl ester hydrolysis)
(S)-Naproxen Chloride Low1.10 - 1.25 (HPLC)Very High (230, 260 nm)NaOMe / MeOH
References
  • Resolution of 3-hydroxy fatty acid esters C8:0–C16:0 by CALB and vinyl acetate Source: ResearchGate URL
  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants Source: ScienceDirect URL
  • (1 S )-(-)
  • Methyl 4-methyl-3-oxopentanoate | 42558-54-3 Source: Benchchem URL

Sources

Optimization

ChiralEster-Pro: Technical Support &amp; Troubleshooting Center

Welcome to the ChiralEster-Pro Technical Support Center. The synthesis of chiral esters—whether through biocatalytic resolution, chiral pool derivatization, or asymmetric catalysis—is fraught with stereochemical traps.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the ChiralEster-Pro Technical Support Center. The synthesis of chiral esters—whether through biocatalytic resolution, chiral pool derivatization, or asymmetric catalysis—is fraught with stereochemical traps. This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and validate their chiral ester workflows.

Below, we address the most common pitfalls encountered at the bench, explaining the mechanistic causality behind each failure and providing self-validating protocols to ensure absolute stereocontrol.

Biocatalytic Resolutions: Overcoming the 50% Yield Ceiling

FAQ: My lipase-catalyzed transesterification of secondary alcohols stalls at 50% conversion, and the enantiomeric excess (ee) of my chiral ester is degrading over time. How can I fix this?

Causality: You are encountering the inherent thermodynamic limitations of standard Enzymatic Kinetic Resolution (EKR)[1]. EKR relies on the activation energy difference between two enantiomers within the chiral pocket of an enzyme (e.g., Candida antarctica lipase B). However, standard transesterification is an equilibrium process. As the concentration of the less reactive enantiomer increases, the reverse reaction begins to erode the product's ee[2]. Furthermore, because the enzyme only acylates one enantiomer, your theoretical yield is strictly capped at 50%[3].

The Solution: To prevent ee erosion, the acylation must be rendered strictly irreversible by using enol esters (e.g., vinyl butyrate) as acyl donors. Upon acyl transfer, the vinyl leaving group instantly tautomerizes into volatile acetaldehyde, permanently removing the nucleophile from the equilibrium[1]. To break the 50% yield ceiling, transition from EKR to Dynamic Kinetic Resolution (DKR) . By introducing a chemo-catalyst (like a Ruthenium complex) into the reaction vessel, the unreacted enantiomer is continuously racemized in situ. This allows the enzyme to eventually convert 100% of the racemic starting material into the enantiopure ester[3].

DKR_Workflow Start Racemic Alcohol (R/S Mixture) EKR Enzymatic Kinetic Resolution (Lipase + Acyl Donor) Start->EKR Standard DKR Dynamic Kinetic Resolution (+ Ru Racemization Catalyst) Start->DKR Optimized Pitfall Yield Capped at 50% Unreacted (R)-enantiomer EKR->Pitfall No Racemization Success 100% Theoretical Yield Enantiopure (S)-Ester DKR->Success Continuous Racemization

Workflow comparison: Standard EKR vs. optimized DKR for chiral ester synthesis.

Protocol: Self-Validating Chemoenzymatic DKR of Secondary Alcohols
  • System Preparation: In a Schlenk flask under argon, combine Candida antarctica lipase B (CAL-B) and the Ruthenium racemization catalyst (e.g., Shvo's catalyst) in dry, degassed toluene.

  • Substrate Addition: Add the racemic secondary alcohol (1.0 eq) and vinyl butyrate (3.0 eq). Stir at 70 °C to activate the Ru-complex.

  • Self-Validation (Kinetic Monitoring): Pull 10 µL aliquots at 2-hour intervals. Derivatize the unreacted alcohol with an achiral anhydride and analyze via chiral GC. Validation condition: If the ee of the unreacted alcohol remains near 0% while the ee of the ester product is >99%, the Ru-catalyzed racemization is successfully keeping pace with the enzymatic resolution.

  • Isolation: Filter the mixture through Celite to remove the immobilized enzyme, concentrate under reduced pressure, and isolate the chiral ester via flash chromatography.

Quantitative Comparison of Resolution Strategies
Resolution MethodAcyl DonorCatalyst SystemMax Theoretical YieldTypical ee (%)Major Pitfall
Standard EKR Alkyl EstersCAL-B (Lipase)50%80 - 95%Reversible transesterification lowers ee over time.
Irreversible EKR Vinyl ButyrateCAL-B (Lipase)50%>99%50% of starting material is wasted.
Dynamic KR (DKR) Vinyl ButyrateCAL-B + Ru Complex100%>99%Catalyst poisoning by moisture or incompatible functional groups.

Chiral Pool Derivatization: Steglich Esterification Pitfalls

FAQ: I am coupling an enantiopure alpha-chiral carboxylic acid with an alcohol using DCC and DMAP (Steglich esterification). The chemical yield is excellent, but my product is heavily racemized. Why?

Causality: You are witnessing base-catalyzed epimerization driven by the hypernucleophilic catalyst 4-Dimethylaminopyridine (DMAP). During a Steglich coupling, DCC activates the acid to form an O-acylisourea. DMAP attacks this species to form a highly reactive acylpyridinium intermediate. While this dramatically accelerates esterification, the strongly electron-withdrawing pyridinium group drastically increases the acidity of the alpha-proton on the chiral acid. If the nucleophilic attack by the alcohol is sterically hindered or slow, the basic environment deprotonates the alpha-carbon, forming a symmetric ketene or enolate intermediate. Upon subsequent alcoholysis, the stereocenter is scrambled, leading to a racemic ester product.

DMAP_Racemization Acid Alpha-Chiral Acid (Enantiopure) Activated O-Acylisourea (DCC intermediate) Acid->Activated DCC AcylDMAP Acylpyridinium Intermediate (Highly Reactive) Activated->AcylDMAP DMAP Ketene Ketene / Enolate Formation (Loss of Stereocenter) AcylDMAP->Ketene Base Deprotonation (Slow Alcohol) ChiralEster Chiral Ester (Retention of Configuration) AcylDMAP->ChiralEster Fast Alcohol Attack Racemic Racemic Ester (Epimerized Product) Ketene->Racemic Alcohol Attack (Non-selective)

Mechanism of DMAP-induced racemization in Steglich esterification.

The Solution: To prevent this, you must decouple activation from alpha-proton acidity.

  • Strict Temperature Control: Keep the reaction strictly at or below 0 °C to suppress the deprotonation pathway.

  • Limit Base Loading: Use DMAP in strictly catalytic amounts (<0.05 eq) rather than stoichiometric amounts.

  • Alternative Reagents: If the alcohol is highly hindered, abandon the Steglich method. Utilize a Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride) or coupling reagents like HATU with a non-nucleophilic base (DIPEA), which do not form the highly acidic acylpyridinium intermediate.

Asymmetric Catalysis: Controlling Ketene Intermediates

FAQ: I am attempting the asymmetric synthesis of chiral esters via the Wolff rearrangement of α-diazoketones. I am using a chiral nucleophilic catalyst, but my ee is highly variable and often low. What is the root cause?

Causality: The primary culprit is the background, uncatalyzed nucleophilic attack of the alcohol on the highly reactive ketene intermediate[4]. When an α-diazoketone undergoes Wolff rearrangement, it generates a ketene in situ[5]. For asymmetric induction to occur, the chiral catalyst (e.g., planar-chiral DMAP or chiral PPY N-oxides) must intercept this ketene to form a chiral enolate/acyl intermediate before the alcohol can attack the ketene directly[6][7]. If the alcohol is too nucleophilic or the catalyst is too slow, the achiral background reaction outcompetes the catalytic cycle, diluting the overall ee[4].

The Solution: You must manipulate the kinetics to favor the catalyzed pathway. Use bulky, less nucleophilic alcohols (like phenols or heavily substituted aliphatic alcohols) to slow down the background reaction[5]. Pair this with highly active nucleophilic catalysts, such as chiral 4-pyrrolidinopyridine (PPY) N-oxides, which utilize a synergistic effect where the oxygen atom serves as the nucleophilic site and the N–H bond acts as a hydrogen-bond donor to rigidly coordinate the incoming alcohol[6].

Protocol: Self-Validating Asymmetric Wolff Rearrangement
  • Catalyst Preparation: Dissolve the chiral PPY N-oxide catalyst (10 mol%) and the target phenol (1.0 eq) in anhydrous toluene under argon. Cool the system to -78 °C to maximally suppress the uncatalyzed background reaction.

  • Ketene Generation: Slowly add the α-diazoketone (1.2 eq) while irradiating the solution with UV light (or applying heat if utilizing a thermal trigger) to induce the Wolff rearrangement[5].

  • Nucleophilic Trapping: Maintain the temperature at -78 °C for 12 hours. The chiral catalyst will intercept the in situ generated ketene, directing the facial attack of the phenol[6].

  • Self-Validation (Control Baseline): Run a parallel control reaction lacking the chiral PPY N-oxide catalyst. Validation condition: The control must yield a strictly racemic mixture (0% ee). Comparing your catalyzed reaction's ee against this baseline validates that the chiral induction is entirely catalyst-driven and not an artifact of chiral pool impurities or analytical errors.

  • Analysis: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and determine the enantiomeric excess via chiral SFC or HPLC.

References
  • Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents Journal of Chemical Education - ACS Publications[Link]

  • 18.5. Enzymatic Kinetic Resolution and Preparative Separation of Secondary Alcohols Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - RSC[Link]

  • Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones The Journal of Organic Chemistry - ACS Publications[Link]

  • Catalytic, asymmetric reactions of ketenes and ketene enolates PMC - NIH[Link]

  • Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction Organic Letters - ACS Publications[Link]

  • Dynamic Kinetic Resolution of Carboxylic Esters Catalyzed by Chiral PPY N-Oxides: Synthesis of Nonsteroidal Anti-Inflammatory Drugs and Mechanistic Insights The Journal of Organic Chemistry - ACS Publications[Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis Chemical Reviews - ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl (3R)-3-hydroxy-4-methylpentanoate

Welcome to the Technical Support Center. As application scientists, we understand that the structural integrity of chiral building blocks is paramount to the success of downstream synthesis and assay reproducibility.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we understand that the structural integrity of chiral building blocks is paramount to the success of downstream synthesis and assay reproducibility. Methyl (3R)-3-hydroxy-4-methylpentanoate (CAS: 76835-65-9) features a methyl ester, a secondary alcohol at the C3 position, and an isopropyl group. These functional groups dictate its stability profile, making it susceptible to specific hydrolytic and oxidative degradation pathways under environmental stress.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure the integrity of your compound.

Chemical Profile & Quantitative Stability Metrics

To establish a baseline for handling, we have summarized the quantitative stability risks associated with this compound. Deviating from optimal conditions accelerates specific degradation kinetics.

Storage/Handling ConditionPrimary Degradation RiskExpected DegradantRecommended Preventive Action
Ambient Temperature (25°C) Slow Hydrolysis / Thermal Degradation3-Hydroxy-4-methylpentanoic acidStore strictly at -20°C for maximum recovery[1].
Aqueous Media (Unbuffered) Auto-catalyzed Hydrolysis3-Hydroxy-4-methylpentanoic acidPrepare solutions in buffers (pH 6.5–7.5); use immediately.
Oxidizing Environments Secondary Alcohol OxidationMethyl 4-methyl-3-oxopentanoatePurge headspace with inert gas (Ar/N₂); avoid transition metals.
Strong Base (pH > 10) Rapid Saponification3-Hydroxy-4-methylpentanoic acidAvoid alkaline extraction conditions during workup.

Mechanistic Troubleshooting & FAQs

Q: My GC-MS analysis shows a secondary peak with a mass of 144 g/mol (M-2). What is the mechanism of this degradation? A: The peak at 144 g/mol corresponds to Methyl 4-methyl-3-oxopentanoate . This indicates the oxidation of the secondary hydroxyl group at the C3 position. Causality: Exposure to atmospheric oxygen over prolonged periods or contact with trace oxidizing agents facilitates the removal of hydrogen from the carbinol carbon, converting the secondary alcohol into a ketone. In synthetic workflows, this exact transformation is deliberately achieved using Jones reagent (CrO₃/H₂SO₄)[2]. To prevent unintentional oxidation, always store the compound under an inert atmosphere.

Q: Why does the pH of my aqueous stock solution drop over time, accompanied by a loss in assay purity? A: This is a classic symptom of ester hydrolysis . The methyl ester undergoes nucleophilic attack by water—a process accelerated by both acidic and basic conditions—yielding 3-hydroxy-4-methylpentanoic acid and methanol[3]. Causality: In unbuffered aqueous solutions, the generation of the carboxylic acid lowers the pH of the system. This creates a positive feedback loop, auto-catalyzing further acid-mediated ester hydrolysis. Always prepare aqueous solutions in tightly buffered media and avoid long-term storage in protic solvents.

Q: How do I synthesize the reference standard for the oxidized degradant to validate my HPLC method? A: You can synthesize the oxidized reference standard (Methyl 4-methyl-3-oxopentanoate) by treating your starting material with Jones reagent in acetone. The reaction rapidly oxidizes the C3 hydroxyl to a ketone, typically yielding ~75% of the desired keto-ester within 30 minutes[2]. Conversely, if you need to recover the hydroxy ester from the oxidized degradant, it can be synthesized by reducing the keto ester with sodium borohydride in absolute methanol at -10°C[4].

Degradation Pathways Visualization

The following diagram maps the primary chemical degradation pathways based on environmental stressors.

Pathways Parent Methyl (3R)-3-hydroxy- 4-methylpentanoate (Stable at -20°C) Deg1 3-Hydroxy-4-methyl- pentanoic Acid (Hydrolysis Product) Parent->Deg1 H2O, Acid/Base (Ester Cleavage) Deg2 Methyl 4-methyl- 3-oxopentanoate (Oxidation Product) Parent->Deg2 O2, Oxidants (Alcohol Oxidation)

Caption: Primary chemical degradation pathways of Methyl (3R)-3-hydroxy-4-methylpentanoate.

Standardized Protocol: Self-Validating Forced Degradation Assay

To ensure your analytical methods (GC-MS or HPLC-RID) are truly stability-indicating, you must perform a forced degradation study. This protocol incorporates self-validating controls to guarantee that the observed degradation is a result of the applied stress, rather than an artifact of sample preparation.

Step 1: Preparation of Stock and Control Solutions
  • Action: Dissolve 10.0 mg of Methyl (3R)-3-hydroxy-4-methylpentanoate in 10 mL of HPLC-grade Acetonitrile (1 mg/mL stock).

  • Causality: Acetonitrile is chosen as an aprotic solvent to prevent transesterification (which would occur if ethanol or methanol were used) and to ensure complete solubility without participating in hydrolytic reactions.

  • Self-Validation: Prepare a "Procedural Blank" (Acetonitrile only) subjected to the exact same stress conditions to rule out solvent-derived artifact peaks.

Step 2: Hydrolytic Stress (Base-Catalyzed)
  • Action: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 40°C for 24 hours.

  • Quenching (Critical): Neutralize the solution by adding 1 mL of 0.1 N HCl immediately before placing it in the autosampler.

  • Causality: If the base is not neutralized, hydrolysis will continue unpredictably while the sample waits in the autosampler queue at room temperature, destroying the kinetic accuracy of your T=24h timepoint.

Step 3: Oxidative Stress
  • Action: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Quenching (Critical): Add 100 µL of 10% Sodium Thiosulfate solution prior to analysis.

  • Causality: Sodium thiosulfate reduces unreacted peroxides. This halts the oxidative conversion to Methyl 4-methyl-3-oxopentanoate and protects the chromatography column's stationary phase from severe oxidative damage.

Step 4: Chromatographic Analysis & System Suitability
  • Action: Analyze the quenched samples via GC-MS or HPLC-RID.

  • Self-Validation (SST): Inject a resolution mixture containing both Methyl (3R)-3-hydroxy-4-methylpentanoate and its oxidized degradant, Methyl 4-methyl-3-oxopentanoate. The resolution factor ( Rs​ ) between these two peaks must be > 1.5 to mathematically confirm the method is capable of separating the parent drug from its primary degradant.

Experimental Workflow Visualization

ForcedDegradation Stock Prepare Stock Solution (1 mg/mL in Aprotic Solvent) Aliquots Divide into Stress Aliquots + Procedural Blanks Stock->Aliquots Hydrolysis Hydrolytic Stress (0.1N NaOH / 0.1N HCl) Aliquots->Hydrolysis Oxidation Oxidative Stress (3% H2O2) Aliquots->Oxidation Thermal Thermal Stress (60°C, 7 Days) Aliquots->Thermal Quench1 Quench: Neutralize pH (Prevents Auto-catalysis) Hydrolysis->Quench1 Quench2 Quench: Add Thiosulfate (Protects Column) Oxidation->Quench2 Quench3 Cool to 4°C (Arrests Kinetics) Thermal->Quench3 Analysis Chromatographic Analysis (GC-MS / HPLC-RID) Quench1->Analysis Quench2->Analysis Quench3->Analysis

Caption: Self-validating forced degradation workflow for stability-indicating methods.

References

  • Benchchem. Methyl 4-methyl-3-oxopentanoate | 42558-54-3.
  • AS-1. 85-5695-96 Methyl 3-Hydroxy-4-methylpentanoate 10g CAS No.
  • Thieme Connect. Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium.
  • ACS Publications. Prioritization of Eleven-Nineteen-Leukemia Inhibitors as Orally Available Drug Candidates for Acute Myeloid Leukemia.

Sources

Optimization

"troubleshooting low conversion in asymmetric hydrogenation of β-keto esters"

Welcome to the technical support center for asymmetric hydrogenation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding low conversion in the asymmetric hydrogenation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for asymmetric hydrogenation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding low conversion in the asymmetric hydrogenation of β-keto esters. Our goal is to help you diagnose and resolve common experimental challenges based on scientific principles and field-proven experience.

Troubleshooting Guide: Diagnosing Low Conversion

Low conversion is a frequent issue that can often be traced back to a few key areas: reagent and solvent quality, catalyst activity, or suboptimal reaction conditions. The following troubleshooting workflow provides a systematic approach to identifying the root cause.

Caption: A systematic workflow for troubleshooting low conversion.

Q1: My reaction shows little to no conversion. What are the most common initial culprits?

Answer: Before investigating complex parameters like catalyst kinetics, it is crucial to validate the fundamental components of your reaction setup. Often, the root cause is related to the quality of your reagents or the integrity of the reaction environment.

A. Hydrogen Gas Supply and Integrity: The delivery of high-purity hydrogen is non-negotiable.

  • Pressure & Leaks: Ensure your reactor is properly sealed and maintains the target pressure throughout the experiment. Even a small leak can prevent the reaction from reaching completion. Use a pressure gauge to monitor the system before and during the reaction.

  • Gas Purity: Use high-purity hydrogen (≥99.999%). Lower-grade hydrogen can contain oxygen or other contaminants that act as potent catalyst poisons.

B. Substrate and Solvent Quality: The purity of your β-keto ester and solvent is paramount. Asymmetric hydrogenation catalysts are sensitive to a wide range of functional groups and impurities.

  • Substrate Impurities: Impurities in the starting material, such as acids, bases, or compounds with strongly coordinating atoms (e.g., sulfur, thiols), can inhibit or deactivate the catalyst. If you suspect impurities, re-purify your substrate via distillation, chromatography, or recrystallization.

  • Solvent Purity and Degassing:

    • Water Content: Use anhydrous solvents. Water can interfere with certain catalytic systems.

    • Dissolved Oxygen: Oxygen is a known inhibitor for many hydrogenation catalysts. It is critical to use a properly degassed solvent. The most effective method is a series of "freeze-pump-thaw" cycles, though sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is often sufficient.

Protocol: Freeze-Pump-Thaw Degassing
  • Freeze: Place your flask containing the solvent in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Connect the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the connection to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released.

  • Repeat: Repeat this cycle at least three times to ensure the removal of virtually all dissolved gases.

Q2: I've confirmed my reagents are pure and my setup is sound. How do I know if my catalyst is the problem?

Answer: If you have ruled out reagent and setup issues, the next logical step is to scrutinize the catalyst's performance and stability. This involves verifying its intrinsic activity and considering potential deactivation pathways.

A. Catalyst Activity Verification: The most reliable way to confirm your catalyst's efficacy is to perform a control experiment with a known, highly reactive substrate.

  • Standard Substrate: Use a simple, well-behaved substrate like methyl or ethyl acetoacetate. These substrates are known to hydrogenate efficiently with a wide range of catalysts, such as Ru-BINAP systems.[1][2]

  • Reference Conditions: Run the reaction under previously published or validated "optimal" conditions for that specific catalyst-substrate pair. A successful outcome (high conversion and ee) confirms the catalyst is active.

Protocol: Catalyst Activity Control Experiment
  • Catalyst Precursor: In a glovebox, charge a reaction vial with the catalyst precursor (e.g., [RuCl2(p-cymene)]2) and the chiral ligand (e.g., (S)-BINAP).

  • Solvent: Add freshly degassed, anhydrous solvent (e.g., ethanol or methanol).[3]

  • Activation (if required): Some protocols require a pre-activation step. Follow the literature procedure for your specific catalyst system.

  • Substrate Addition: Add a standard substrate, such as ethyl acetoacetate, at a standard substrate-to-catalyst (S/C) ratio (e.g., 1000:1).[4]

  • Reaction Execution: Pressurize the reactor with hydrogen to the recommended pressure (e.g., 10-50 atm) and heat to the specified temperature (e.g., 50-80 °C).[3][4]

  • Analysis: After the specified time, analyze the conversion by GC or ¹H NMR. If the catalyst is active, you should observe high conversion.

B. Catalyst Deactivation: If the control reaction fails or gives low conversion, your catalyst may be inactive or has deactivated.

  • Visual Inspection: Has the catalyst solution changed color unexpectedly? Precipitation or the formation of metallic mirrors (e.g., ruthenium black) are clear signs of catalyst decomposition.

  • Inhibition vs. Deactivation: If conversion starts but then plateaus prematurely, an inhibitor is likely present. If the reaction never starts, the catalyst may have been inactive from the beginning (e.g., due to improper storage or handling). The presence of coordinating functional groups on the substrate, such as a pyridine ring, can sometimes retard the reaction by strongly binding to the catalyst.[5]

CatalystDeactivation active_catalyst Active Catalyst [Ru(II)-L*] catalytic_cycle Catalytic Cycle active_catalyst->catalytic_cycle Enters Cycle deactivated_catalyst Deactivated Catalyst Ru(0) Colloid Inactive Complex active_catalyst->deactivated_catalyst Decomposition substrate β-Keto Ester substrate->catalytic_cycle product β-Hydroxy Ester catalytic_cycle->active_catalyst Regenerates catalytic_cycle->product inhibitor Inhibitor (O₂, H₂O, S-compounds) inhibitor->active_catalyst Inhibition

Caption: Simplified pathways for catalyst inhibition and deactivation.

Q3: My catalyst is active, but my specific substrate shows low conversion. How should I approach optimizing the reaction conditions?

Answer: Asymmetric hydrogenation reactions are often highly sensitive to reaction parameters.[6] A systematic optimization is necessary, especially for challenging substrates. The interplay between temperature, pressure, and time dictates the reaction's kinetics and, ultimately, its success.

A. Systematic Parameter Screening: It is advisable to vary one parameter at a time to understand its effect.

ParameterRange to InvestigateRationale & Potential Impact
H₂ Pressure 1 - 100 atmLow Pressure: May be insufficient to drive the reaction forward, resulting in low rates. High Pressure: Can sometimes negatively impact enantioselectivity or even conversion, though this is system-dependent.[3] An optimal pressure often exists.
Temperature 25 - 100 °CLow Temperature: Reduces reaction rate, leading to low conversion in a fixed time. High Temperature: Increases reaction rate but may lead to catalyst decomposition or reduced enantioselectivity.[3]
S/C Ratio 100:1 to 100,000:1High S/C (low catalyst): Economically desirable but may result in incomplete conversion if catalyst turnover is limited. Low S/C (high catalyst): Can overcome activity issues but may be impractical. Starting around 1000:1 is common.[4]
Solvent Alcohols, Halogenated, EthersThe choice of solvent can dramatically affect both catalyst activity and solubility. Alcohols like methanol and ethanol are most common and often give the highest activities.[2] Transesterification can be a side reaction if the ester of the substrate and the alcohol solvent do not match.[3]
Additives Bases (e.g., tBuOK) or Acids (e.g., HCl)Additives can play a crucial role. For reactions proceeding via dynamic kinetic resolution, a base is often required to facilitate the racemization of the α-stereocenter.[5] In other systems, acidic additives have been shown to be critical for activating the substrate.[4]

B. Time-Course Analysis: Rather than running the reaction for a fixed period (e.g., 24 hours), take aliquots at regular intervals (e.g., 1, 2, 4, 8, 16 hours). This will reveal the reaction profile.

  • Linear Conversion: The reaction is proceeding steadily. Extending the reaction time may be all that is needed.

  • Initial Fast Rate, then Plateau: This strongly suggests catalyst deactivation or product inhibition.

  • Induction Period: A delay before the reaction starts can indicate a slow catalyst activation step.

Frequently Asked Questions (FAQs)

Q: Can steric hindrance in the substrate cause low conversion? A: Absolutely. Substrates with bulky groups near the ketone, such as a tert-butyl group, can be very challenging to hydrogenate.[7] The steric hindrance prevents the substrate from effectively coordinating to the chiral pocket of the catalyst. In such cases, you may need to screen different catalysts with ligands that create a larger binding pocket.

Q: Does the keto-enol tautomerism of my substrate affect the reaction? A: Yes, it is central to the mechanism. The hydrogenation typically proceeds on the keto tautomer.[8] For substrates with a chiral center at the α-position, rapid keto-enol tautomerism is essential for achieving high yields and enantioselectivity via dynamic kinetic resolution (DKR), as it allows the less reactive enantiomer to racemize in situ and be converted to the desired product.[9][10] If racemization is slow, the maximum yield for a single diastereomer will be limited.

Q: Can I recycle my catalyst? A: Catalyst recyclability depends heavily on the system. Homogeneous catalysts, like most Ru-BINAP complexes, are difficult to recover from the reaction mixture. However, systems using immobilized catalysts on solid supports or those soluble in specialized ionic liquids have been developed to facilitate recycling, though a gradual loss of activity over several cycles is common due to leaching or deactivation.[1][3]

References

  • Bin, H.-Y., Cheng, L., Wu, X., Zhu, C.-L., Yang, X.-H., Xie, J.-H., & Zhou, Q.-L. (2021). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Chemical Science, 12(15), 5543–5549. [Link]

  • Bode Research Group. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Zhang, Y., et al. (2023). Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. RSC Publishing. [Link]

  • Li, W., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]

  • Kong, S., et al. (2017). Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Chinese Journal of Organic Chemistry. [Link]

  • Bin, H.-Y., et al. (2021). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. RSC Publishing. [Link]

  • Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances. [Link]

  • Noyori, R., & Ohkuma, T. (2009). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 85(6), 195-213. [Link]

  • Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. ResearchGate. [Link]

  • Monitoring Surface Processes During Heterogeneous Asymmetric Hydrogenation of Ketones on a Chirally Modified Platinum Catalyst by Operando Spectroscopy. Wiley Online Library. [Link]

  • Noyori, R., et al. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Muramatsu, R., et al. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters. [Link]

  • Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. ResearchGate. [Link]

  • Williams, D. R., & Responsible, P. I. (2010). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. NIH Public Access. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Chiral HPLC vs. Chiral GC for the Separation of β-Hydroxy Ester Enantiomers

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance.[...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance.[1] β-hydroxy esters, pivotal chiral building blocks for a multitude of biologically active molecules, demand robust and reliable analytical methods for their enantiomeric separation. The two primary chromatographic techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).[2][3] This guide provides a comprehensive comparison of these two powerful techniques, grounded in experimental data and practical insights to aid researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges.

The Imperative of Enantiomeric Separation

Enantiomers, non-superimposable mirror-image molecules, often exhibit starkly different pharmacological and toxicological profiles.[4][5] One enantiomer may be therapeutically active, while the other could be inactive or even detrimental.[6] This reality underscores the critical need for analytical methods that can accurately separate and quantify the individual enantiomers of chiral compounds like β-hydroxy esters.

Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Chiral HPLC is a powerful and widely used technique for the separation of a broad range of non-volatile compounds.[6] It operates on the principle of differential interaction between the enantiomers and a chiral stationary phase (CSP) packed within the column.[5][7]

The Mechanism of Chiral Recognition in HPLC

The separation of enantiomers in HPLC is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase.[6][8] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The "three-point interaction model" is a widely accepted concept explaining that for effective chiral recognition, there must be at least three points of interaction between the analyte and the chiral stationary phase.[9] These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.[9]

Common Chiral Stationary Phases for β-Hydroxy Esters

A variety of chiral stationary phases are available for HPLC, with polysaccharide-based and Pirkle-type columns being particularly effective for β-hydroxy esters.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as Chiralcel® and Chiralpak®, are renowned for their broad applicability.[10][11] They offer a combination of grooves, cavities, and functional groups that facilitate chiral recognition through a variety of interactions.[10]

  • Pirkle-Type CSPs: These are based on a chiral molecule, often an amino acid derivative, covalently bonded to a silica support.[12] They are known for their robustness and the ability to often predict elution order.[12]

Experimental Workflow: Chiral HPLC

The following diagram illustrates a typical workflow for the chiral HPLC analysis of β-hydroxy ester enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve β-hydroxy ester in mobile phase compatible solvent inj Inject sample into HPLC system prep->inj col Separation on Chiral Stationary Phase inj->col det Detection (e.g., UV) col->det proc Integrate peaks and calculate enantiomeric excess (ee) det->proc

Caption: Workflow for Chiral HPLC Analysis.

Representative Experimental Protocol: Chiral HPLC of Ethyl 4-chloro-3-hydroxybutanoate

A common β-hydroxy ester, ethyl 4-chloro-3-hydroxybutanoate, can be effectively separated using chiral HPLC.

ParameterCondition
Column Chiralpak® OD-H
Mobile Phase Heptane:Isopropanol (ratio varies, e.g., 90:10)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Expected Outcome Baseline separation of the (R)- and (S)-enantiomers.[13]

Chiral Gas Chromatography (GC): The High-Resolution Specialist

Chiral GC is a highly efficient technique for the separation of volatile and thermally stable compounds.[14][15] It offers exceptional resolution and sensitivity, often with faster analysis times compared to HPLC.[14][16]

The Necessity of Derivatization

A key consideration for the analysis of β-hydroxy esters by GC is the need for derivatization.[17][18] The hydroxyl and ester functional groups are often too polar and not sufficiently volatile for direct GC analysis. Derivatization serves to:

  • Increase Volatility: By converting polar functional groups into less polar ones (e.g., silylation or acylation of the hydroxyl group), the analyte becomes more amenable to vaporization in the GC inlet.[17][19]

  • Improve Peak Shape: Derivatization can reduce tailing and improve the symmetry of chromatographic peaks.

  • Enhance Separation: In some cases, the derivatizing agent can introduce additional chiral centers, forming diastereomers that can be separated on an achiral column. However, the more common approach is to use a chiral stationary phase.[14]

Common Chiral Stationary Phases for β-Hydroxy Esters in GC

Cyclodextrin-based chiral stationary phases are the most widely used for GC separations.[4][14][20] These cyclic oligosaccharides have a chiral cavity that can include one of the enantiomers preferentially, leading to separation.[21] Modified cyclodextrins, with various substituents on the hydroxyl groups, offer a range of selectivities for different analytes.[4][22]

Experimental Workflow: Chiral GC

The workflow for chiral GC analysis of β-hydroxy esters typically includes a derivatization step.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep Derivatize β-hydroxy ester (e.g., silylation, acylation) inj Inject derivatized sample into GC system prep->inj col Separation on Chiral Stationary Phase inj->col det Detection (e.g., FID, MS) col->det proc Integrate peaks and calculate enantiomeric excess (ee) det->proc

Caption: Workflow for Chiral GC Analysis.

Representative Experimental Protocol: Chiral GC of Ethyl 3-hydroxy-3,4-dimethylpentanoate

For a derivatized β-hydroxy ester, a typical chiral GC method would be as follows:

ParameterCondition
Derivatization Silylation with a reagent like BSTFA
Column Chiralsil-Dex CB
Carrier Gas Helium or Hydrogen
Temperature Program Isothermal at 95 °C or a temperature gradient
Detector Flame Ionization Detector (FID)
Expected Outcome Separation of the diastereomeric derivatives of the (R)- and (S)-enantiomers.[13]

Head-to-Head Comparison: Chiral HPLC vs. Chiral GC

The choice between chiral HPLC and chiral GC depends on several factors, including the properties of the analyte, the available instrumentation, and the specific goals of the analysis.

FeatureChiral HPLCChiral GC
Analyte Volatility Not required; suitable for non-volatile compounds.[6][23]Required; analyte must be volatile or made volatile through derivatization.[14][16]
Derivatization Often not necessary for β-hydroxy esters.Usually required for β-hydroxy esters to increase volatility and improve peak shape.[17]
Analysis Time Typically longer run times (e.g., 15-30 minutes).[9]Generally faster analysis times.[14]
Resolution Good resolution.Very high resolution, capable of separating complex mixtures.[24]
Sensitivity Dependent on the detector (UV is common).High sensitivity, especially with detectors like FID and MS.[16]
Column Types Wide variety of CSPs (polysaccharide, Pirkle, etc.).[9][10][12]Primarily cyclodextrin-based CSPs.[4][14]
Solvent Consumption Higher solvent consumption.Minimal solvent consumption (carrier gas).[14]
Preparative Scale Well-suited for preparative separations to isolate pure enantiomers.[9]Not suitable for preparative scale.[14]

Concluding Remarks: A Strategic Approach to Method Selection

Both chiral HPLC and chiral GC are indispensable tools for the enantiomeric separation of β-hydroxy esters. The decision to employ one over the other is a strategic one, guided by the specific requirements of the project.

  • Chiral HPLC is the method of choice when dealing with non-volatile or thermally labile β-hydroxy esters, or when preparative-scale separation is the ultimate goal. Its versatility and the broad range of available chiral stationary phases make it a robust and reliable option.[1][6]

  • Chiral GC excels in providing high-resolution separations with short analysis times and high sensitivity, making it ideal for high-throughput screening and trace analysis.[14][16] The primary consideration is the necessity of a derivatization step, which adds to the sample preparation time but can significantly enhance chromatographic performance.

Ultimately, a well-equipped laboratory will leverage the complementary strengths of both techniques. Method development should be approached systematically, considering the physicochemical properties of the β-hydroxy ester and the desired analytical outcome. By understanding the principles and practical considerations of both chiral HPLC and chiral GC, researchers can confidently select and optimize the most appropriate method for their critical enantiomeric separations.

References

  • A Comparative Guide to Chiral HPLC and GC Analysis for Enantiomeric Excess (ee) Determination of 2-Methyl-1-hexanol - Benchchem. (n.d.).
  • Beesley, T. (2026, March 23). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International.
  • Applications of Enantiomeric Gas Chromatography: A Review. (2025, August 5). ResearchGate.
  • Kauser, A., Ahmed, L., et al. (2020, July 30). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Gcms.cz.
  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25). LCGC International.
  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Chiral stationary phases and applications in gas chromatography. (2022, February 6). Open Access LMU.
  • Understanding Chiral Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc.
  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (n.d.). PubMed.
  • Chiral Cyclodextrin Capillary GC Columns. (n.d.).
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • CHIRAL STATIONARY PHASES - HPLC. (n.d.).
  • Separation of enantiomers by gas chromatography. (n.d.). ResearchGate.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.).
  • Chiral Stationary Phases for HPLC. (n.d.). Merck Millipore.
  • Chiral separation of ethyl-4-chloro-3-hydroxybutyrate. (n.d.).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). PMC.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace.
  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). Blog - News.
  • Enantiomer Separations. (2023, December 9).
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025, August 23). Lab Manager.
  • Acids: Derivatization for GC Analysis. (n.d.).
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.).
  • HPLC manual (for chiral HPLC analysis). (n.d.).
  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019, July 23). AOCS.
  • Macrocyclic Chiral Stationary Phases. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for the Chiral Synthesis of Ethyl 3-Hydroxybutanoate Analogs. (n.d.). Benchchem.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate.
  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing).

Sources

Comparative

Spectroscopic Comparison of Syn and Anti Diastereomers of β-Hydroxy Esters: A Definitive Guide

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals β-hydroxy esters are ubiquitous structural motifs and critical intermediates in the synthesis of complex polyketides, macrolides, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

β-hydroxy esters are ubiquitous structural motifs and critical intermediates in the synthesis of complex polyketides, macrolides, and active pharmaceutical ingredients. Because these compounds are frequently generated via diastereoselective processes—such as Aldol, Reformatsky, or Barbier-type reactions—the rigorous, unambiguous assignment of their relative stereochemistry is a mandatory milestone in any synthetic workflow.

This guide provides an objective, data-driven comparison of the spectroscopic signatures of syn and anti β-hydroxy esters, focusing on the physical causality behind the data and providing self-validating experimental protocols.

Conformational Causality: The Basis of Spectroscopic Differentiation

The ability to distinguish acyclic syn and anti diastereomers via spectroscopy relies entirely on conformational locking . In non-polar environments, the β-hydroxyl group and the ester carbonyl oxygen form a strong intramolecular hydrogen bond. This interaction restricts the highly flexible acyclic chain into a rigid, pseudo-six-membered ring transition state.

  • The Anti Diastereomer: To minimize allylic ( A1,3 ) steric strain, the substituents at the α and β positions adopt pseudo-equatorial orientations within the hydrogen-bonded ring. This geometric constraint forces the α and β protons into an antiperiplanar arrangement (dihedral angle ≈180∘ ).

  • The Syn Diastereomer: The syn configuration forces one of the bulky substituents into a pseudo-axial position to maintain the hydrogen bond. Consequently, the α and β protons are forced into a gauche arrangement (dihedral angle ≈60∘ ).

These distinct geometries interact with the Karplus equation to produce drastically different 1 H NMR coupling constants, serving as the primary diagnostic tool for assignment 1.

Conformation H_Bond Intramolecular H-Bonding (Pseudo-6-membered ring) Anti_Conf Anti Configuration Substituents Equatorial Protons Antiperiplanar H_Bond->Anti_Conf Syn_Conf Syn Configuration One Substituent Axial Protons Gauche H_Bond->Syn_Conf Anti_J Large Coupling J = 7.0 - 10.0 Hz Anti_Conf->Anti_J Karplus Eq. Syn_J Small Coupling J = 2.0 - 5.0 Hz Syn_Conf->Syn_J Karplus Eq.

Conformational causality dictating 1H NMR coupling constants in β-hydroxy esters.

Spectroscopic Signatures: NMR and IR Comparison

When direct 1 H NMR analysis yields ambiguous results (e.g., due to overlapping multiplets), researchers must employ chemical derivatization. The Rychnovsky Acetonide Method is the gold standard for this 1. By reducing the ester to a 1,3-diol and protecting it as an acetonide (2,2-dimethyl-1,3-dioxane), the stereochemistry is translated into a rigid cyclic framework, yielding distinct 13 C NMR chemical shifts.

Quantitative Data Summary
Spectroscopic ParameterSyn DiastereomerAnti Diastereomer
1 H NMR ( 3Jα,β​ ) 2.0 – 5.0 Hz 7.0 – 10.0 Hz
Proton Geometry GaucheAntiperiplanar
13 C NMR (Acetonide Methyls) 19 ppm & 30 ppm (Distinct) 25 ppm (Overlapping/Equivalent)
13 C NMR (Acetal Carbon) 98 ppm 100 ppm
Acetonide Conformation ChairTwist-Boat
IR ( νOH​ ) in CCl 4​ 3530 cm −1 (Intramolecular) 3510 cm −1 (Intramolecular, stronger)

Expert Insight: The 1 H NMR J -value rule is highly solvent-dependent. If a polar, hydrogen-bond-accepting solvent (like DMSO- d6​ or CD 3​ OD) is used, the intramolecular hydrogen bond is disrupted. The molecule becomes conformationally flexible, averaging the J -values to ≈5−6 Hz for both diastereomers, rendering them indistinguishable 2.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Direct 1 H NMR J -Value Analysis
  • Sample Preparation: Dissolve 5–10 mg of the highly purified β-hydroxy ester in 0.6 mL of dry, acid-free CDCl 3​ or C 6​ D 6​ . Do not use polar solvents.

  • Acquisition: Acquire a 1 H NMR spectrum at ≥400 MHz to ensure sufficient resolution of the multiplet splitting.

  • Validation Check: Locate the hydroxyl proton signal ( δ 3.0 - 4.5 ppm). If it appears as a sharp doublet (coupled to the β -proton), the intramolecular hydrogen bond is intact, validating the conformational lock.

  • Data Extraction: Measure the 3Jα,β​ coupling constant from the α -proton signal (typically a doublet of doublets or multiplet adjacent to the carbonyl).

Protocol B: Rychnovsky Acetonide Derivatization Workflow

If Protocol A is inconclusive, proceed with derivatization to lock the conformation covalently 1.

  • Reduction: Treat the β-hydroxy ester (1.0 eq) with LiAlH 4​ (2.0 eq) in anhydrous THF at 0 °C for 2 hours. Perform a Fieser quench (H 2​ O / 15% NaOH / H 2​ O) to isolate the 1,3-diol cleanly.

  • Acetonide Formation: Dissolve the crude 1,3-diol in CH 2​ Cl 2​ . Add 2,2-dimethoxypropane (5.0 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Stir at 25 °C for 12 hours.

  • Analysis: Purify the resulting acetonide via silica gel chromatography. Acquire a 13 C NMR spectrum (100 or 125 MHz) in CDCl 3​ .

  • Validation Check: Confirm the presence of the acetal quaternary carbon ( 98-100 ppm). Assign syn if two distinct methyl signals ( 19, 30 ppm) are observed; assign anti if a single/overlapping methyl signal ( 25 ppm) is observed.

Workflow Start β-Hydroxy Ester Stereochemical Assignment NMR 1H NMR Analysis (Non-polar solvent) Start->NMR Check Are J-values resolved & clear? NMR->Check Anti Anti Diastereomer J = 7-10 Hz Check->Anti Yes, Large J Syn Syn Diastereomer J = 2-5 Hz Check->Syn Yes, Small J Deriv Derivatization (Rychnovsky Method) Check->Deriv No, Ambiguous Acetonide 13C NMR of Acetonide Deriv->Acetonide Anti13C Anti: Twist-Boat Methyls ~25 ppm Acetonide->Anti13C Syn13C Syn: Chair Methyls ~19 & 30 ppm Acetonide->Syn13C

Logical workflow for assigning relative stereochemistry of β-hydroxy esters.

References

  • Determination of Relative Stereochemistry by NMR Spectroscopy. NMR Wiki. Available at:[Link]

  • A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Validation

"comparison of different chiral synthons for natural product synthesis"

The architectural complexity of natural products demands rigorous stereochemical control. In the landscape of asymmetric synthesis, chiral synthons —enantiopure building blocks—serve as the foundational architecture for...

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Author: BenchChem Technical Support Team. Date: April 2026

The architectural complexity of natural products demands rigorous stereochemical control. In the landscape of asymmetric synthesis, chiral synthons —enantiopure building blocks—serve as the foundational architecture for target-oriented synthesis. While modern catalytic methods have introduced dynamic kinetic resolutions and asymmetric cross-couplings, stoichiometric chiral synthons remain indispensable due to their absolute predictability, scalability, and high enantiomeric excess (ee).

As a Senior Application Scientist, I have structured this technical guide to objectively compare three of the most heavily relied-upon chiral synthons in drug development and natural product synthesis: Garner’s Aldehyde , the Roche Ester , and Evans Oxazolidinones . This guide evaluates their mechanistic advantages, operational causality, and comparative performance to aid researchers in strategic retrosynthetic planning.

The Contenders: Mechanistic Overview

Garner's Aldehyde (Chiral Pool Derived)

Derived from L- or D-serine, Garner's aldehyde (1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate) is the premier synthon for constructing complex amino alcohols, sphingolipids, and nitrogen-containing natural products. The genius of this synthon lies in its configurationally stable oxazolidine ring, which prevents the rapid epimerization typically seen in free α -amino aldehydes.

Roche Ester (Acyclic Chiral Pool)

The Roche ester (Methyl 3-hydroxy-2-methylpropionate) is a cornerstone in polyketide and macrolide synthesis. It provides a pre-installed "stereotriad" equivalent, solving the acyclic dipropionate challenge. However, its direct reduction to the corresponding aldehyde is notoriously difficult due to rapid racemization and poor redox economy, often requiring specialized catalytic hydrosilylation or a tedious reduction/oxidation sequence to preserve the α -methyl stereocenter 1.

Evans Oxazolidinones (Chiral Auxiliaries)

Unlike chiral pool starting materials that are permanently incorporated into the final molecular skeleton, Evans oxazolidinones are temporary chiral auxiliaries. Derived from amino acids (e.g., valine, phenylglycine), they dictate the stereochemical outcome of enolate alkylations and aldol additions via highly ordered transition states, before being cleaved and recycled2.

Quantitative Performance Comparison

To facilitate strategic selection, the following table summarizes the quantitative metrics and operational parameters of these synthons:

Synthon ClassRepresentative ExampleDerivation SourceTypical SelectivityAtom EconomyPrimary Application in Synthesis
Chiral Pool (Internal) Garner's AldehydeL-Serine>95% eeHigh (Incorporated)Sphingolipids, Amino Sugars
Chiral Pool (Acyclic) Roche EsterCommercial / Enzymatic>98% eeHigh (Incorporated)Polyketides, Macrolides
Chiral Auxiliary Evans OxazolidinoneValine / Phenylglycine>99% deLow (Requires Cleavage)Complex Aldol / Alkylations

Mechanistic Workflows and Logical Relationships

Understanding the flow of stereochemical information is critical. The diagrams below map the operational stages of utilizing these synthons, highlighting where stereocontrol is established and maintained.

GarnersAldehyde A L-Serine (Chiral Pool) B N-Boc Protection & Esterification A->B C Acetonide Formation B->C D DIBAL-H Reduction (-78°C) C->D E Garner's Aldehyde (>95% ee) D->E

Workflow for the synthesis of Garner's Aldehyde from L-Serine.

EvansAldol Substrate Acyl Oxazolidinone Enolate Boron Enolate Formation (Bu2BOTf, DIPEA) Substrate->Enolate TS Zimmerman-Traxler TS (Facial Selectivity) Enolate->TS Aldol Aldol Adduct (>99% de) TS->Aldol Cleavage Auxiliary Cleavage (LiOH / H2O2) Aldol->Cleavage Product Enantiopure β-Hydroxy Acid Cleavage->Product

Mechanistic pathway of the Evans Asymmetric Aldol Addition.

Self-Validating Experimental Protocols

A robust synthetic protocol must be a self-validating system where the chemical physics naturally funnel the reaction toward the desired outcome. Below are the optimized protocols for utilizing these synthons, with explicit causality provided for every critical parameter.

Protocol A: Synthesis of Garner's Aldehyde

Objective: Convert L-Serine to Garner's Aldehyde while preventing epimerization of the α -stereocenter.

  • N-Protection & Esterification: Treat L-Serine with Boc 2​ O in dioxane, followed by esterification using MeI and K 2​ CO 3​ in DMF.

    • Causality: Boc protection prevents amine oxidation and unwanted nucleophilic attacks. Methyl esterification activates the carboxylate, making it highly susceptible to controlled hydride reduction.

  • Acetonide Formation: Reflux the N-Boc methyl ester with 2,2-dimethoxypropane (DMP) and catalytic p-TsOH in benzene.

    • Causality: The formation of the rigid oxazolidine ring locks the molecular conformation. This prevents the α -proton from aligning with the carbonyl π -system, drastically increasing the energy barrier for enolization and thereby preventing epimerization.

  • Controlled Reduction: Reduce the ester using Diisobutylaluminum hydride (DIBAL-H, 1.75 equiv) in toluene strictly at -78 °C.

    • Causality: DIBAL-H at cryogenic temperatures forms a highly stable tetrahedral aluminum acetal intermediate. This intermediate refuses to collapse into the aldehyde until the reaction is quenched with an aqueous workup. This self-regulating step prevents over-reduction to the alcohol and preserves the >95% ee .

Protocol B: Evans Asymmetric Aldol Addition

Objective: Achieve >99% diastereomeric excess (de) in C-C bond formation using a chiral auxiliary.

  • Enolate Generation: Dissolve the N-acyl oxazolidinone in CH 2​ Cl 2​ . Cool to -78 °C and add dibutylboron triflate (Bu 2​ BOTf) followed by N,N-diisopropylethylamine (DIPEA).

    • Causality: Boron enolates are specifically chosen because the B-O bond is significantly shorter than Li-O or Na-O bonds. This creates a highly compact, rigid Zimmerman-Traxler chair transition state. The tighter the transition state, the more effectively the auxiliary's bulky group (e.g., isopropyl or benzyl) can block one face of the enolate, maximizing facial bias 3.

  • Aldehyde Addition: Add the electrophilic aldehyde slowly at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

    • Causality: Maintaining low temperatures ensures the kinetic Z-enolate geometry remains stable and does not equilibrate to the E-enolate, which would invert the resulting stereochemistry.

  • Auxiliary Cleavage: Treat the purified aldol adduct with LiOH and H 2​ O 2​ in a THF/H 2​ O mixture at 0 °C.

    • Causality: Standard saponification (LiOH alone) often leads to retro-aldol fragmentation. The addition of H 2​ O 2​ generates the highly nucleophilic hydroperoxide anion ( α -effect). This species selectively and rapidly attacks the imide carbonyl, cleaving the auxiliary flawlessly without epimerizing the newly formed α -stereocenter 2.

References

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 2013.

  • Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society, 2024.1

  • Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Journal of Organometallic Chemistry, 2020. 2

  • Asymmetric Synthesis: Evans's oxazolidinone for the asymmetric α -alkylation of enolates. University of York, Educational Module. 3

Sources

Comparative

Comparative Guide: Alternative Chiral Building Blocks to Methyl (3R)-3-hydroxy-4-methylpentanoate in API Synthesis

Methyl (3R)-3-hydroxy-4-methylpentanoate (CAS 76835-65-9) is a highly specialized chiral β -hydroxy ester. Its defining structural feature is the isopropyl group located at the C4 position, which provides essential steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl (3R)-3-hydroxy-4-methylpentanoate (CAS 76835-65-9) is a highly specialized chiral β -hydroxy ester. Its defining structural feature is the isopropyl group located at the C4 position, which provides essential steric bulk for occupying lipophilic pockets in target proteins. It is heavily utilized in the synthesis of depsipeptides and complex active pharmaceutical ingredients (APIs) 1[1].

However, its specialized nature often leads to supply chain bottlenecks and high procurement costs. As process chemists, evaluating alternative chiral building blocks is a critical exercise. We must balance stereochemical fidelity, atom economy, and downstream versatility to ensure robust commercial scale-up.

Mechanistic Evaluation of Alternative Synthons

When replacing Methyl (3R)-3-hydroxy-4-methylpentanoate, the primary question is whether the isopropyl group is mechanistically required for target binding, or if the β -hydroxy ester motif is merely a scaffold for further chain extension.

Ethyl (R)-4-cyano-3-hydroxybutyrate (HN)

If the goal is downstream functionalization, Ethyl (R)-4-cyano-3-hydroxybutyrate is the industry gold standard2[2].

  • Causality: Unlike the inert isopropyl group of our target molecule, the terminal nitrile group provides a highly reactive electrophilic handle. It can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid. The desymmetrization of 3-hydroxyglutaronitrile using engineered nitrilase allows this building block to be produced with >99% enantiomeric excess (ee) at multi-ton scales, making it the backbone of statin side-chain synthesis 3[3].

(S)-Methyl 4-chloro-3-hydroxybutyrate
  • Causality: For syntheses requiring a bis-electrophile, this chlorinated analog is superior. Under basic conditions, the β -hydroxy and γ -chloro groups undergo intramolecular cyclization to form a chiral terminal epoxide 4[4]. This transient epoxide can be attacked by various nucleophiles (e.g., azides, cuprates), offering a divergent synthetic pathway that Methyl (3R)-3-hydroxy-4-methylpentanoate cannot support due to its lack of a leaving group.

L-Valine Derived Chiral Pool

If the isopropyl group is strictly required for the API's pharmacological efficacy (e.g., binding to a hydrophobic protease pocket), L-Valine serves as an ideal, low-cost chiral pool starting material. Through diazotization with retention of configuration, L-Valine can be converted into (S)-2-hydroxy-3-methylbutanoic acid, which can be further homologated to mimic the target pentanoate structure without relying on complex asymmetric reduction.

Quantitative Performance Matrix

Chiral Building BlockKey Structural MotifPrimary Synthetic Routeee% CapabilityRelative CostDownstream Utility
Methyl (3R)-3-hydroxy-4-methylpentanoate Isopropyl ( β -position)Asymmetric Hydrogenation / KRED>98%HighDepsipeptides, Lipophilic API pockets
Ethyl (R)-4-cyano-3-hydroxybutyrate Cyanomethyl ( β -position)Nitrilase Desymmetrization>99%LowStatin side chains, Primary amines
(S)-Methyl 4-chloro-3-hydroxybutyrate Chloromethyl ( β -position)KRED Reduction>99%MediumEpoxide precursors, Bis-electrophiles
L-Valine Derivatives Isopropyl ( α -position)Chiral Pool (Natural)>99%Very LowCost-driven isosteric replacement

Decision Pathway for Synthon Selection

To logically determine the appropriate chiral building block for your specific API synthesis, follow the structural dependency pathway below:

DecisionTree Start Target: β-Hydroxy Ester Motif Q1 Is the Isopropyl Group Mechanistically Essential? Start->Q1 A1_Yes Yes: Steric Bulk Needed Q1->A1_Yes Lipophilic Pocket Binding A1_No No: Functionalization Needed Q1->A1_No Chain Extension / API Synthesis Opt1 Methyl (3R)-3-hydroxy- 4-methylpentanoate A1_Yes->Opt1 Direct Match Opt2 L-Valine Derived Chiral Pool A1_Yes->Opt2 Cost Optimization Opt3 Ethyl (R)-4-cyano- 3-hydroxybutyrate A1_No->Opt3 Nitrile Handle Opt4 (S)-Methyl 4-chloro- 3-hydroxybutyrate A1_No->Opt4 Epoxide Precursor

Fig 1: Decision pathway for selecting chiral building blocks based on structural needs.

Self-Validating Experimental Protocol: Biocatalytic Asymmetric Reduction

To synthesize these chiral β -hydroxy esters from their corresponding prochiral β -keto esters, biocatalytic reduction via Ketoreductase (KRED) is preferred over transition-metal (Ru-BINAP) hydrogenation to strictly avoid heavy metal contamination in final APIs.

Causality & Self-Validation: This protocol utilizes a coupled enzyme system. KRED performs the asymmetric reduction, while Glucose Dehydrogenase (GDH) recycles the NADP+ cofactor. The oxidation of glucose by GDH produces gluconic acid, which naturally lowers the pH. By using an automated pH stat to maintain pH 7.0 with 1M NaOH, the system becomes self-validating : the volume of NaOH consumed is directly stoichiometric to the conversion of the ketone substrate. When NaOH consumption plateaus, the reaction has reached completion, eliminating the need for continuous, disruptive HPLC sampling.

Step-by-Step Methodology:
  • Reaction Setup: In a 2 L jacketed bioreactor, dissolve 100 g of the prochiral β -keto ester (e.g., methyl 4-methyl-3-oxopentanoate) in 1 L of 100 mM potassium phosphate buffer (pH 7.0).

  • Cofactor & Sacrificial Substrate: Add 150 g of D-glucose and 0.5 g of NADP+.

    • Causality: The molar excess of glucose drives the thermodynamic equilibrium entirely toward the alcohol product, preventing reversible oxidation.

  • Enzyme Addition: Charge the reactor with 1.0 g of engineered KRED and 0.5 g of GDH.

  • Self-Validating Monitoring: Engage the pH stat set to 7.0, titrating with 1M NaOH. Maintain the internal temperature at 30°C with an agitation rate of 300 rpm. Monitor the titration curve; the reaction is complete when the rate of NaOH addition ceases (typically 12-18 hours).

  • Workup & Extraction: Adjust the pH to 4.0 using 2M HCl to denature the biocatalysts. Extract the aqueous phase with ethyl acetate (3 x 500 mL).

  • Validation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and analyze via chiral GC (CP-Chirasil-Dex CB column) to confirm >99% ee.

BiocatalyticCycle cluster_0 Cofactor Regeneration Cycle KRED Ketoreductase (KRED) NADP NADP+ KRED->NADP Oxidation Alcohol Chiral β-Hydroxy Ester KRED->Alcohol Product GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Reduction Gluconate Gluconic Acid (Lowers pH) GDH->Gluconate NADP->GDH NADPH->KRED Ketone Prochiral β-Keto Ester Ketone->KRED Substrate Glucose D-Glucose Glucose->GDH

Fig 2: KRED/GDH coupled biocatalytic cycle for self-validating asymmetric reduction.

References

  • Sigma-Aldrich - 4-methyl-3-oxo-methylpentanoate (Precursor to methyl (3R)-3-hydroxy-4-methylpentanoate). 1

  • ResearchGate - Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. 2

  • ACS Organic Process Research & Development - Nitrilase-Catalysed Desymmetrisation of 3-Hydroxyglutaronitrile: Preparation of a Statin Side-Chain Intermediate. 3

  • Benchchem - (S)-methyl-4-chloro-3-hydroxybutyrate Safety and Handling. 4

Sources

Validation

"validation of stereochemistry for Methyl (3R)-3-hydroxy-4-methylpentanoate"

Stereochemical Validation of Methyl (3R)-3-hydroxy-4-methylpentanoate: A Comparative Analytical Guide As drug development increasingly targets complex 1,3-polyol arrays and macrolide architectures, the stereochemical int...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Validation of Methyl (3R)-3-hydroxy-4-methylpentanoate: A Comparative Analytical Guide

As drug development increasingly targets complex 1,3-polyol arrays and macrolide architectures, the stereochemical integrity of chiral building blocks is non-negotiable. Methyl (3R)-3-hydroxy-4-methylpentanoate is a highly versatile, volatile β -hydroxy ester that serves as a foundational synthon in these pathways[1]. However, validating its stereochemistry presents a unique analytical challenge: it lacks a strong UV chromophore, possesses high volatility, and requires independent confirmation of both relative purity (enantiomeric excess, ee) and absolute configuration.

As a Senior Application Scientist, I have structured this guide to objectively compare the three dominant analytical platforms used for this validation: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) via Mosher’s Ester Analysis.

Mechanistic Overview & Platform Comparison

To build a robust, self-validating analytical workflow, one must understand the physical chemistry of the analyte and how it dictates the choice of instrumentation.

Platform A: Chiral Gas Chromatography (GC-FID)
  • The Mechanism: Chiral GC utilizes capillary columns coated with derivatized cyclodextrins (e.g., CP-Chirasil-Dex CB). Enantiomers are separated based on the differential thermodynamics of inclusion complexation within the cyclodextrin cavity.

  • Causality of Choice: Methyl 3-hydroxy-4-methylpentanoate is a low-molecular-weight, colorless oil[2]. Its high volatility makes it an ideal candidate for GC. Furthermore, Flame Ionization Detection (FID) completely bypasses the molecule's lack of a UV-absorbing π -system, offering parts-per-million sensitivity without the need for chemical derivatization.

  • Limitation: GC strictly measures relative ee. It cannot assign the absolute (3R) configuration without a previously authenticated reference standard.

Platform B: Chiral HPLC (UV Detection)
  • The Mechanism: HPLC relies on polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate) found in [2]. Separation is driven by hydrogen bonding, dipole-dipole interactions, and steric fit.

  • Causality of Choice: While direct analysis is possible at 210 nm, the ester carbonyl provides a very weak signal[2]. Expert Insight: To achieve robust, preparative-scale resolution, the C3 hydroxyl group is routinely derivatized to a benzoate ester[1]. This benzoylation introduces a strong chromophore (detectable at 254 nm) and provides additional π

    π interaction sites with the CSP, drastically improving peak resolution ( Rs​ ).
  • Limitation: The required derivatization step adds processing time and introduces the risk of kinetic resolution if the reaction is not driven to absolute completion[3].

Platform C: NMR Absolute Configuration (Mosher’s Method)
  • The Mechanism: Chiral chromatography cannot determine absolute configuration ab initio. solves this by reacting the secondary alcohol with both (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl)[4].

  • Causality of Choice: The MTPA phenyl ring exhibits strong magnetic anisotropy. Once the diastereomeric esters are formed, the phenyl ring differentially shields the protons on the analyte based on their spatial orientation[4]. By calculating the chemical shift differences ( Δδ=δS​−δR​ ) in the 1 H NMR spectra, the absolute configuration of the C3 stereocenter can be unambiguously assigned using established empirical models[3].

Quantitative Data Summary

The following table benchmarks the performance of each platform for the analysis of methyl 3-hydroxy-4-methylpentanoate.

Analytical ParameterChiral GC (FID)Chiral HPLC (UV)NMR (Mosher's Method)
Primary Output Relative % eeRelative % eeAbsolute Configuration
Analyte State UnderivatizedBenzoylated (Recommended)MTPA-Derivatized
Sample Consumption < 1 mg (Destructive)1–5 mg (Recoverable)2–5 mg (Destructive)
Typical Run Time 15–30 mins10–25 mins4–6 hours (incl. prep)
Resolution ( Rs​ ) Very High (>2.0)High (1.5–2.0)N/A (Spectral Dispersion)
Limit of Detection ~10 ppm~50 ppm (Benzoylated)~5% minor diastereomer

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every analytical step must be internally validated to prevent false assignments.

Protocol 1: HPLC Determination of ee via Benzoylation

This protocol utilizes derivatization to overcome the analyte's poor UV absorbance[1].

  • Derivatization: Dissolve 5 mg of methyl 3-hydroxy-4-methylpentanoate in 0.5 mL anhydrous CH 2​ Cl 2​ . Add 2.0 equivalents of pyridine, 0.1 equivalents of DMAP (catalyst), and 1.5 equivalents of benzoyl chloride. Stir at room temperature for 2 hours.

  • System Validation (Critical): Before analyzing the unknown, perform the exact derivatization on a racemic standard of the analyte. Analyze the racemate to confirm baseline separation ( Rs​>1.5 ) of the enantiomers.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (4.6 × 250 mm, 5 µm)[2].

    • Mobile Phase: Hexane / Isopropanol (95:5 v/v), strictly anhydrous[2].

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of the purified, derivatized sample. Integrate the peak areas to calculate the enantiomeric excess. (Target for pharmaceutical intermediates: >95% ee).

Protocol 2: Absolute Configuration via Mosher’s Derivatization

This protocol must only be executed if the sample is confirmed to have >90% ee to avoid complex, uninterpretable NMR mixtures[3].

  • Parallel Reaction Setup: Split the highly enantioenriched sample into two 2 mg aliquots in dry NMR tubes. Dissolve each in 0.5 mL of CDCl 3​ .

  • Reagent Addition: To Tube A, add 3 equivalents of pyridine-d5 and 1.5 equivalents of (R)-MTPA-Cl (forms the (S)-Mosher ester). To Tube B, add the same reagents but use (S)-MTPA-Cl (forms the (R)-Mosher ester)[4].

  • Conversion Validation (Critical): Allow reactions to proceed for 4 hours. Acquire a rapid 1 H NMR spectrum to ensure the complete disappearance of the carbinol proton signal (~3.8 ppm)[5]. 100% conversion is mandatory to prevent kinetic resolution artifacts[3].

  • Data Acquisition & Calculation: Acquire high-resolution 1 H NMR spectra (≥400 MHz). Tabulate the chemical shifts ( δ ) for the C4-isopropyl protons and the C2-methylene protons.

  • Assignment: Calculate Δδ=δS​−δR​ . For the (3R) configuration, the spatial arrangement dictates that the C4-isopropyl protons will exhibit negative Δδ values, while the C2-methylene protons will exhibit positive Δδ values due to the shielding cone of the MTPA phenyl ring[4].

Workflow Visualization

StereochemicalValidation Start Methyl 3-hydroxy-4-methylpentanoate (Analyte) Split1 Phase 1: Enantiomeric Excess Quantification Start->Split1 Aliquot 1 Split2 Phase 2: Absolute Configuration Assignment Start->Split2 Aliquot 2 HPLC Chiral HPLC (UV) Requires Benzoylation (Chiralpak AD-H) Split1->HPLC Low Volatility / Prep Scale GC Chiral GC (FID) Direct Injection (Cyclodextrin CSP) Split1->GC High Volatility / Analytical Mosher Mosher's Derivatization React with (R)- & (S)-MTPA-Cl Split2->Mosher Requires >90% ee ResultEE Validated % ee (Relative Purity) HPLC->ResultEE GC->ResultEE NMR 1H NMR Analysis (400+ MHz) Calculate Δδ(S-R) Values Mosher->NMR Isolate Diastereomers ResultConfig Confirmed (3R) Absolute Configuration NMR->ResultConfig Apply Anisotropy Model ResultEE->Split2 ee validates NMR purity

Caption: Analytical workflow for the stereochemical validation of methyl 3-hydroxy-4-methylpentanoate.

References

  • Title: Chiral Bicyclic NHC/Cu Complexes for Catalytic Asymmetric Borylation of α , β -Unsaturated Esters Source: The Journal of Organic Chemistry (ACS Publications), 2019. URL: [Link]

  • Title: Ir-catalyzed asymmetric hydrogenation of β -keto esters with chiral ferrocenyl P,N,N-ligands Source: RSC Advances (Royal Society of Chemistry), 2017. URL: [Link]

  • Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: Nature Protocols, 2007. (Hosted via PMC) URL: [Link]

  • Title: Determination of Absolute Configuration Using Kinetic Resolution Catalysts Source: Journal of the American Chemical Society, 2011. (Hosted via PMC) URL: [Link]

  • Title: Heterocyclic compounds and methods of use thereof (WO2014106238A1)

Sources

Comparative

"comparative study of catalysts for the asymmetric synthesis of β-hydroxy esters"

Comparative Study of Catalysts for the Asymmetric Synthesis of β-Hydroxy Esters The asymmetric synthesis of β-hydroxy esters is a cornerstone transformation in modern pharmaceutical development. These chiral building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Catalysts for the Asymmetric Synthesis of β-Hydroxy Esters

The asymmetric synthesis of β-hydroxy esters is a cornerstone transformation in modern pharmaceutical development. These chiral building blocks are essential precursors for a vast array of active pharmaceutical ingredients (APIs), including statins (e.g., atorvastatin), antibiotics, and natural product derivatives. Historically, the industry relied on the kinetic resolution of racemic mixtures, which inherently capped theoretical yields at 50%. Today, direct asymmetric synthesis via advanced catalysis allows for near-quantitative yields and exceptional enantiomeric excess (ee).

As a Senior Application Scientist, selecting the optimal catalytic system requires balancing substrate electronic properties, scalability, and downstream purification requirements. This guide provides an objective, data-backed comparison of the three dominant catalytic modalities: Transition Metal Catalysis (Ru-BINAP) , Biocatalysis (Ketoreductases) , and Organocatalysis (Direct Asymmetric Aldol) .

Transition Metal Catalysis: The Ru-BINAP Standard

Ruthenium complexes bearing chiral atropisomeric ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), represent the industrial gold standard for the asymmetric hydrogenation of β-keto esters[1].

Mechanistic Causality: The exceptional stereocontrol of Ru-BINAP systems stems from an outer-sphere mechanism. Upon heterolytic cleavage of molecular hydrogen, a Ru-hydride species is formed. The chiral environment dictated by the naphthyl rings forces the prochiral β-keto ester to approach the metal center in a highly specific orientation.

Crucially, the choice of solvent dictates the reaction kinetics. 2 because they act as proton donors, accelerating product release via hydrogen transfer, which is significantly faster than direct protonation by molecular hydrogen[2]. Furthermore,3 as it disrupts the highly ordered transition state[3].

RuBINAP_Mech Start Ru(II)-BINAP Precursor Solvation Solvated Complex (Alcoholic Solvent) Start->Solvation Solvent coordination H2_Act H2 Heterolytic Cleavage Solvation->H2_Act + H2 Ru_Hydride Ru-Hydride Intermediate H2_Act->Ru_Hydride Sub_Bind β-Keto Ester Binding Ru_Hydride->Sub_Bind Substrate approach H_Transfer Outer-Sphere H-Transfer (Enantioselective Step) Sub_Bind->H_Transfer Product Chiral β-Hydroxy Ester H_Transfer->Product Product release Product->Solvation Catalyst regeneration

Outer-sphere mechanism of Ru-BINAP catalyzed asymmetric hydrogenation.

Biocatalysis: Engineered Ketoreductases (KREDs)

For substrates that are highly sensitive to temperature or pressure, biocatalysis using Ketoreductases (KREDs) offers an elegant, green-chemistry alternative. KREDs reduce ketones to corresponding alcohols with near-perfect stereospecificity[4].

Mechanistic Causality: Enzymatic reduction relies on the transfer of a hydride from a reduced cofactor (NADPH or NADH) to the carbonyl carbon. Because stoichiometric use of NADPH is economically prohibitive, 5. Typically, Glucose Dehydrogenase (GDH) is coupled to the reaction, oxidizing glucose to gluconolactone to regenerate NADPH[5]. The subsequent hydrolysis of gluconolactone to gluconic acid drives the thermodynamic equilibrium forward but requires strict pH control to prevent enzyme denaturation.

Organocatalysis: Direct Asymmetric Aldol Reactions

While hydrogenation and biocatalysis require pre-functionalized β-keto esters,6 between an aldehyde and an enolizable ester or ketone[6].

Mechanistic Causality: Bifunctional organocatalysts (e.g., chiral thioureas or squaramides) operate via dual activation. The Brønsted base moiety deprotonates the nucleophile to form an enolate, while the hydrogen-bonding network (thiourea) activates the electrophilic aldehyde. This simultaneous activation highly organizes the transition state, allowing for the construction of contiguous stereocenters (e.g., syn- or anti-β-hydroxy-α-amino esters) in a single step[7].

Comparative Performance Data

The following table synthesizes experimental data across the three catalytic systems for the synthesis of standard β-hydroxy esters (e.g., methyl 3-hydroxybutanoate derivatives).

ParameterRu-BINAP HydrogenationKRED BiocatalysisOrganocatalytic Aldol
Typical Yield 91% – 99%85% – 95%75% – 98%
Enantiomeric Excess (ee) 87% – >99%>99%85% – 98%
Diastereomeric Ratio (dr) Moderate (requires dynamic kinetic resolution)High (enzyme pocket specific)High (up to >99:1)
Reaction Conditions 4–100 atm H₂, 40–50°CAmbient pressure, 30°C, pH 7.0Ambient pressure, 20°C
Scalability Excellent (Industrial standard)Good (Requires large reactor volumes)Moderate (High catalyst loading)
Primary Limitation High pressure equipment neededSubstrate solubility in waterSlower reaction kinetics

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols highlight the critical control parameters (CCPs) for both chemical and biocatalytic workflows.

Protocol A: Ru-BINAP Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (R)-methyl 3-hydroxybutanoate from methyl acetoacetate.

  • Catalyst Preparation (Inert Atmosphere): In a glovebox, dissolve 0.05 mol% of[RuCl₂(R-BINAP)]₂·NEt₃ in anhydrous, degassed methanol.

    • Causality Check: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Ru(II) species to an inactive Ru(III) complex.

  • Substrate Addition: Add 1.0 equivalent of methyl acetoacetate to the catalyst solution.

  • Acidic Modulation: Add 0.1 mol% of anhydrous HCl.

    • Causality Check:2, significantly enhancing enantioselectivity[2].

  • Hydrogenation: Transfer the mixture to a Parr autoclave. Pressurize with H₂ to 30 psi (approx. 2 atm) and heat to 40°C for 12 hours.

  • Workup: Vent the reactor, concentrate the methanolic solution under reduced pressure, and purify via short-path distillation.

Protocol B: KRED Biocatalytic Reduction Workflow

Objective: Enzymatic reduction of sterically hindered β-keto esters.

KRED_Workflow Prep Buffer Preparation (100mM Phosphate, pH 7.0) Cofactor NADP+ & GDH Addition (Cofactor Recycling) Prep->Cofactor Enzyme KRED Enzyme Addition Cofactor->Enzyme Substrate β-Keto Ester in 5% DMSO Enzyme->Substrate Incubation Incubation (30°C, 24h) Continuous pH Titration Substrate->Incubation Extraction EtOAc Extraction & Centrifugation Incubation->Extraction Analysis Chiral HPLC Analysis Extraction->Analysis

Step-by-step biocatalytic workflow using Ketoreductase (KRED) with cofactor recycling.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust strictly to pH 7.0.

  • Cofactor & Recycling System: Add 0.5 mg/mL NADP⁺, 1.5 equivalents of D-glucose, and 2 mg/mL Glucose Dehydrogenase (GDH).

  • Enzyme & Substrate Integration: Add 5 mg/mL of the selected KRED variant. Dissolve the β-keto ester in DMSO (final DMSO concentration 5% v/v) and add dropwise.

    • Causality Check: DMSO acts as a necessary co-solvent to solubilize the hydrophobic organic substrate without stripping the essential hydration shell from the enzyme[4].

  • Incubation & pH Control: Incubate at 30°C in a thermomixer.

    • Critical Step: Use a pH stat to continuously titrate the reaction with 1M NaOH. The GDH recycling system generates gluconic acid; failure to neutralize this will cause the pH to plummet, permanently denaturing the KRED[5].

  • Extraction: Extract the aqueous layer three times with ethyl acetate, dry over MgSO₄, and concentrate to yield the enantiopure β-hydroxy ester.

References

  • Enantioselective Hydrogenation of β-Keto Esters Catalyzed by Chiral Binaphthylbisphosphine Ruthenium Complexes. ResearchGate.1

  • The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. Journal of Molecular Catalysis A: Chemical.3

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications.2

  • Comparative study of biocatalytic versus chemical synthesis of beta-hydroxy esters. BenchChem.5

  • US7081535B2 - Hydroxy-amino acids (Ketoreductase Applications). Google Patents.4

  • Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews (ACS).6

Sources

Validation

Comparative Efficacy of Methyl (3R)-3-hydroxy-4-methylpentanoate vs. Alternative Chiral Synthons in the Asymmetric Synthesis of Lactacystin Core Structures

Executive Summary & Rationale The synthesis of complex natural products and active pharmaceutical ingredients (APIs) often hinges on the efficient construction of the β -hydroxy- γ -methyl ester motif. This structural el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The synthesis of complex natural products and active pharmaceutical ingredients (APIs) often hinges on the efficient construction of the β -hydroxy- γ -methyl ester motif. This structural element is paramount in the synthesis of Lactacystin (a potent, highly selective 20S proteasome inhibitor) and various statin side-chains.

Historically, chemists have relied on chiral auxiliaries or chiral pool starting materials to build this motif. However, the commercial availability and biocatalytic generation of Methyl (3R)-3-hydroxy-4-methylpentanoate have revolutionized this synthetic pathway. This guide objectively compares the efficacy of this pre-formed chiral synthon against traditional methods, providing mechanistic insights, quantitative data, and self-validating protocols for drug development professionals.

Mechanistic Causality: Overcoming Steric Challenges

The primary challenge in synthesizing the β -hydroxy- γ -methyl ester motif lies in the steric discrimination between the bulky C4-isopropyl group and the C1-ester moiety.

  • The Chemical Limitation: When utilizing transition-metal catalyzed asymmetric hydrogenation (e.g., Ru-BINAP) on prochiral β -keto esters, the energetic difference between the diastereomeric transition states is often insufficient. The steric bulk of the isopropyl group hinders ideal catalyst-substrate coordination, frequently capping enantiomeric excess (ee) at 85-92%.

  • The Biocatalytic Advantage: Methyl (3R)-3-hydroxy-4-methylpentanoate is optimally synthesized via the biocatalytic reduction of methyl 4-methyl-3-oxopentanoate[1]. Using NADPH-dependent ketoreductases (KREDs) or Baker's yeast, the enzyme's highly specific active site perfectly discriminates the isopropyl group from the methyl ester. This biological lock-and-key mechanism consistently delivers >99% ee and excellent anti-diastereoselectivity for related amido-derivatives.

Alternative approaches, such as the Evans Chiral Auxiliary (Synthon B) or (S)-Valine Chiral Pool (Synthon C), introduce significant inefficiencies. The Evans approach requires stoichiometric amounts of expensive chiral auxiliaries, cryogenic conditions (-78°C), and an additional cleavage step that risks partial epimerization. The chiral pool approach requires the oxidation of L-valine to an aldehyde, which is highly prone to racemization at the α -stereocenter due to the acidity of the adjacent proton.

Comparative Efficacy Metrics

The following table summarizes the quantitative performance data of the three primary synthetic strategies for constructing the target core:

MetricMethyl (3R)-3-hydroxy-4-methylpentanoate (Synthon A)Evans Auxiliary Route (Synthon B)Chiral Pool Route (Synthon C)
Stereoselectivity > 99% ee (Enzymatic control)95:5 dr (Steric shielding)~ 85% ee (Racemization risk)
Atom Economy High (Direct incorporation)Low (Stoichiometric auxiliary)Moderate
Scalability Excellent (Aqueous, ambient temp)Moderate (Requires -78°C)Poor (Unstable intermediates)
Cost per Gram Low (Biocatalytic regeneration)High (Expensive auxiliaries)Moderate
Steps to Core 1 (Direct coupling/alkylation)3 (Aldol, Protection, Cleavage)2 (Aldol, Oxidation)

Synthesis Workflows

SynthonComparison Target Lactacystin Core (Target Molecule) SynA Synthon A: Methyl (3R)-3-hydroxy- 4-methylpentanoate SynA->Target Direct Alkylation SynB Synthon B: Evans Chiral Auxiliary + Isobutyraldehyde Aldol Asymmetric Aldol Addition SynB->Aldol SynC Synthon C: (S)-Valine Aldehyde + Acetate Enolate Reform Reformatsky / Aldol (Substrate Control) SynC->Reform Biocat Biocatalytic Reduction (Ketoreductase) Biocat->SynA >99% ee Aldol->Target Auxiliary Cleavage Reform->Target Prone to Racemization PreA Methyl 4-methyl- 3-oxopentanoate PreA->Biocat

Figure 1: Comparative synthesis workflows for the Lactacystin core using different chiral synthons.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the biocatalytic synthesis of Methyl (3R)-3-hydroxy-4-methylpentanoate incorporates strict in-process validation steps.

Objective: Conversion of prochiral methyl 4-methyl-3-oxopentanoate to the (3R)-enantiomer using NADPH-dependent ketoreductase (KRED)[1].

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL jacketed reactor, dissolve D-glucose (2.0 eq) and NADP+ (0.05 eq) in 200 mL of potassium phosphate buffer (100 mM, pH 7.0).

  • Enzyme Addition: Add 500 mg of KRED and 100 mg of Glucose Dehydrogenase (GDH). Stir at 250 rpm until completely dissolved. Causality Note: GDH is critical for the continuous regeneration of the expensive NADPH cofactor, making the process economically viable.

  • Substrate Feeding: Slowly dose 10 g of methyl 4-methyl-3-oxopentanoate into the reactor over 2 hours. Causality Note: Controlled feeding prevents substrate inhibition of the enzyme and maintains a strong thermodynamic driving force toward the (3R)-alcohol.

  • Incubation & pH Control: Maintain the reaction at 30°C. Use an autotitrator with 1M NaOH to keep the pH strictly at 7.0. Causality Note: The GDH cycle produces gluconic acid; failing to neutralize this will drop the pH, denaturing the KRED enzyme and halting the reaction.

  • Self-Validating Check (Critical): After 12 hours, withdraw a 50 µL aliquot. Extract with 100 µL ethyl acetate. Analyze via GC-MS for conversion (>98% target) and Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5) for enantiomeric excess. Do not proceed to workup until ee > 99% is analytically confirmed.

  • Workup & Isolation: Upon validation, add 200 mL of ethyl acetate to the reactor. Stir vigorously for 15 minutes. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure chiral synthon.

Downstream Application & Biological Efficacy

Once Methyl (3R)-3-hydroxy-4-methylpentanoate is integrated into the Lactacystin framework, the resulting molecule acts as a highly specific inhibitor of the 20S proteasome. The preserved (3R) stereocenter is crucial for the precise spatial orientation required for the drug to covalently bind to the N-terminal threonine of the proteasome's catalytic core.

ProteasomeInhibition Drug Lactacystin (Derived from Synthon A) Proteasome 20S Proteasome (N-terminal Threonine) Drug->Proteasome Binding Complex Covalent Acyl-Enzyme Complex Proteasome->Complex Acylation NFkB NF-κB Pathway Activation Complex->NFkB Blocks Apoptosis Cell Cycle Arrest / Apoptosis Complex->Apoptosis Induces

Figure 2: Mechanism of action for Lactacystin, highlighting downstream biological efficacy.

Sources

Comparative

"determination of absolute configuration of β-hydroxy esters using Mosher's method"

Determination of Absolute Configuration of β -Hydroxy Esters: A Comparative Guide to NMR Derivatization Methods As a Senior Application Scientist in chiral analytics, I frequently encounter a recurring bottleneck in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Determination of Absolute Configuration of β -Hydroxy Esters: A Comparative Guide to NMR Derivatization Methods

As a Senior Application Scientist in chiral analytics, I frequently encounter a recurring bottleneck in drug development pipelines: the unambiguous stereochemical assignment of acyclic chiral centers. In the synthesis of statins, β -lactam antibiotics, and pheromones, the β -hydroxy ester motif is ubiquitous[1]. However, unlike rigid cyclic systems, acyclic β -hydroxy esters possess significant conformational flexibility. This flexibility can complicate standard Nuclear Magnetic Resonance (NMR) stereochemical analysis.

This guide objectively compares the industry-standard Mosher’s method (MTPA) against alternative Chiral Derivatizing Agents (CDAs) like MPA and 9-AMA, providing the mechanistic causality, comparative experimental data, and a self-validating protocol necessary for definitive configuration assignment.

The Scientific Challenge: Conformational Flexibility

The determination of absolute configuration via NMR relies on converting a mixture of enantiomers into diastereomers using an enantiopure CDA. The resulting diastereomers exhibit different chemical shifts ( Δδ ) due to the anisotropic shielding effect of an aromatic ring within the CDA.

For the method to be reliable, the derivatized molecule must adopt a highly predictable, dominant conformation. In β -hydroxy esters, the rotational freedom of the −CH2​COOR chain, combined with potential dipole-dipole interactions between the ester carbonyl and the CDA, can disrupt this ideal conformation. This can lead to signal averaging, small Δδ values, and ultimately, erroneous stereochemical assignments. Choosing the right CDA is critical to overcoming this flexibility.

Comparative Analysis of Chiral Derivatizing Agents (CDAs)

When analyzing β -hydroxy esters, three primary CDAs are utilized. Each offers a different balance of conformational rigidity and anisotropic shielding power.

A. MTPA ( α -Methoxy- α -trifluoromethylphenylacetic acid) - Mosher's Reagent

MTPA is the gold standard[2]. The steric bulk of the trifluoromethyl ( −CF3​ ) group effectively "locks" the conformation (syn-coplanar arrangement of the carbinyl proton, carbonyl oxygen, and −CF3​ group). Furthermore, it provides a 19F NMR handle, which is invaluable for confirming reaction completion and diastereomeric purity without signal overlap.

B. MPA ( α -Methoxyphenylacetic acid)

MPA lacks the −CF3​ group, replacing it with a hydrogen atom. While this reduces steric hindrance and can sometimes yield larger 1H Δδ values for highly hindered secondary alcohols, it sacrifices the 19F NMR capability. For highly flexible β -hydroxy esters, MPA is more prone to adopting multiple rotamers, making it less reliable than MTPA.

C. 9-AMA (9-Anthrylmethoxyacetic acid)

For acyclic systems where MTPA yields ambiguously small Δδ values (< 0.02 ppm), 9-AMA is the superior alternative. The massive anthracene ring provides an anisotropic shielding cone significantly larger and stronger than a standard phenyl ring, forcing a rigid conformation via sterics and yielding massive Δδ values.

Table 1: Performance Comparison of CDAs for β -Hydroxy Esters

FeatureMTPA (Mosher's)MPA9-AMA
Primary Shielding Group Phenyl ringPhenyl ringAnthracene ring
Anisotropic Effect ( Δδ Magnitude) Moderate (0.01 - 0.15 ppm)Moderate to HighVery High (0.1 - 0.5 ppm)
Conformational Rigidity High ( −CF3​ steric bulk)ModerateVery High (Steric bulk)
Multinuclear NMR Capability 1H , 19F , 13C 1H , 13C 1H , 13C
Suitability for β -Hydroxy Esters Standard (Highly reliable)Fair (Prone to rotamer issues)Excellent (Best for ambiguous cases)

Mechanistic Causality & The CIP Priority Trap

To trust the Mosher method, one must understand the causality behind the Δδ values. When a β -hydroxy ester is derivatized, the MTPA phenyl ring extends over one side of the chiral center, shielding the protons on that side (shifting them upfield to a lower ppm).

By calculating ΔδSR=δS​−δR​ , we can map the spatial arrangement. If a proton has a positive Δδ , it was shielded in the (R)-ester. If it has a negative Δδ , it was shielded in the (S)-ester.

The CIP Priority Trap: A critical pitfall that frequently compromises scientific integrity is the Cahn-Ingold-Prelog (CIP) priority shift during reagent preparation[3].

  • In MTPA Acid, the priority is: −OMe>−CF3​>−COOH>−Ph .

  • In MTPA-Cl (the reactive chloride), the priority shifts because Chlorine (atomic number 17) outranks Fluorine (atomic number 9): −OMe>−COCl>−CF3​>−Ph .

Because priorities #2 and #3 swap, the stereodescriptor flips. Reacting an alcohol with (R)-(-)-MTPA-Cl yields the (S)-MTPA ester [2]. Failing to account for this will result in the complete inversion of your absolute configuration assignment.

Logic A Calculate Δδ = δS - δR B Δδ > 0 (Positive) Shielded in (R)-Ester A->B C Δδ < 0 (Negative) Shielded in (S)-Ester A->C D Assign to Group L1 (Right side of plane) B->D E Assign to Group L2 (Left side of plane) C->E F Apply CIP Priorities to Determine R/S D->F E->F

Logical decision tree for stereochemical assignment based on Δδ signs.

Experimental Data: Δδ Signatures in β -Hydroxy Esters

To illustrate the comparative shielding power, below is representative experimental data for the derivatization of Ethyl (3R)-3-hydroxybutyrate. Notice how the flexible −CH2​COOEt chain (H-2) exhibits a relatively small Δδ with MTPA, but a massive, unambiguous shift when derivatized with 9-AMA.

Table 2: Representative Δδ Data for Ethyl (3R)-3-hydroxybutyrate

Proton PositionMTPA ΔδSR (ppm)MPA ΔδRS (ppm)*9-AMA ΔδSR (ppm)Assignment
H-2 ( −CH2​COOEt )+0.05+0.08+0.28L1 (Right side)
H-4 ( −CH3​ )-0.04-0.07-0.21L2 (Left side)

(Note: MPA traditionally utilizes ΔδRS due to the absence of the −CF3​ group altering the preferred conformation model).

Validated Experimental Protocol: Microscale MTPA Derivatization

Trustworthy data requires a self-validating system. This protocol utilizes Pyridine- d5​ as both the solvent and the base, driving the reaction to completion while allowing direct NMR acquisition without aqueous workup (which can selectively wash away unreacted impurities, masking poor conversion).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the unknown β -hydroxy ester in 0.5 mL of anhydrous Pyridine- d5​ in a high-quality NMR tube.

  • Derivatization: Under an inert atmosphere, add 3 equivalents of (R)-(-)-MTPA-Cl . (Recall: This forms the (S)-MTPA ester).

  • Catalysis: Add a microcrystal (catalytic amount) of DMAP (4-Dimethylaminopyridine) to accelerate the esterification of the sterically hindered secondary alcohol.

  • Self-Validation Check 1 (Reaction Progress): Cap and mix gently. After 2 hours, acquire a quick 1H NMR. Confirm esterification by observing the downfield shift of the carbinyl proton (typically shifting from ~4.0 ppm to ~5.5 ppm).

  • Self-Validation Check 2 (Reagent Integrity): Acquire a 19F NMR spectrum. The product −CF3​ group typically appears at ~ -71.5 ppm. If a large peak appears at ~ -73.5 ppm, it indicates hydrolyzed MTPA acid (moisture contamination).

  • Parallel Reaction: Repeat steps 1-5 in a separate tube using (S)-(+)-MTPA-Cl to form the (R)-MTPA ester.

  • Data Extraction: Acquire high-resolution 1H and COSY spectra for both tubes. Calculate ΔδSR=δS​−δR​ for all assignable protons and map them to the Mosher model.

Workflow A β-Hydroxy Ester (Unknown Config) B (R)-(-)-MTPA-Cl Reaction A->B C (S)-(+)-MTPA-Cl Reaction A->C D (S)-MTPA Ester 1H & 19F NMR B->D E (R)-MTPA Ester 1H & 19F NMR C->E F Calculate Δδ (δS - δR) D->F E->F

Experimental workflow for Mosher ester derivatization and NMR analysis.

Conclusion

While VCD (Vibrational Circular Dichroism) and X-ray crystallography remain powerful orthogonal techniques, Mosher's method (MTPA derivatization) remains the most accessible and reliable tool for assigning the absolute configuration of β -hydroxy esters. By understanding the conformational limitations of acyclic systems, appropriately selecting your CDA (leveraging 9-AMA for ambiguous cases), and rigorously accounting for CIP priority shifts, researchers can ensure absolute stereochemical integrity in their synthetic pipelines.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry. URL:[Link]

  • Rochfort, S. J., et al. (2012). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Marine Drugs (PMC). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of Methyl (3R)-3-hydroxy-4-methylpentanoate

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I have found that the proper disposal of functionalized esters like Methyl (3R)-3-hydroxy-4-methylpentanoate requires more than just...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I have found that the proper disposal of functionalized esters like Methyl (3R)-3-hydroxy-4-methylpentanoate requires more than just following a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's reactivity. This guide provides drug development professionals and researchers with a field-proven, self-validating system for the safe handling, segregation, and disposal of this specific compound.

Chemical Profile & Mechanistic Hazard Assessment

Before implementing a disposal protocol, we must understand the physicochemical properties that dictate the compound's behavior in waste streams. Methyl (3R)-3-hydroxy-4-methylpentanoate is a β-hydroxy ester characterized by moderate polarity and potential reactivity under extreme pH conditions[1].

Quantitative Data Summary
PropertyValueReference
Chemical Name Methyl (3R)-3-hydroxy-4-methylpentanoate
CAS Number 76835-65-9 (Chiral) / 65596-31-8 (Racemic),[2]
Molecular Formula C7H14O3[3]
Molecular Weight 146.18 g/mol [3],[4]
Appearance Clear, colorless to pale yellow liquid[3],[1]
Flash Point ~83.8 °C (Combustible Liquid)[4]
GHS Classification Skin Irrit. 2, Eye Irrit. 2[5]

Expert Insight on Chemical Causality: Why do we strictly segregate this compound from strong acids and bases in waste containers? The causality lies in its structure. The ester linkage is susceptible to hydrolysis when exposed to aqueous acidic or basic waste, a reaction that generates 3-hydroxy-4-methylpentanoic acid and methanol[6]. Methanol generation in a sealed waste container increases vapor pressure and introduces a secondary flammability hazard. Therefore, maintaining a neutral, non-aqueous environment for organic waste collection is a critical safety imperative.

Waste Segregation & Disposal Workflows

To ensure environmental compliance and laboratory safety, Methyl (3R)-3-hydroxy-4-methylpentanoate must be treated as hazardous chemical waste and processed through a licensed disposal facility[6],[7]. Aqueous drain disposal is strictly prohibited due to its potential to disrupt municipal water treatment microbiomes and violate environmental regulations[7].

WasteSegregation Start Methyl (3R)-3-hydroxy-4-methylpentanoate Waste Generation Liquid Liquid Waste (Reaction Mixtures/Solvents) Start->Liquid Solid Solid Waste (Contaminated PPE/Labware) Start->Solid Aqueous Aqueous Waste (Do Not Mix!) Liquid->Aqueous Avoid Organic Organic Waste (Non-Halogenated) Liquid->Organic Primary Route Incineration Licensed Hazardous Waste Incineration Solid->Incineration Organic->Incineration

Caption: Workflow for the segregation and disposal of Methyl (3R)-3-hydroxy-4-methylpentanoate waste.

Protocol A: Liquid Waste Disposal Methodology

This self-validating protocol ensures that liquid waste is safely contained without risk of hazardous cross-reactions.

  • Verify Waste Compatibility: Confirm that the primary waste container is designated for Non-Halogenated Organic Solvents . Do not add to containers containing strong oxidizers, acids, or aqueous bases.

  • Transfer: In a well-ventilated fume hood, use a compatible funnel (e.g., HDPE or PTFE) to transfer the liquid waste into the designated carboy.

  • Self-Validation Check: Inspect the carboy for unexpected temperature changes or gas evolution immediately after addition. If bubbling occurs, leave the cap loosely threaded and notify Environmental Health and Safety (EHS).

  • Seal and Label: Securely cap the container. Update the hazardous waste log attached to the container, explicitly listing "Methyl (3R)-3-hydroxy-4-methylpentanoate" and its approximate volume.

  • Storage: Store the waste container in a designated secondary containment tray away from direct sunlight and heat sources, as the compound is combustible (Flash Point ~83.8 °C)[4].

Protocol B: Contaminated Labware & Solid Waste

Glassware, syringes, and PPE that have come into contact with the compound require specific handling to prevent cross-contamination[6].

  • Triple Rinsing: Rinse empty reagent bottles and contaminated glassware three times with a compatible, volatile organic solvent (e.g., ethanol or ethyl acetate)[6].

  • Rinsate Disposal: Collect all rinsate and dispose of it in the Non-Halogenated Organic Liquid Waste container.

  • Solid Waste Segregation: Place the rinsed, dried glassware into standard broken glass receptacles. Place heavily contaminated, un-rinsable consumables (e.g., gloves, wipes) into a sealed, clearly labeled solid hazardous waste bin for incineration[6].

Spill Response & Emergency Protocol

In the event of an accidental release, immediate and systematic action is required to mitigate inhalation and skin irritation risks[5].

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 500 mL in Hood) Assess->Minor Major Major Spill (> 500 mL or Outside) Assess->Major Absorb Apply Inert Absorbent (Vermiculite/Sand) Minor->Absorb Evacuate Evacuate Area & Notify EHS Major->Evacuate Collect Collect in Sealed Hazardous Waste Bin Absorb->Collect

Caption: Decision tree for Methyl (3R)-3-hydroxy-4-methylpentanoate spill response and containment.

Step-by-Step Spill Mitigation
  • Assess and Isolate: Determine the volume of the spill. If the spill is large (>500 mL) or outside a fume hood, evacuate the lab and contact EHS immediately.

  • PPE Verification: Ensure you are wearing appropriate PPE: nitrile gloves, safety goggles, and a lab coat. The compound is a known skin and eye irritant[5].

  • Containment: Surround the spill with an inert absorbent material such as vermiculite, dry sand, or proprietary chemical spill pads. Do not use combustible materials like sawdust.

  • Absorption and Collection: Working from the outside in, absorb the liquid. Use a non-sparking scoop to transfer the saturated absorbent into a heavy-duty hazardous waste bag or a rigid, sealable container.

  • Decontamination: Wash the spill surface with soap and water to remove any residual organic film, collecting the wash water as hazardous waste if heavily contaminated.

References

  • Pharmaffiliates. "65596-31-8| Chemical Name : Methyl 3-Hydroxy-4-methylpentanoate." [Link]

Sources

Handling

Personal protective equipment for handling Methyl (3R)-3-hydroxy-4-methylpentanoate

Title: Comprehensive Safety and Handling Guide for Methyl (3R)-3-hydroxy-4-methylpentanoate Introduction & Chemical Profiling Methyl (3R)-3-hydroxy-4-methylpentanoate (CAS: 76835-65-9) is a highly versatile chiral buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Handling Guide for Methyl (3R)-3-hydroxy-4-methylpentanoate

Introduction & Chemical Profiling

Methyl (3R)-3-hydroxy-4-methylpentanoate (CAS: 76835-65-9) is a highly versatile chiral building block used extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and heterocycles. As an aliphatic ester containing a secondary hydroxyl group, it exhibits specific reactivity profiles—such as susceptibility to ambient moisture and transesterification—that demand rigorous handling protocols.

To maintain both laboratory safety and the stereochemical integrity of the reagent, operations must be strictly controlled. According to safety data specifications provided by , this compound requires specific thermal and environmental controls to prevent degradation.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
CAS Number 76835-65-9 (3R-isomer)Verify stereochemistry prior to chiral synthesis to prevent racemic impurities.
Molecular Weight 146.18 g/mol Essential for precise stoichiometric calculations during reaction scale-up.
Physical State Clear Colorless LiquidLow viscosity increases splash risk; dictates the need for positive-displacement tools.
Storage Temp 2-8°C (Refrigerator)Must equilibrate to room temperature before opening to prevent atmospheric condensation.
Hazard Class Irritant (Skin/Eye)Mandates primary engineering controls (fume hood) and strict PPE compliance.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for handling Methyl (3R)-3-hydroxy-4-methylpentanoate is not arbitrary; it is dictated by the chemical's ability to act as a solvent and an irritant. Because esters can defat the skin and permeate certain polymeric barriers, standard latex is insufficient.

Table 2: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides high chemical resistance against aliphatic esters and alcohols, preventing transdermal absorption and subsequent defatting of the dermal layers.
Eye Protection ANSI Z87.1 Chemical splash gogglesPrevents ocular exposure to liquid droplets, which can rapidly cause severe chemical conjunctivitis and corneal damage.
Body Protection Flame-resistant (FR) lab coatCreates a physical barrier against spills. FR material mitigates ignition risks when the ester is handled alongside highly flammable reaction solvents (e.g., methanol).

Operational Workflow & Experimental Protocol

To guarantee safety and experimental reproducibility, handling this compound must follow a self-validating procedural sequence. The workflow below outlines the integration of safety checks with the chemical transfer process.

Handling_Workflow Start 1. Risk Assessment Methyl (3R)-3-hydroxy-4-methylpentanoate Hood 2. Primary Containment Verify Hood Face Velocity Start->Hood PPE 3. PPE Donning Gloves, Goggles, Lab Coat Start->PPE Equilibrate 4. Thermal Equilibration Warm to Ambient Temp Hood->Equilibrate PPE->Equilibrate Dispense 5. Chemical Transfer Positive Displacement Equilibrate->Dispense React 6. Reaction Setup Base Hydrolysis Dispense->React Waste 7. Waste Segregation Non-Halogenated Organics React->Waste

Workflow and PPE integration for handling Methyl (3R)-3-hydroxy-4-methylpentanoate.

Protocol: Safe Dispensing and Base Hydrolysis Setup

Objective: Convert Methyl (3R)-3-hydroxy-4-methylpentanoate to (3R)-3-hydroxy-4-methylpentanoic acid without compromising safety or chiral integrity. This procedure aligns with standard ester hydrolysis methodologies documented by .

  • Thermal Equilibration : Remove the sealed reagent vial from 2-8°C storage. Place it in an ambient desiccator for 30 minutes before opening.

    • Causality: Opening a cold vessel causes ambient atmospheric moisture to condense inside the liquid. Water introduces premature hydrolysis side-reactions, degrading the reagent's purity and altering stoichiometric ratios.

  • Containment Verification : Conduct all open-vessel operations within a certified chemical fume hood. Verify the face velocity is actively reading between 80-100 feet per minute (fpm).

    • Causality: Fume hoods provide the primary engineering control against the inhalation of volatile ester vapors, which act as respiratory tract irritants.

  • Precision Dispensing : Use a positive-displacement pipette or a gas-tight glass syringe equipped with a stainless steel needle to withdraw the required volume.

    • Causality: Esters possess lower surface tension and different vapor pressures compared to aqueous solutions. Standard air-displacement pipettes will leak or drip, increasing the risk of benchtop contamination and skin exposure.

  • Controlled Addition : Slowly add the ester dropwise to a round-bottom flask containing the reaction solvent (e.g., methanol) and base (e.g., 1M NaOH) pre-chilled to 0°C.

    • Causality: Base-catalyzed hydrolysis is an exothermic process. Slow addition at reduced temperatures controls the reaction kinetics, preventing localized solvent boiling and hazardous splashing.

  • In-Situ Decontamination : Immediately rinse the dispensing syringe with a compatible solvent (e.g., acetone) directly into a designated waste beaker inside the hood.

    • Causality: Residual ester left in the syringe can evaporate into the ambient lab environment or react unpredictably with washing water in the sink, creating an exposure hazard outside the primary containment zone.

Spill Response and Disposal Plan

Even with robust operational protocols, accidental releases can occur. Immediate, calculated responses are required to mitigate exposure and prevent secondary reactions, as recommended by chemical handling standards from .

Emergency Spill Response (< 50 mL)
  • Isolate : Alert personnel in the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust efficiency.

  • Contain : Surround and cover the spill with an inert, inorganic absorbent (e.g., vermiculite or universal chemical spill pads).

    • Causality: Do not use combustible absorbents like sawdust. Organic esters can lower the ignition threshold of combustible materials, creating a latent fire hazard.

  • Extract : Sweep the absorbed material into a polyethylene hazardous waste bag using a non-sparking tool.

  • Neutralize : Wipe the affected surface with a mild detergent solution, followed by a distilled water rinse, to lift and remove the remaining organic film.

Routine Waste Disposal
  • Classification : Dispose of all unreacted material, contaminated syringe rinses, and reaction byproducts in containers explicitly designated for Non-Halogenated Organic Waste .

  • Segregation Warning : Strictly prohibit mixing this waste stream with strong oxidizers (e.g., nitric acid, peroxides) or concentrated mineral acids.

    • Causality: Alcohols and esters undergo violent, gas-evolving oxidation reactions when mixed with strong oxidizers. This leads to rapid pressurization and the catastrophic rupture of sealed waste containers.

References

  • Pharmaffiliates . "65596-31-8 | Chemical Name: Methyl 3-Hydroxy-4-methylpentanoate". Available at:[Link]

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